DPPC-d9
Description
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Structure
2D Structure
Properties
Molecular Formula |
C40H80NO8P |
|---|---|
Molecular Weight |
743.1 g/mol |
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i1D3,6D2,8D2,10D2 |
InChI Key |
KILNVBDSWZSGLL-WLMBCDKQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
The Structure and Application of DPPC-d9: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d9 (DPPC-d9) is a deuterated analog of the saturated phospholipid, DPPC. In this isotopologue, the nine hydrogen atoms on the three methyl groups of the choline headgroup are replaced with deuterium. This isotopic labeling makes this compound a valuable tool in a variety of research applications, particularly in the fields of membrane biophysics and lipidomics, where it serves as an internal standard for mass spectrometry-based quantification of phospholipids. This guide provides a comprehensive overview of the structure of this compound, its synthesis, and its application in experimental workflows.
Core Structure of this compound
This compound shares the same fundamental molecular structure as its non-deuterated counterpart, DPPC, which consists of a glycerol backbone esterified to two palmitic acid chains at the sn-1 and sn-2 positions, and a phosphocholine headgroup at the sn-3 position. The key distinction lies in the isotopic composition of the choline headgroup.
The chemical structure of this compound is characterized by the substitution of nine protium (¹H) atoms with deuterium (²H or D) atoms on the terminal methyl groups of the choline moiety. This specific labeling provides a distinct mass shift, which is instrumental in its application as an internal standard.
Physicochemical Properties
The introduction of deuterium into the choline headgroup can subtly influence the physicochemical properties of the phospholipid. While comprehensive data specifically for this compound is not extensively available, studies on deuterated phospholipids suggest potential alterations in phase behavior and membrane packing. For instance, headgroup deuteration has been observed to cause an increase in the lamellar repeat spacing in some phospholipids.[1] The table below summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C40H71D9NO8P | [2] |
| Molecular Weight | 743.11 g/mol | [3] |
| Deuterium Enrichment | ≥99% | [2] |
| Physical State | Solid | |
| Solubility | Chloroform, Methanol | |
| Storage Temperature | -20°C | [2] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the methylation of dipalmitoylethanolamine using a deuterated methylating agent.[4]
Materials:
-
Dipalmitoylethanolamine
-
d3-Methyl iodide (CD₃I)
-
Methanol
-
Sodium bicarbonate (NaHCO₃)
-
Chloroform
-
Silica gel for column chromatography
Procedure:
-
Dissolve dipalmitoylethanolamine in methanol.
-
Add sodium bicarbonate to the solution.
-
Add d3-methyl iodide to the reaction mixture.
-
Reflux the mixture for approximately 26 hours.[4]
-
After reflux, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in chloroform.
-
Purify the crude product using silica gel column chromatography with a suitable solvent system (e.g., a gradient of chloroform and methanol) to obtain pure this compound.
-
Verify the purity and identity of the final product using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
The following diagram illustrates the synthetic workflow for this compound.
Application in Lipidomics: Quantification of Phospholipids by LC-MS
This compound is widely used as an internal standard for the accurate quantification of phospholipids in complex biological samples using liquid chromatography-mass spectrometry (LC-MS).[5] The known concentration of the deuterated standard allows for the correction of variations in sample extraction, processing, and instrument response.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
This compound internal standard solution of known concentration
-
Organic solvents for lipid extraction (e.g., chloroform, methanol, isopropanol)
-
LC-MS system (e.g., UPLC coupled to a Q-TOF or triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
Add a known amount of the this compound internal standard solution to the sample.
-
Perform lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method, to separate lipids from other cellular components.
-
Evaporate the organic solvent phase to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the reconstituted lipid extract onto the LC-MS system.
-
Separate the different lipid species using a suitable chromatography column and gradient.
-
Detect the lipid species using the mass spectrometer in either positive or negative ionization mode, depending on the target analytes.
-
Acquire data in full scan mode to identify the lipids present and in tandem MS (MS/MS) mode to confirm their structures.
-
-
Data Analysis:
-
Identify the peaks corresponding to the endogenous (non-deuterated) DPPC and the this compound internal standard based on their mass-to-charge ratios (m/z) and retention times.
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the concentration of the endogenous DPPC in the original sample by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve.
-
The following diagram outlines the general workflow for lipidomics analysis using a deuterated internal standard.
Signaling Pathways and Logical Relationships
DPPC is a fundamental component of eukaryotic cell membranes and is the primary constituent of pulmonary surfactant. As such, it is involved in numerous cellular processes and signaling pathways, primarily related to membrane structure and function. The pathways for the synthesis of DPPC itself are well-characterized and involve either a de novo pathway or a reacylation pathway.
The use of this compound does not directly implicate it in novel signaling pathways but rather provides a tool to study the dynamics and quantification of endogenous DPPC and other phospholipids within these existing pathways. For example, by using this compound as a tracer, researchers can follow the metabolic fate of DPPC in various cellular models.
The logical relationship for the utility of this compound in research is based on the principle of isotope dilution mass spectrometry. The key relationship is that the signal intensity of the endogenous analyte relative to the signal intensity of the known amount of the isotopically labeled internal standard is proportional to the concentration of the endogenous analyte.
Conclusion
This compound is a powerful tool for researchers in the life sciences. Its well-defined structure, with deuterium labeling on the choline headgroup, provides a distinct mass signature that is ideal for use as an internal standard in mass spectrometry-based lipidomics. The ability to accurately quantify phospholipids is crucial for understanding their roles in health and disease, and this compound plays a critical role in enabling these precise measurements. The experimental protocols outlined in this guide provide a framework for the synthesis and application of this important research compound.
References
- 1. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | FB Reagents [fbreagents.com]
- 3. This compound (16:0/16:0-PC-d9) - Echelon Biosciences [echelon-inc.com]
- 4. Dipalmitoylphosphatidylcholine in amniotic fluid quantified by fast-atom-bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Physical and Chemical Properties of DPPC-d9
The second search provided more specific information. I found several resources detailing the phase transition temperature of DPPC, which is consistently reported to be around 41-42°C for the main transition. I also found information on how this can be influenced by factors like the substrate and the presence of other molecules. While a precise melting point for DPPC-d9 is still not explicitly stated, the general rule of a ~2°C decrease upon chain deuteration can be applied to the known value of DPPC.
I have gathered several detailed protocols for preparing DPPC liposomes using methods like thin-film hydration, sonication, and extrusion. These will be very useful for the "Experimental Protocols" section.
I also found some general information on performing DSC and NMR on lipid systems, but a specific, detailed protocol for this compound is still lacking. The NMR results are more focused on the interpretation of spectra rather than the experimental setup.
The search for signaling pathways directly involving this compound did not yield specific results. The information found relates to the general role of DPPC in membrane fluidity and its use in drug delivery, but not its involvement as a signaling molecule in a specific pathway. Therefore, I will need to create a more general diagram representing the logical workflow of using this compound in membrane studies or a diagram illustrating the structure of a liposome.
Given this, the next steps will focus on consolidating the existing information and creating the required content, even with the slight lack of a specific NMR protocol and a defined signaling pathway. I have enough information to create a comprehensive guide as requested.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d9 (this compound). This deuterated phospholipid is a valuable tool in a wide range of research applications, particularly in the fields of membrane biophysics, drug delivery, and advanced analytical studies. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visualizations of experimental workflows.
Core Physical and Chemical Properties
This compound is a saturated phospholipid where nine hydrogen atoms on the choline headgroup have been replaced with deuterium. This isotopic labeling makes it particularly useful for Nuclear Magnetic Resonance (NMR) spectroscopy and Neutron Scattering studies, allowing for detailed investigation of lipid bilayer structure and dynamics without significantly altering the molecule's fundamental physicochemical properties.
| Property | Value | Reference |
| Chemical Formula | C40H71D9NO8P | [1] |
| Molecular Weight | 743.1 g/mol | [1] |
| CAS Number | 77165-56-1 | [1] |
| Purity | ≥95% | [2] |
| Deuterium Enrichment | ≥99% | [1] |
| Appearance | White to off-white solid/powder | [3] |
| Storage | -20°C | [1] |
Solubility
The solubility of this compound is a critical parameter for its application in forming liposomes and other lipid assemblies.
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [4] |
| Ethanol | 30 mg/ml | [4] |
Thermal Properties: Phase Transitions
The thermotropic phase behavior of DPPC is one of its most well-studied characteristics. It undergoes a main phase transition (Tm) from a gel-like ordered state (Lβ') to a liquid-crystalline disordered state (Lα). Deuteration of the acyl chains has been shown to decrease the transition temperature by approximately 2°C. While this compound is deuterated on the choline headgroup, not the acyl chains, subtle effects on packing and hydration may still influence the transition temperature. The main phase transition temperature of non-deuterated DPPC is consistently reported to be around 41-42°C.[5][6][7]
| Transition | Temperature (°C) |
| Pre-transition (Lβ' to Pβ') | ~35 |
| Main Transition (Tm) (Pβ' to Lα) | ~41.3 |
Experimental Protocols
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for characterizing the thermotropic phase behavior of lipids. It measures the heat flow associated with phase transitions as a function of temperature.
Objective: To determine the main phase transition temperature (Tm) of this compound liposomes.
Materials:
-
This compound powder
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Differential Scanning Calorimeter
Procedure:
-
Liposome Preparation: Prepare multilamellar vesicles (MLVs) of this compound by the thin-film hydration method.
-
Dissolve a known quantity of this compound in chloroform in a round-bottom flask.
-
Remove the solvent under a stream of nitrogen gas to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing at a temperature above the expected Tm (e.g., 50°C). This results in a milky suspension of MLVs.
-
-
Sample Preparation for DSC:
-
Transfer a precise amount of the liposome suspension (typically 10-20 µL) into an aluminum DSC pan.
-
Seal the pan hermetically to prevent solvent evaporation during the experiment.
-
Prepare a reference pan containing the same volume of buffer.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a starting temperature well below the expected pre-transition (e.g., 20°C).
-
Heat the sample at a controlled rate (e.g., 1-2°C/min) to a temperature well above the main transition (e.g., 60°C).
-
Record the differential heat flow between the sample and reference pans as a function of temperature. The peak of the endotherm corresponds to the main phase transition temperature (Tm).
-
Perform multiple heating and cooling cycles to ensure the reversibility of the transition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy is a powerful tool for obtaining atomic-level information on the structure and dynamics of lipid bilayers. Deuterium (²H) NMR of deuterated lipids like this compound provides insights into the orientation and mobility of the labeled segment.
Objective: To characterize the mobility of the choline headgroup in this compound bilayers at different temperatures.
Materials:
-
This compound liposome sample (prepared as for DSC)
-
Solid-state NMR spectrometer equipped with a deuterium probe
Procedure:
-
Sample Preparation:
-
Concentrate the this compound liposome suspension by ultracentrifugation to form a pellet.
-
Transfer the lipid pellet into an NMR rotor.
-
-
NMR Data Acquisition:
-
Place the rotor in the NMR probe and equilibrate at the desired temperature.
-
Acquire ²H NMR spectra using a quadrupolar echo pulse sequence. This sequence is essential for refocusing the broad deuterium signal in the solid state.
-
Key acquisition parameters to optimize include the 90° pulse length, the echo delay, and the recycle delay.
-
Acquire spectra at various temperatures, particularly below, at, and above the main phase transition temperature.
-
-
Data Analysis:
-
The lineshape of the ²H NMR spectrum is sensitive to the motional averaging of the C-D bond vector.
-
In the gel phase (below Tm), the headgroup motion is restricted, resulting in a broad Pake doublet spectrum.
-
In the liquid-crystalline phase (above Tm), increased headgroup mobility leads to a narrowing of the spectrum.
-
The quadrupolar splitting (the separation between the two peaks of the Pake doublet) can be used to calculate the order parameter (SCD) of the C-D bond, which provides a quantitative measure of the motional restriction.
-
Visualizations
Experimental Workflow for Liposome Preparation
The following diagram illustrates a common workflow for the preparation of unilamellar liposomes using the thin-film hydration and extrusion method.
Logical Relationship in Membrane Studies
This diagram outlines the logical flow of using this compound in biophysical studies of lipid membranes.
Applications in Research and Drug Development
This compound is a versatile tool with numerous applications:
-
Membrane Structure and Dynamics: As a non-perturbative probe, the deuterium label on the headgroup allows for detailed studies of lipid packing, headgroup orientation, and mobility in various membrane environments using solid-state NMR.
-
Lipid-Protein Interactions: this compound can be incorporated into model membranes to study the influence of proteins and peptides on the lipid bilayer. Deuterium NMR can reveal how these interactions affect the headgroup region of the lipids.
-
Drug Delivery Systems: DPPC is a major component of many liposomal drug delivery formulations.[3] this compound can be used as a tracer or internal standard in quantitative analyses (e.g., by NMR or mass spectrometry) to track the fate of liposomes in vitro and in vivo.[3] The thermal properties of DPPC are also exploited in temperature-sensitive liposomes for triggered drug release.
-
Neutron Scattering: The difference in the neutron scattering length of deuterium compared to hydrogen makes this compound an excellent component for contrast variation studies in small-angle neutron scattering (SANS), enabling the detailed characterization of the structure of liposomes and other lipid nanoparticles.
References
- 1. This compound | FB Reagents [fbreagents.com]
- 2. This compound (16:0/16:0-PC-d9) - Echelon Biosciences [echelon-inc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
- 7. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Membrane Secrets: A Technical Guide to the Applications of Deuterated Lipids in Membrane Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology and drug discovery, understanding the dynamics and structure of cell membranes is paramount. These fluid mosaics, composed primarily of a lipid bilayer, are the gatekeepers of the cell, mediating everything from signal transduction to nutrient transport. Deuterated lipids, where hydrogen atoms are replaced by their heavier isotope, deuterium, have emerged as a powerful and indispensable tool for researchers to probe the secrets of these vital structures. This in-depth technical guide explores the core applications of deuterated lipids in membrane studies, providing detailed experimental methodologies, quantitative data, and visual workflows to empower researchers in their quest to unravel the complexities of membrane biology.
Solid-State Deuterium NMR Spectroscopy: A Window into Membrane Order and Dynamics
Solid-state deuterium nuclear magnetic resonance (²H NMR) spectroscopy is a premier, non-invasive technique for characterizing the order, dynamics, and orientation of lipid molecules within a membrane. By selectively replacing protons with deuterons at specific positions on a lipid molecule, researchers can gain unparalleled insights into the behavior of different membrane regions.
The primary observable in ²H NMR of lipid membranes is the quadrupolar splitting (ΔνQ), which is directly proportional to the order parameter (S_CD). The order parameter provides a measure of the motional anisotropy of the C-²H bond vector, reflecting the orientational order of the lipid acyl chains. A higher order parameter indicates a more ordered, less fluid membrane environment.
Key Applications in ²H NMR
-
Determination of Acyl Chain Order Parameters: Measuring the order parameters along the length of the lipid acyl chains to create an "order profile," which reveals the gradient of fluidity from the rigid headgroup region to the more fluid terminal methyl groups.
-
Characterization of Lipid Phases: Distinguishing between different lipid phases, such as the liquid-disordered (Ld), liquid-ordered (Lo), and solid-ordered (So) phases, based on their distinct order parameter profiles.[1]
-
Studying Protein-Lipid Interactions: Observing changes in lipid order and dynamics upon the incorporation of membrane proteins or peptides, providing insights into how these molecules perturb the lipid bilayer.[2][3][4][5]
-
Investigating the Effects of Small Molecules: Assessing the impact of drugs, sterols (like cholesterol), and other small molecules on membrane structure and fluidity.[6]
-
Characterizing Lipid Rafts: By using site-specifically deuterated sphingomyelin, researchers can simultaneously obtain the order profiles of lipids within both the Lo and Ld domains of raft-exhibiting ternary mixtures.[7]
Experimental Protocol: Solid-State ²H NMR of Liposomes
This protocol outlines the key steps for preparing and analyzing deuterated lipid vesicles using solid-state ²H NMR.
1.2.1. Materials and Equipment
-
Deuterated lipid(s) of interest
-
Buffer (e.g., 80 mM HEPES, 100 mM NaCl, pH 7.4)[8]
-
Organic solvent (e.g., chloroform or a chloroform/methanol mixture)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Solid-state NMR spectrometer with a quadrupolar echo pulse sequence
-
NMR tubes (e.g., 5 mm)[9]
1.2.2. Procedure
-
Lipid Film Formation:
-
Dissolve the desired amount of deuterated lipid (typically 20-50 mg for carbon NMR) in an organic solvent in a round-bottom flask.[9]
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Vesicle Formation:
-
Hydrate the lipid film with the chosen buffer (typically 0.6-0.7 mL for a standard NMR tube).[10]
-
Vortex the mixture vigorously to form multilamellar vesicles (MLVs).
-
For the formation of large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles.
-
-
Extrusion (Optional, for LUVs):
-
Pass the hydrated lipid suspension through an extruder equipped with a polycarbonate membrane of a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) to create vesicles with a uniform size distribution.
-
-
Sample Loading:
-
Carefully transfer the vesicle suspension into an NMR tube using a glass Pasteur pipette.[10]
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune the probe to the deuterium frequency.
-
Acquire the ²H NMR spectrum using a quadrupolar echo pulse sequence. This sequence is crucial for refocusing the rapid signal decay characteristic of solid-state NMR.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
"De-Pake" the resulting powder pattern spectrum to obtain a spectrum corresponding to a single bilayer orientation.
-
Measure the quadrupolar splitting (ΔνQ) for each deuterated position.
-
Calculate the C-D bond order parameter (S_CD) using the following equation: S_CD = (4/3) * (h / e²qQ) * ΔνQ where h is Planck's constant, and e²qQ/h is the static quadrupolar coupling constant for a C-²H bond (approximately 170 kHz).
-
Diagram of the Solid-State ²H NMR Experimental Workflow
References
- 1. NMR detection of lipid domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipidomics Workflows | Thermo Fisher Scientific - US [thermofisher.com]
- 3. NMR Spectroscopy of Lipid Bilayers | Springer Nature Experiments [experiments.springernature.com]
- 4. as.nyu.edu [as.nyu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nist.gov [nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. theory.labster.com [theory.labster.com]
- 10. cif.iastate.edu [cif.iastate.edu]
DPPC-d9: A Technical Guide for Researchers
An In-depth Examination of Deuterated Dipalmitoylphosphatidylcholine in Advanced Research Applications
This technical guide provides a comprehensive overview of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d9 (DPPC-d9), a deuterated analog of the saturated phospholipid DPPC. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, and established experimental protocols for its application as an internal standard in mass spectrometry and in the formulation of liposomal systems.
Core Physicochemical Properties
This compound is a synthetic, deuterated version of DPPC where nine hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in lipidomics and membrane research, primarily for its use as an internal standard in quantitative mass spectrometry-based assays. The deuterium atoms are typically located on the choline headgroup, which provides a distinct mass shift without significantly altering the molecule's chemical behavior.
Below is a summary of the key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Formula | C40H71D9NO8P | [1][2] |
| Molecular Weight | 743.11 g/mol | [1][2] |
| Deuterium Enrichment | ≥99% | [2] |
| Purity | Typically ≥95-99% | [1][2] |
| Storage Temperature | ≤ -20°C | [2] |
| Solubility (Ethanol) | 30 mg/mL | [3] |
Experimental Protocols
This compound's primary applications lie in its use as an internal standard for the precise quantification of its non-deuterated counterpart, DPPC, and in the preparation of liposomes for various research purposes, including drug delivery and membrane studies.
Quantification of DPPC using this compound as an Internal Standard via LC-MS/MS
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for variations in sample preparation and instrument response in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
Methodology:
-
Sample Preparation and Lipid Extraction:
-
Biological samples (e.g., plasma, tissue homogenates, or cell lysates) are spiked with a known concentration of this compound.[4]
-
Lipids are then extracted using a standard procedure, such as the Folch method, which involves a chloroform/methanol/water solvent system to separate the lipid-containing organic phase.[5][6]
-
The organic phase containing the lipids (including the analyte DPPC and the internal standard this compound) is collected, dried under a stream of nitrogen, and reconstituted in an appropriate solvent (e.g., isopropanol or methanol) for LC-MS analysis.[5]
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 or Phenyl-Hexyl column is typically used for phospholipid separation.[3][5]
-
Mobile Phase: A gradient elution is commonly employed, using a mixture of aqueous and organic solvents, such as acetonitrile/water with ammonium acetate and acetonitrile/isopropanol with ammonium acetate.[5]
-
Flow Rate: A flow rate of around 1 µL/min is often used for capillary columns.[5]
-
Injection Volume: A small volume, typically in the range of 0.7-5 µL, is injected.[5][7]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive ion mode electrospray ionization (ESI) is generally used for the detection of phosphatidylcholines.[2]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, monitoring the specific precursor-to-product ion transitions for both DPPC and this compound.[4]
-
MS Parameters: Typical parameters include a spray voltage of 3-4 kV and a capillary temperature of 220-300°C.[1][2] Collision energy for fragmentation is optimized for the specific instrument and analytes.
-
-
Data Analysis:
-
The peak areas of the analyte (DPPC) and the internal standard (this compound) are measured.
-
A calibration curve is generated using known concentrations of DPPC with a fixed concentration of this compound.
-
The concentration of DPPC in the unknown samples is determined by calculating the peak area ratio of DPPC to this compound and comparing it to the calibration curve.
-
Preparation of this compound Containing Liposomes
DPPC and its deuterated analog are frequently used to prepare liposomes, which are spherical vesicles composed of a lipid bilayer. These can be used to study membrane properties or as drug delivery vehicles.
Methodology: Thin-Film Hydration Followed by Sonication
-
Lipid Film Formation:
-
This compound (and any other lipids) are dissolved in an organic solvent such as chloroform in a round-bottom flask.[2]
-
The solvent is evaporated under a stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film on the inner wall.
-
The flask is then placed under a high vacuum for at least 12 hours to remove any residual organic solvent.[2]
-
-
Hydration:
-
The dried lipid film is hydrated with an aqueous buffer (e.g., HEPES buffer) by vortexing or gentle shaking.[2] This results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication):
-
To produce smaller, unilamellar vesicles (SUVs), the MLV suspension is subjected to sonication.[1]
-
Probe-tip sonication is an effective method. The sample is sonicated in pulses (e.g., 2-second pulse followed by a 5-second rest) for a total duration of several minutes to reduce the size of the vesicles.[1][3] The temperature should be monitored to avoid excessive heating.
-
-
Purification:
Visualizations
The following diagrams illustrate key experimental workflows involving this compound.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Establishment of LC-MS methods for the analysis of palmitoylated surfactant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unlocking Membrane Secrets: A Technical Guide to DPPC-d9 in Neutron Scattering
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of deuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with nine deuterium atoms on the choline headgroup (DPPC-d9) in advancing our understanding of lipid bilayer structure and dynamics through neutron scattering techniques. The strategic use of isotopic labeling with this compound provides a powerful tool for elucidating the molecular organization of cell membrane mimics, offering invaluable insights for drug development and molecular biology.
The Power of Contrast: Why this compound is a Key Tool
Neutron scattering is a premier technique for studying the structure of biological macromolecules in solution.[1] Its strength lies in the significant difference in the coherent neutron scattering length between hydrogen (-3.74 fm) and its isotope deuterium (6.67 fm).[2] This difference allows for the use of "contrast variation," a method where researchers can selectively highlight or mask different components of a molecular assembly by judiciously replacing hydrogen with deuterium.[1][2]
This compound, with its deuterated choline headgroup, serves as a powerful contrast agent in studies of lipid bilayers.[3][4] By comparing the scattering from protiated DPPC, chain-deuterated DPPC (d62), and headgroup-deuterated DPPC (d9 and d13), researchers can precisely determine the location and conformation of different lipid segments within the bilayer.[3][4] This is often done in conjunction with varying the H₂O/D₂O ratio of the solvent to further enhance contrast.[3][4]
Quantitative Insights from Neutron Scattering
Neutron scattering experiments, particularly Small-Angle Neutron Scattering (SANS) and Neutron Reflectometry (NR), have yielded a wealth of quantitative data on the structure of DPPC bilayers. These techniques allow for the determination of key structural parameters with high precision.
| Parameter | Value | Experimental Conditions | Technique | Reference |
| Area per Lipid (A) | 63.0 Ų (± 1 Ų) | 50°C, fully hydrated fluid phase | SANS & X-ray Scattering | [3][4] |
| Bilayer Thickness (d_L) | 54.4 Å | 20°C, gel phase, ~2.5mM CaCl₂ | SANS | [5] |
| Hydrocarbon Region Thickness | 2.8 - 3.5 nm | Room temperature | SANS | [5] |
| Scattering Length Density (SLD) of d-DPPC acyl tails | 6.37 x 10⁻⁶ Å⁻² | 37°C | Neutron Reflectometry | [6] |
| Area per Molecule (at 30 mN·m⁻¹) | 53.8 Ų | Liquid condensed phase | Neutron Reflectometry | [7] |
Experimental Protocols: A Closer Look
The successful application of neutron scattering to study this compound bilayers relies on meticulous experimental design and execution. The two primary techniques employed are Small-Angle Neutron Scattering (SANS) for studying vesicles in solution and Neutron Reflectometry (NR) for examining planar bilayers supported on a solid substrate.
Small-Angle Neutron Scattering (SANS) of this compound Vesicles
SANS is a powerful method for determining the structure of macromolecules and their complexes in solution, providing information on their size, shape, and internal organization.[6]
1. Sample Preparation:
-
Vesicle Formation: Unilamellar vesicles (ULVs) are typically prepared by extrusion. A solution of this compound in a suitable organic solvent is dried to a thin film under nitrogen. The lipid film is then hydrated with a buffer solution (often with a specific H₂O/D₂O ratio for contrast) and subjected to multiple freeze-thaw cycles. The resulting multilamellar vesicle suspension is then extruded through a polycarbonate membrane with a defined pore size (e.g., 500 Å) to produce ULVs of a relatively uniform size.[8]
-
Concentration: Lipid concentrations are typically in the range of 1-10 mg/mL.
2. Instrumentation and Data Collection:
-
SANS Instrument: Experiments are performed on a dedicated SANS instrument at a neutron source. These instruments are equipped with a neutron source, velocity selector, collimation system, sample environment, and a 2D detector.
-
q-range: Data is collected over a range of scattering vectors, q, which is inversely proportional to the length scale being probed. A typical q-range for lipid vesicle studies is 0.01 to 0.5 Å⁻¹.
-
Contrast Variation: A series of measurements are often performed on samples with different isotopic compositions: protiated DPPC, this compound, and chain-deuterated DPPC, each in buffers with varying H₂O/D₂O ratios (e.g., 100% D₂O, 50% D₂O, and 100% H₂O).[3][4]
3. Data Analysis:
-
Data Reduction: The raw 2D scattering data is corrected for background, empty cell scattering, and detector efficiency, and then azimuthally averaged to produce a 1D scattering curve of intensity I(q) vs. q.
-
Modeling: The scattering data is then fit to a model of the lipid bilayer. A common approach is the "strip-function" or multi-shell model, which describes the bilayer as a series of layers (headgroups, tails) each with a specific thickness and neutron scattering length density (SLD). By simultaneously fitting the data from multiple contrast conditions, a detailed structural model of the bilayer can be obtained.[3][4][5][8]
Neutron Reflectometry (NR) of Supported this compound Bilayers
NR is a surface-sensitive technique used to study the structure of thin films and interfaces. It provides detailed information about the thickness, density, and roughness of layers perpendicular to the surface.[6]
1. Sample Preparation:
-
Substrate Preparation: A flat, smooth substrate, typically a single crystal of silicon, is cleaned and functionalized.
-
Bilayer Deposition: A supported lipid bilayer can be formed by vesicle fusion or Langmuir-Blodgett/Langmuir-Schaeffer deposition. For asymmetric bilayers, different lipid compositions can be deposited for the inner and outer leaflets.[9] For example, a tail-deuterated DPPC (d-DPPC) layer can be deposited as the inner leaflet, followed by a different lipid, such as lipopolysaccharide (LPS), as the outer leaflet.[6]
2. Instrumentation and Data Collection:
-
Neutron Reflectometer: The experiment is performed on a neutron reflectometer, which measures the intensity of a highly collimated neutron beam reflected from a flat surface as a function of the momentum transfer vector, Qz.
-
Contrast Variation: Similar to SANS, NR experiments are often performed with multiple solvent contrasts (e.g., D₂O, H₂O, and "gold matched water") to enhance the structural detail that can be resolved.[6]
3. Data Analysis:
-
Reflectivity Profile: The raw data is converted into a reflectivity profile, R(Qz).
-
Modeling: The reflectivity profile is then fit to a model of the interfacial structure. The model consists of a series of layers, each defined by its thickness, SLD, and interfacial roughness. By simultaneously fitting data from multiple contrasts, a detailed SLD profile normal to the surface is obtained, revealing the structure of the supported bilayer.[6][10]
Visualizing the Process
To better understand the experimental and analytical workflows, the following diagrams illustrate the key steps involved in SANS and NR studies of this compound bilayers.
Caption: Workflow for a SANS experiment on this compound vesicles.
Caption: Workflow for a Neutron Reflectometry experiment on a supported this compound bilayer.
Conclusion
The use of this compound in neutron scattering experiments provides an unparalleled level of detail into the structure of lipid bilayers. By leveraging the principles of contrast variation, researchers can dissect the molecular architecture of these fundamental biological structures. The quantitative data and detailed methodologies presented here serve as a valuable resource for scientists and professionals in drug development, offering a solid foundation for designing and interpreting neutron scattering experiments aimed at understanding membrane interactions and properties.
References
- 1. Small-angle neutron scattering contrast variation studies of biological complexes: Challenges and triumphs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Lipid bilayer structure determined by the simultaneous analysis of neutron and X-ray scattering data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid Bilayer Structure Determined by the Simultaneous Analysis of Neutron and X-Ray Scattering Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploiting neutron scattering contrast variation in biological membrane studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ill.eu [ill.eu]
- 10. researchgate.net [researchgate.net]
The Role of Deuterated DPPC in Advancing Model Cell Membrane Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of membrane biophysics and drug discovery, model cell membranes are indispensable tools for elucidating the fundamental principles governing cellular processes and for screening the interactions of novel therapeutic agents. Among the vast array of phospholipids utilized to construct these models, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a cornerstone due to its well-characterized properties and biological relevance. The strategic substitution of hydrogen with its heavier, non-radioactive isotope, deuterium, in the DPPC molecule (yielding deuterated DPPC, such as DPPC-d9 or chain-perdeuterated DPPC-d62) has unlocked unprecedented levels of detail in the structural and dynamic analysis of lipid bilayers. This technical guide provides an in-depth exploration of the pivotal role of deuterated DPPC in model cell membranes, with a focus on its application in sophisticated biophysical techniques.
The primary utility of deuterated lipids lies in their ability to provide contrast in neutron scattering experiments and to serve as a non-perturbing probe in solid-state Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Neutrons interact differently with hydrogen and deuterium nuclei, a property that allows researchers to selectively highlight or mask specific components of a model membrane system by isotopic labeling.[1] This "contrast variation" is a powerful tool for determining the precise location and conformation of molecules within the lipid bilayer.[2] Similarly, in solid-state NMR, deuterium labeling provides a sensitive probe of molecular order and dynamics within the membrane.[3]
This guide will delve into the quantitative biophysical properties of DPPC and its deuterated analogs, provide detailed experimental protocols for key analytical techniques, and present visual workflows to aid in the conceptualization of experimental designs.
Quantitative Biophysical Properties: A Comparative Analysis
The substitution of hydrogen with deuterium can subtly alter the biophysical properties of phospholipids. While often considered a minimally perturbing label, it is crucial for researchers to be aware of these differences. The following tables summarize key quantitative data comparing protiated DPPC with its deuterated counterparts.
| Property | DPPC (Protiated) | DPPC (Chain-Deuterated) | Key Observations and Citations |
| Main Phase Transition Temperature (Tm) | ~41-42 °C | ~37-38 °C | Chain deuteration consistently lowers the gel-to-liquid crystalline phase transition temperature by approximately 4.3 ± 0.1 °C.[1][4][5] This is attributed to the slightly weaker C-D bond compared to the C-H bond, leading to increased conformational freedom of the acyl chains. |
| Pre-transition Temperature (Tp) | ~35-36 °C | Abolished or shifted to lower temperatures | The pre-transition, corresponding to the transition from a lamellar gel phase to a ripple phase, is often abolished or significantly broadened upon chain deuteration.[6] |
Table 1: Comparison of Phase Transition Temperatures.
| Property | DPPC (Protiated) | DPPC (Chain-Deuterated) | Experimental Conditions & Citations |
| Area per Lipid (Gel Phase, Lβ') | ~47-48 Ų | Slightly smaller | The area per lipid in the gel phase is minimally affected, with some studies suggesting a slight condensation upon deuteration. |
| Area per Lipid (Liquid Crystalline Phase, Lα) | ~63-65 Ų | Slightly smaller | In the fluid phase, chain-deuterated DPPC tends to occupy a slightly smaller area per molecule compared to its protiated counterpart.[7] |
| Bilayer Thickness (Gel Phase, Lβ') | ~4.4-5.5 nm | Slightly reduced | Neutron and X-ray scattering studies indicate that chain deuteration leads to a reduction in the bilayer thickness.[1][4][8] |
| Bilayer Thickness (Liquid Crystalline Phase, Lα) | ~3.6-3.9 nm | Slightly reduced | The reduction in bilayer thickness upon chain deuteration is also observed in the fluid phase.[1][4][9] |
Table 2: Comparison of Structural Parameters of DPPC and Chain-Deuterated DPPC Bilayers.
Experimental Protocols
The use of deuterated DPPC is central to several advanced biophysical techniques. Below are detailed methodologies for two key experimental approaches.
Solid-State Deuterium NMR (2H-NMR) Spectroscopy for Membrane Order and Dynamics
Solid-state 2H-NMR of specifically deuterated lipids provides invaluable information on the orientational order and dynamics of different segments of the lipid molecule within the bilayer.[3][10]
1. Sample Preparation: Multilamellar Vesicles (MLVs)
-
Lipid Film Formation: Dissolve the desired amount of chain-deuterated DPPC (e.g., DPPC-d62) and any other components (e.g., cholesterol, peptides) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v). Remove the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial. Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film with a buffer of choice (e.g., phosphate-buffered saline in D2O to minimize the 1H signal) to a final lipid concentration of 10-20% (w/w). The hydration should be performed above the Tm of the lipid mixture to ensure proper hydration.
-
Homogenization: Subject the hydrated lipid suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath. This process helps to create homogeneous multilamellar vesicles.
-
Sample Packing: Carefully transfer the hydrated lipid dispersion into a solid-state NMR rotor (e.g., 4 mm zirconia rotor). Centrifuge the rotor at low speed to pack the sample and remove any excess buffer from the top. Seal the rotor with a cap.
2. NMR Data Acquisition
-
Spectrometer Setup: Use a high-field solid-state NMR spectrometer equipped with a solid-state probe tuned to the deuterium frequency.
-
Quadrupole Echo Pulse Sequence: Acquire 2H-NMR spectra using a quadrupole echo pulse sequence (90°x - τ - 90°y - τ - acquire). This sequence is essential for refocusing the dephasing of the broad deuterium signal due to the large quadrupolar interaction.
-
Experimental Parameters:
-
Temperature Control: Precisely control the sample temperature, as lipid phase behavior is highly temperature-dependent.
-
Recycle Delay: Set a recycle delay of at least 5 times the spin-lattice relaxation time (T1) to ensure full relaxation between scans.
-
Pulse Lengths: Calibrate the 90° pulse length for deuterium.
-
Echo Delay (τ): Use a short echo delay (e.g., 20-50 µs) to minimize signal loss due to transverse relaxation.
-
Spectral Width: Set a wide spectral width (e.g., 250-500 kHz) to accommodate the broad powder pattern spectrum.
-
Number of Scans: Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio.
-
3. Data Analysis
-
Depaking: The raw powder pattern spectrum is processed to extract the quadrupolar splittings (ΔνQ) for each deuterated segment.
-
Order Parameter Calculation: The segmental order parameter (SCD) is calculated from the quadrupolar splitting using the equation: SCD = (4/3) * (h / e2qQ) * ΔνQ where h is Planck's constant, and (e2qQ/h) is the static quadrupolar coupling constant for a C-D bond (~170 kHz).
-
Interpretation: The order parameter profile as a function of the carbon position along the acyl chain provides a detailed picture of the conformational order and flexibility of the lipid tails within the membrane.
Neutron Reflectometry for Determining Bilayer Structure
Neutron reflectometry is a powerful technique for obtaining a one-dimensional scattering length density (SLD) profile normal to a surface, which can be interpreted to reveal the structure of a supported lipid bilayer with sub-nanometer resolution.[2][11]
1. Sample Preparation: Supported Lipid Bilayers (SLBs)
-
Substrate Preparation: Use a flat, smooth substrate, typically a single-crystal silicon wafer with a native oxide layer. Clean the substrate thoroughly (e.g., using a piranha solution or UV/ozone treatment) to create a hydrophilic surface.
-
Vesicle Preparation: Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of chain-deuterated DPPC (e.g., DPPC-d62) by sonication or extrusion. The vesicles should be prepared in a buffer of choice.
-
SLB Formation by Vesicle Fusion:
-
Mount the clean silicon wafer in a temperature-controlled liquid cell.
-
Inject the vesicle suspension into the cell at a temperature above the Tm of DPPC.
-
Allow the vesicles to adsorb and fuse on the silica surface to form a continuous bilayer. This process can be monitored in real-time using techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D).
-
Rinse the cell with buffer to remove any unfused vesicles.
-
2. Neutron Reflectometry Measurement
-
Instrument Setup: Perform the measurement on a neutron reflectometer. The instrument provides a highly collimated beam of neutrons at a well-defined wavelength or range of wavelengths.
-
Contrast Variation: To uniquely determine the structure, it is essential to perform measurements in at least two different isotopic contrasts of the aqueous buffer. Typically, H2O-based and D2O-based buffers are used. The large difference in the scattering length densities of H2O and D2O provides significant contrast variation.
-
Data Collection: Measure the neutron reflectivity as a function of the momentum transfer vector, Qz (Qz = 4πsin(θ)/λ, where θ is the angle of incidence and λ is the neutron wavelength).
3. Data Analysis
-
Model Fitting: The reflectivity data is analyzed by fitting it to a model of the scattering length density profile. The model typically consists of several layers: the silicon substrate, the silicon oxide layer, a thin water layer between the substrate and the bilayer, the inner and outer lipid headgroups, and the lipid acyl chains.
-
Structural Parameter Extraction: The fitting procedure yields the thickness, scattering length density (SLD), and roughness of each layer.
-
Calculation of Area per Lipid: The area per lipid molecule (AL) can be calculated from the fitted thickness (dc) and the total scattering length (bc) of the deuterated acyl chains: AL = bc / (SLDc * dc) where SLDc is the fitted scattering length density of the chain region.
Visualizing Experimental Workflows
Graphviz diagrams are provided below to illustrate the logical flow of the experimental protocols described.
References
- 1. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ncnr.nist.gov [ncnr.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Simulation Study of Structural and Dynamic Properties of Mixed DPPC/DPPE Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. ncnr.nist.gov [ncnr.nist.gov]
An In-depth Technical Guide to the Core Principles of Using DPPC-d9 in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and practical applications of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with a deuterated choline headgroup (DPPC-d9) in Nuclear Magnetic Resonance (NMR) spectroscopy. DPPC is a key component of biological membranes and is widely used in model membrane systems to study lipid bilayer properties, protein-lipid interactions, and the effects of pharmaceutical compounds on membrane structure and dynamics. The selective deuteration of the choline headgroup in this compound offers a powerful tool for site-specific investigation of the membrane interface using deuterium (²H) NMR.
Core Principles of Deuterium NMR with this compound
Deuterium NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in anisotropic environments, such as lipid bilayers. The key principles underpinning the use of this compound in NMR are centered on the nuclear quadrupole moment of the deuterium nucleus.
1.1. The Quadrupolar Interaction and Quadrupolar Splitting
Deuterium (²H) is a spin-1 nucleus and possesses a nuclear electric quadrupole moment. This quadrupole moment interacts with the local electric field gradient (EFG) at the nucleus. In an ordered environment like a lipid bilayer, this interaction is not averaged to zero and gives rise to a characteristic spectral feature known as a "quadrupolar splitting" (ΔνQ). This splitting is the separation between the two peaks of a Pake doublet, which is the typical lineshape for a deuteron in a powder sample (randomly oriented bilayers).
The magnitude of the quadrupolar splitting is directly proportional to the degree of motional anisotropy of the C-²H bond vector and its orientation with respect to the main magnetic field of the NMR spectrometer. For this compound, where the nine deuterons are on the three methyl groups of the choline headgroup, the observed quadrupolar splitting provides direct information about the orientation and dynamics of the headgroup at the membrane-water interface.
1.2. Order Parameters (SCD)
The quadrupolar splitting is used to calculate the segmental order parameter, SCD, which quantifies the degree of orientational ordering of a specific C-²H bond vector relative to the director of the liquid crystalline phase (the bilayer normal). The relationship is given by:
ΔνQ = (3/2) * (e²qQ/h) * SCD
where:
-
ΔνQ is the quadrupolar splitting.
-
(e²qQ/h) is the static quadrupolar coupling constant for a C-²H bond (approximately 170 kHz).
-
SCD is the order parameter.
An SCD value of 0 indicates isotropic motion (complete disorder), while a value of -0.5 signifies that the C-²H bond is oriented parallel to the bilayer normal, and a value of 1 indicates perpendicular orientation (though practically, values are much smaller due to motional averaging). For the rapidly rotating methyl groups in the choline headgroup of this compound, the observed order parameter is an average over the three C-²H bonds and reflects the overall motional constraints of the headgroup.
Quantitative Data from DPPC NMR Studies
The following tables summarize key quantitative data obtained from ²H NMR studies of DPPC bilayers. Table 1 provides representative experimental order parameters for the acyl chains of DPPC, which are often studied in conjunction with headgroup dynamics. Table 2 presents typical quadrupolar splittings observed for the deuterated choline headgroup of phosphatidylcholines.
Table 1: Experimental Acyl Chain Deuterium Order Parameters (|SCD|) for DPPC Bilayers in the Liquid Crystalline Phase (T > 41°C)
| Carbon Position (sn-1 and sn-2 chains) | |SCD| | | :--- | :--- | | 2 | 0.20 | | 3 | 0.21 | | 4 | 0.22 | | 5 | 0.22 | | 6 | 0.21 | | 7 | 0.20 | | 8 | 0.19 | | 9 | 0.18 | | 10 | 0.16 | | 11 | 0.14 | | 12 | 0.12 | | 13 | 0.09 | | 14 | 0.06 | | 15 | 0.04 | | 16 | 0.02 |
Note: These are approximate values compiled from graphical data in scientific literature and can vary with temperature and sample conditions. The sn-1 and sn-2 chains of DPPC are chemically identical.
Table 2: Typical Experimental Quadrupolar Splittings (ΔνQ) for Deuterated Phosphatidylcholine Headgroups
| Deuterated Position | Typical ΔνQ (kHz) |
| α-methylene (CD2) | 5 - 10 |
| β-methylene (CD2) | 4 - 8 |
| Choline methyls (CD3) - this compound | 1 - 5 |
Note: These values are indicative and can be influenced by factors such as temperature, hydration, and the presence of other molecules in the bilayer.
Experimental Protocols
3.1. Sample Preparation: this compound Multilamellar Vesicles (MLVs)
-
Dissolution: Weigh the desired amount of this compound powder and dissolve it in a suitable organic solvent, typically a 2:1 (v/v) mixture of chloroform and methanol. For co-reconstitution of a membrane protein or drug, dissolve it in an appropriate solvent as well.
-
Mixing and Film Formation: Combine the lipid and any other components in a round-bottom flask. Thoroughly mix the solution. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Drying: Place the flask under high vacuum for at least 2-4 hours to remove any residual solvent.
-
Hydration: Add the desired buffer (e.g., phosphate-buffered saline, PBS) to the dried lipid film. The buffer should be at a temperature above the main phase transition temperature of DPPC (Tm ≈ 41°C) to ensure proper hydration.
-
Vortexing: Vortex the flask vigorously to detach the lipid film from the glass and form a milky suspension of multilamellar vesicles (MLVs).
-
Freeze-Thaw Cycles: To increase the homogeneity of the sample and the hydration of the lipid lamellae, subject the sample to several (5-10) freeze-thaw cycles. This involves alternately freezing the sample in liquid nitrogen and thawing it in a warm water bath.
-
Pelleting and Transfer: Centrifuge the MLV suspension to form a pellet. Remove the excess supernatant and carefully transfer the hydrated lipid pellet to an NMR rotor.
3.2. ²H Solid-State NMR Data Acquisition
-
Spectrometer Setup: Tune the NMR probe to the deuterium frequency (e.g., 76.8 MHz on an 11.7 T magnet).
-
Pulse Sequence: A quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire) is typically used to acquire the deuterium NMR spectrum. This sequence refocuses the dephasing of the magnetization due to the large quadrupolar interaction, allowing for the acquisition of a distortion-free spectrum.
-
Acquisition Parameters:
-
Pulse Length: Calibrate the 90° pulse length for deuterium.
-
Echo Delay (τ): Typically set to 20-50 µs.
-
Recycle Delay: Should be at least 5 times the spin-lattice relaxation time (T1) of the deuterons to allow for full relaxation between scans. For this compound, the T1 is typically in the range of 10-50 ms.
-
Spectral Width: A wide spectral width (e.g., 250-500 kHz) is necessary to encompass the entire Pake doublet.
-
Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. This can range from several thousand to hundreds of thousands depending on the sample concentration.
-
-
Temperature Control: The temperature of the sample should be precisely controlled, as lipid phase behavior and dynamics are highly temperature-dependent.
Visualizations
The following diagrams illustrate key conceptual and experimental workflows related to the use of this compound in NMR spectroscopy.
Caption: Workflow for a typical solid-state ²H NMR experiment using this compound.
Caption: The effect of molecular motion on the observed ²H NMR spectrum.
Applications in Research and Drug Development
The use of this compound in NMR spectroscopy has numerous applications in both fundamental research and pharmaceutical development:
-
Characterizing Membrane Structure and Dynamics: this compound allows for the detailed investigation of the conformation, orientation, and motional freedom of the phosphocholine headgroup. This is crucial for understanding the properties of the membrane-water interface.
-
Studying Protein-Lipid Interactions: By monitoring changes in the quadrupolar splitting and relaxation times of this compound upon the incorporation of membrane proteins or peptides, researchers can gain insights into how these molecules interact with the lipid headgroups. This can reveal information about the depth of protein insertion, the induction of membrane curvature, and the specific lipid-protein contacts.
-
Investigating the Effects of Drugs and Small Molecules: The interaction of pharmaceutical compounds with biological membranes can significantly impact their efficacy and toxicity. This compound NMR can be used to assess how a drug molecule perturbs the structure and dynamics of the lipid headgroup region, providing valuable information for drug design and development.
-
Probing Membrane Surface Charge: The orientation of the phosphocholine headgroup is sensitive to the electrostatic environment at the membrane surface. By using this compound in mixed lipid systems containing charged lipids, it is possible to probe the local surface charge density and its effect on headgroup conformation.
DPPC-d9: A Technical Guide for Researchers and Drug Development Professionals
1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d9 (DPPC-d9) is a deuterated analog of the saturated phospholipid, DPPC. This technical guide provides an in-depth overview of its specifications, applications, and detailed experimental protocols for its use in research and drug development.
Core Specifications
This compound is distinguished by the substitution of nine hydrogen atoms with deuterium on the choline headgroup. This isotopic labeling makes it a valuable tool in various analytical techniques without significantly altering its physicochemical properties compared to its non-deuterated counterpart.
| Property | Specification |
| CAS Number | 77165-56-1[1] |
| Synonyms | d9-DPPC, 1,2-dihexadecanoyl-sn-glycero-3-phosphocholine-d9, Dipalmitoyl phosphatidylcholine-d9, 16:0 / 16:0 PC-d9 |
| Molecular Formula | C₄₀H₇₁D₉NO₈P |
| Molecular Weight | 743.11 g/mol [2] |
| Purity | Typically ≥95%[2] |
| Deuterium Enrichment | ≥99%[1] |
| Appearance | White to off-white solid |
| Storage Temperature | -20°C[1] |
Applications in Research and Development
The primary applications of this compound stem from its isotopic label, which allows it to be distinguished from endogenous, non-deuterated lipids.
-
Internal Standard in Mass Spectrometry (MS)-based Lipidomics: this compound serves as an ideal internal standard for the accurate quantification of DPPC and other phosphatidylcholines in complex biological samples. Its similar ionization efficiency and chromatographic behavior to the endogenous analyte, coupled with its distinct mass, enables precise correction for sample loss and matrix effects during analysis.
-
Neutron Scattering Studies: The significant difference in neutron scattering length between deuterium and hydrogen makes deuterated lipids like this compound invaluable for Small-Angle Neutron Scattering (SANS) and Neutron Diffraction studies. These techniques are used to investigate the structure and dynamics of lipid bilayers, including membrane thickness, lipid packing, and the effects of incorporated proteins or drugs.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR (²H-NMR) of specifically deuterated lipids provides detailed information on the order and dynamics of lipid acyl chains within a membrane. This is crucial for understanding lipid-protein interactions and the influence of various molecules on membrane fluidity and organization.
-
Tracer in Lipid Metabolism Studies: this compound can be used as a tracer to follow the metabolic fate of phosphatidylcholines in cells or organisms, providing insights into lipid transport, remodeling, and signaling pathways.
Experimental Protocols
Preparation of this compound Containing Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration and sonication method. This is a fundamental technique for creating model membranes for various biophysical studies.
Materials:
-
This compound powder
-
Chloroform
-
Desired buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Probe-tip sonicator
-
Water bath
-
Syringe filters (0.22 µm)
Methodology:
-
Dissolution: Dissolve the desired amount of this compound in chloroform in a round-bottom flask.
-
Film Formation: Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under a stream of nitrogen gas for at least 30 minutes to remove any residual solvent.
-
Hydration: Add the desired buffer to the flask. The volume should be calculated to achieve the desired final lipid concentration. Vortex the flask to hydrate the lipid film, which will result in a milky suspension of multilamellar vesicles (MLVs).
-
Sonication: To form SUVs, sonicate the MLV suspension using a probe-tip sonicator. The sonication should be performed in a water bath to dissipate heat. A typical sonication cycle would be 2 seconds on and 5 seconds off for a total of 4-8 minutes.
-
Clarification: Centrifuge the sonicated liposome solution at approximately 10,000 x g for 5 minutes to pellet any titanium particles shed from the sonicator tip.
-
Sterilization (Optional): For cell-based assays, the liposome suspension can be sterilized by passing it through a 0.22 µm syringe filter.
-
Storage: Store the prepared liposomes at 4°C. For long-term storage, temperatures below the phase transition temperature of DPPC (~41°C) are recommended.
Quantitative Lipidomics Workflow using this compound as an Internal Standard
This protocol outlines a comprehensive workflow for the quantitative analysis of phosphatidylcholines in a biological sample (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Materials:
-
Biological sample (e.g., plasma)
-
This compound internal standard solution of known concentration
-
Lipid extraction solvents (e.g., chloroform, methanol, isopropanol)
-
LC-MS/MS system (e.g., Triple Quadrupole or Q-Exactive)
-
Appropriate LC column for lipid separation (e.g., C18 reversed-phase)
Methodology:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
Add a known amount of the this compound internal standard solution to the sample.
-
-
Lipid Extraction:
-
Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure. Briefly, this involves adding a mixture of chloroform and methanol to the sample, vortexing, and then adding water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted lipid extract onto the LC-MS/MS system.
-
Separate the lipids using a suitable chromatographic gradient.
-
Detect the lipids using the mass spectrometer in a targeted fashion. This involves setting up Multiple Reaction Monitoring (MRM) transitions for the specific endogenous phosphatidylcholines of interest and for the this compound internal standard.
-
Example MRM for DPPC: Precursor ion (m/z) -> Product ion (m/z)
-
Example MRM for this compound: Precursor ion (m/z) + 9 -> Product ion (m/z)
-
-
-
Data Analysis:
-
Integrate the peak areas for the endogenous lipid analytes and the this compound internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.
-
Determine the concentration of the endogenous lipid in the sample by interpolating its peak area ratio on the calibration curve.
-
Visualizations
Caption: Workflow for quantitative lipidomics using this compound as an internal standard.
Caption: Workflow for the preparation of this compound small unilamellar vesicles (SUVs).
References
Solubility of DPPC-d9 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of deuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC-d9) in various organic solvents. Understanding the solubility of this deuterated phospholipid is critical for its application in biophysical studies, particularly in neutron scattering and nuclear magnetic resonance (NMR), as well as in the formulation of lipid-based drug delivery systems.
Quantitative Solubility of DPPC
The solubility of DPPC in various organic solvents is crucial for the preparation of stock solutions for biophysical experiments and the formulation of lipid-based nanoparticles. The following table summarizes the available quantitative solubility data for DPPC.
| Organic Solvent/Mixture | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Chloroform | > 10[1] | > 13.62 | A commonly used solvent for dissolving phospholipids. |
| Ethanol | 25 - 30[2][3] | 34.06 - 40.87 | Often used as a less toxic alternative to chlorinated solvents. Ultrasonic agitation may be required to achieve dissolution.[2] |
| Chloroform:Methanol:Water (65:25:4, v/v/v) | 5[4] | 6.81 | A common solvent system for creating lipid films for liposome preparation. |
| Chloroform:Methanol:Water (65:35:8, v/v/v) | ~0.81 | 1.11[5] | Concentration determined from a prepared solution. |
| Chloroform (alone) | ~1.96 | 2.67[5] | Concentration determined from a prepared solution. |
| Ethanol (alone) | ~0.37 | 0.51[5] | Concentration determined from a prepared solution. |
| Dimethyl Sulfoxide (DMSO) | < 1[2] | < 1.36 | Insoluble or only slightly soluble.[2] |
| Water | < 0.1[2] | < 0.14 | Essentially insoluble in aqueous solutions.[2] |
*Molar solubility was calculated using the molecular weight of DPPC (734.04 g/mol ).
Experimental Protocols
Determining the Solubility of this compound
A precise experimental protocol for determining the solubility of this compound in a specific organic solvent can be established by adapting standard methods for phospholipid quantification. The general workflow involves creating a saturated solution, separating the undissolved lipid, and then quantifying the concentration of the dissolved lipid in the supernatant.
Materials:
-
This compound powder
-
Organic solvent of interest (e.g., chloroform, ethanol)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with an Evaporative Light Scattering Detector (ELSD) or a phosphate assay kit.
Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the organic solvent in a sealed vial. The exact amount should be well above the expected solubility.
-
Vortex the mixture vigorously for 2-3 minutes to ensure initial dispersion.
-
Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Lipid:
-
Centrifuge the saturated solution at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved this compound.
-
Carefully collect the supernatant, ensuring that no solid material is disturbed.
-
For complete removal of any remaining particulate matter, filter the supernatant through a 0.22 µm syringe filter that is compatible with the organic solvent used.
-
-
Quantification of Dissolved this compound:
-
HPLC-ELSD Method:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Inject the filtered supernatant and the standard solutions into the HPLC-ELSD system.
-
Construct a calibration curve by plotting the peak area from the ELSD against the concentration of the standard solutions.
-
Determine the concentration of this compound in the supernatant by interpolating its peak area on the calibration curve.
-
-
Phosphate Assay Method:
-
This method is suitable for determining the total phospholipid content. A commercial phosphate assay kit can be used.
-
Evaporate a known volume of the filtered supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid in a solvent compatible with the assay.
-
Follow the manufacturer's instructions for the phosphate assay to determine the phospholipid concentration. This value can then be used to calculate the solubility.
-
-
Preparation of this compound Liposomes
The preparation of liposomes is a common application of DPPC and its deuterated analogue. The thin-film hydration method is a widely used technique.
Materials:
-
This compound
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture, 2:1 v/v)
-
Round-bottom flask
-
Rotary evaporator
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Water bath sonicator or extruder
Protocol:
-
Lipid Film Formation:
-
Dissolve a known amount of this compound in the chosen organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature of DPPC (41°C) to facilitate solvent evaporation.
-
Continue evaporation under vacuum until a thin, uniform lipid film is formed on the inner surface of the flask.
-
To ensure complete removal of the organic solvent, the flask can be placed under a high vacuum for at least 2 hours.
-
-
Hydration:
-
Add the desired volume of the pre-warmed (above 41°C) hydration buffer to the flask containing the lipid film.
-
Gently rotate the flask to allow the buffer to hydrate the lipid film, leading to the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To produce smaller, more uniform liposomes (e.g., small unilamellar vesicles, SUVs, or large unilamellar vesicles, LUVs), the MLV suspension can be subjected to:
-
Sonication: Place the vial containing the MLV suspension in a bath sonicator and sonicate until the suspension becomes clear.
-
Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a lipid extruder.
-
-
Visualization of a Key Workflow
The use of DPPC in the formation of liposomes for drug delivery is a fundamental application in pharmaceutical sciences. The following diagram illustrates this workflow.
Caption: Workflow for Liposomal Drug Delivery using DPPC.
References
An In-depth Technical Guide to the Theoretical Phase Transition Temperature of DPPC-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimentally determined phase transition temperature (Tm) of deuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC-d9), a crucial parameter in membrane biophysics and drug delivery systems. This document details the underlying principles, experimental methodologies for its determination, and a summary of key quantitative data.
Introduction: The Significance of Phase Transition in Lipid Bilayers
The main phase transition of a lipid bilayer, from a tightly packed gel phase (Lβ') to a more fluid liquid-crystalline phase (Lα), is a fundamental characteristic that governs membrane properties such as fluidity, permeability, and the function of embedded proteins. For dipalmitoylphosphatidylcholine (DPPC), a widely studied saturated phospholipid, this transition is particularly sharp and sensitive to environmental factors and isotopic substitution.
Deuteration of the lipid acyl chains, as in this compound (specifically, perdeuteration of the acyl chains, often denoted as DPPC-d62), is a common practice in biophysical studies, particularly for techniques like Small-Angle Neutron Scattering (SANS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This isotopic labeling provides a powerful tool for elucidating membrane structure and dynamics. However, it is crucial to understand that deuteration itself can subtly alter the physical properties of the lipid, most notably its phase transition temperature.
Theoretical and Experimental Phase Transition Temperatures
The main phase transition temperature of non-deuterated DPPC is well-established in the scientific literature to be approximately 41-42 °C. The substitution of hydrogen with the heavier deuterium isotope in the acyl chains leads to a discernible decrease in this transition temperature.
Numerous studies have consistently shown that the deuteration of the acyl chains in saturated phospholipids like DPPC lowers the gel-fluid phase transition temperature. This effect is attributed to the slightly shorter and stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which can influence the van der Waals interactions and packing of the lipid chains in the gel phase.
The consensus from multiple experimental studies is that for saturated lipids in excess water, the gel-fluid phase transition temperature is 4.3 ± 0.1 °C lower for lipids with deuterated chains compared to their protiated counterparts.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the main phase transition of DPPC and its deuterated analog, DPPC-d62.
| Parameter | DPPC (Protiated) | DPPC-d62 (Deuterated Chains) | Reference |
| Main Phase Transition Temperature (Tm) | ~41.4 °C | ~37.1 °C | [1] |
| Pre-transition Temperature (Tp) | ~36 °C | Not explicitly reported, but also expected to shift to a lower temperature. | [1] |
| Enthalpy of Main Transition (ΔH) | ~36.5 kJ/mol | Expected to be similar to protiated DPPC, though minor differences may exist. | [2] |
Experimental Protocols for Determining Phase Transition Temperature
The determination of the phase transition temperature of lipid vesicles is primarily accomplished through thermal analysis techniques, with Differential Scanning Calorimetry (DSC) being the gold standard. Other techniques like Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) can also provide information on the structural changes associated with the phase transition.
Differential Scanning Calorimetry (DSC)
DSC directly measures the heat flow associated with the phase transition, providing a precise determination of the Tm and the enthalpy of the transition (ΔH).
3.1.1 Preparation of this compound Vesicles for DSC
-
Lipid Film Formation: Dissolve this compound powder in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent under a stream of nitrogen gas, followed by drying under high vacuum for at least 2 hours to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or gentle agitation above the expected Tm of the lipid (e.g., at 50 °C) for an extended period to form multilamellar vesicles (MLVs). The final lipid concentration is typically in the range of 1-5 mg/mL.[3]
-
Vesicle Sizing (Optional but Recommended): To obtain a more uniform vesicle population, the MLV suspension can be subjected to extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm) to produce large unilamellar vesicles (LUVs). Alternatively, probe-tip sonication can be used to create small unilamellar vesicles (SUVs).[3]
3.1.2 DSC Measurement Protocol
-
Sample and Reference Preparation: Accurately weigh a known amount of the vesicle suspension into an aluminum DSC pan. An equal volume of the corresponding buffer is used as a reference in a separate pan.
-
Thermal Scanning: Place the sample and reference pans in the DSC instrument. Equilibrate the system at a temperature well below the expected pre-transition (e.g., 20 °C).
-
Heating Scan: Heat the sample at a constant scan rate (e.g., 1-2 °C/min) to a temperature well above the main transition (e.g., 60 °C).[1]
-
Cooling and Reheating Scans: Perform a cooling scan back to the starting temperature and a second heating scan to check for reproducibility and thermal history effects.
-
Data Analysis: The phase transition temperature (Tm) is determined as the peak temperature of the main endothermic transition in the heating scan. The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.
Small-Angle X-ray and Neutron Scattering (SAXS/SANS)
SAXS and SANS are powerful techniques for probing the lamellar structure of lipid bilayers. Changes in the lamellar repeat distance (d-spacing) can be monitored as a function of temperature to identify the phase transition.
3.2.1 Sample Preparation for SAXS/SANS
The vesicle preparation is similar to that for DSC. For SANS, the use of deuterated lipids (this compound) and contrast variation (by using different H2O/D2O ratios in the buffer) is particularly advantageous for highlighting specific structural features of the bilayer.
3.2.2 SAXS/SANS Measurement Protocol
-
Sample Loading: The vesicle suspension is loaded into a temperature-controlled sample cell with X-ray or neutron transparent windows (e.g., quartz capillaries).
-
Temperature Control: The sample temperature is precisely controlled using a circulating water bath or a Peltier element.
-
Scattering Measurements: A series of scattering patterns are collected at different temperatures, stepping through the range of the expected phase transition.
-
Data Analysis: The position of the first-order Bragg peak in the scattering pattern corresponds to the lamellar d-spacing. A sharp change in the d-spacing as a function of temperature indicates the phase transition.
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows for determining the phase transition temperature of this compound vesicles.
Caption: Workflow for DSC analysis of this compound vesicles.
Caption: Workflow for SAXS/SANS analysis of this compound vesicles.
Conclusion
The theoretical and experimentally verified phase transition temperature of DPPC with deuterated acyl chains is consistently found to be approximately 4.3 °C lower than its non-deuterated counterpart, placing it at around 37.1 °C. This shift is a critical consideration for researchers utilizing deuterated lipids in biophysical studies. The accurate determination of this parameter, primarily through Differential Scanning Calorimetry, is essential for the correct interpretation of experimental data related to membrane structure, dynamics, and the interaction with membrane-active molecules. The protocols and data presented in this guide provide a foundational understanding for professionals in the fields of membrane biophysics and drug development.
References
- 1. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Membrane Secrets: A Technical Guide to Deuterated Phospholipids in Biophysics
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of biophysics and drug development, understanding the structure and dynamics of cell membranes is paramount. Deuterated phospholipids have emerged as an indispensable tool, offering a unique window into the complex interplay of lipids and proteins that govern cellular function. By replacing hydrogen atoms with their heavier isotope, deuterium, these modified lipids provide a powerful contrast for a range of biophysical techniques, enabling researchers to dissect molecular interactions with unprecedented detail. This in-depth technical guide provides a comprehensive overview of the synthesis, application, and analysis of deuterated phospholipids in biophysical research.
The Power of Deuterium: Enhancing Biophysical Techniques
The substitution of hydrogen (¹H) with deuterium (²H or D) in phospholipids offers a significant advantage in several key biophysical methods. This is primarily due to the different nuclear properties of the two isotopes. Deuterium has a different magnetic moment and a significantly larger neutron scattering cross-section compared to hydrogen. These differences are exploited in Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle Neutron Scattering (SANS) to selectively highlight or suppress signals from specific components of a membrane system.
Key Applications:
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR (²H NMR) is a powerful technique for probing the structure and dynamics of lipid bilayers. By selectively deuterating different segments of a phospholipid molecule (e.g., the acyl chains or the headgroup), researchers can obtain detailed information about lipid packing, acyl chain order, and membrane fluidity.[1][2][3]
-
Small-Angle Neutron Scattering (SANS): SANS is used to study the structure of macromolecules and their complexes in solution. The large difference in neutron scattering length density between hydrogen and deuterium allows for a technique called "contrast matching," where the scattering from a specific component (e.g., the lipid bilayer) can be rendered "invisible" by adjusting the D₂O/H₂O ratio of the solvent.[4][5] This enables the focused study of other components, such as membrane-bound proteins.
-
Mass Spectrometry (MS): Deuterated phospholipids are used as internal standards in lipidomics to improve the accuracy and precision of quantitative measurements.[6] They are also employed in hydrogen-deuterium exchange mass spectrometry (HDX-MS) to study the conformational dynamics of membrane proteins.
Quantitative Insights: The Impact of Deuteration on Phospholipid Properties
While the substitution of hydrogen with deuterium is often considered a subtle perturbation, it can have measurable effects on the physical properties of phospholipids. These changes are important to consider when designing and interpreting experiments.
| Phospholipid | Deuteration Pattern | Property | Protiated Value | Deuterated Value | Reference |
| DPPC | Acyl Chains (d62) | Main Phase Transition Temperature (Tm) | 41.4 °C | 37.1 °C | [7] |
| DMPC | Acyl Chains (d54) | Main Phase Transition Temperature (Tm) | 23.9 °C | ~20 °C | [8] |
| DSPC | Acyl Chains (d70) | Main Phase Transition Temperature (Tm) | 54.9 °C | 50.6 °C | [9] |
| DPPC | Acyl Chains (d62) | Bilayer Thickness (D_HH) | 3.43 ± 0.01 nm | ~4.00 nm (in pure DPPE) | [9] |
| DMPC | - | Bilayer Thickness | 50.6 Å | - | [10] |
| DPPC | - | Area per Lipid | 0.65 ± 0.01 nm² | - | [9] |
| DMPC | - | Area per Lipid | 59 Ų | - | [10] |
Note: The provided values are indicative and can vary depending on the specific experimental conditions (e.g., hydration, buffer composition).
Experimental Protocols: A Practical Guide
Solid-State NMR Spectroscopy of Deuterated Phospholipids
Solid-state NMR is a powerful technique to study the structure and dynamics of deuterated lipid membranes.
Methodology:
-
Sample Preparation:
-
Hydrate a known amount of the deuterated phospholipid powder with a specific amount of buffer (typically D₂O for ²H NMR) to achieve the desired hydration level.
-
Subject the sample to several freeze-thaw cycles to ensure homogeneity.
-
For oriented samples, the lipid suspension can be spread on thin glass plates and stacked.
-
-
NMR Spectroscopy:
-
Acquire ²H NMR spectra using a solid-state NMR spectrometer.
-
A common pulse sequence is the quadrupolar echo sequence (90°x - τ - 90°y - τ - acquire).
-
Typical parameters include a spectral width of 250-500 kHz, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ³¹P NMR, a Hahn echo sequence with proton decoupling is often used.[11][12][13]
-
-
Data Analysis:
-
The quadrupolar splitting (ΔνQ) in the ²H NMR spectrum is directly proportional to the order parameter (S_CD), which reflects the motional anisotropy of the C-D bond.
-
The order parameter profile along the acyl chain provides information about the fluidity gradient within the membrane.[1][2][3][14][15][16]
-
Small-Angle Neutron Scattering (SANS) of Deuterated Lipid Vesicles
SANS is used to determine the size, shape, and internal structure of lipid vesicles.
Methodology:
-
Vesicle Preparation:
-
Prepare unilamellar vesicles (ULVs) by methods such as extrusion or sonication.
-
The choice of buffer and its D₂O/H₂O ratio is critical for contrast matching.
-
-
SANS Measurement:
-
Perform SANS measurements at a suitable neutron scattering facility.
-
The instrument configuration (q-range) should be chosen to cover the relevant length scales of the vesicles and the lipid bilayer. A typical q-range is 0.003 to 0.5 Å⁻¹.
-
Data is collected as a function of the scattering vector, q.
-
-
Data Analysis:
-
The scattering data is analyzed using models that describe the form factor of the vesicles and the structure factor of their interactions.
-
For unilamellar vesicles, a core-shell model is often used to fit the data and extract parameters such as the bilayer thickness, area per lipid, and vesicle radius.[4][5][8][10][17][18][19][20][21]
-
Mass Spectrometry of Deuterated Phospholipids
Mass spectrometry is a sensitive technique for the identification and quantification of deuterated phospholipids.
Methodology:
-
Lipid Extraction:
-
LC-MS/MS Analysis:
-
Separate the lipid species using liquid chromatography (LC) coupled to a tandem mass spectrometer (MS/MS).[6][25][26][27][28]
-
Use a suitable column (e.g., C18 or C30) and a gradient of organic solvents for elution.
-
Acquire mass spectra in both positive and negative ion modes to detect a wider range of phospholipid classes.
-
-
Data Analysis:
-
Identify the deuterated phospholipids based on their accurate mass and fragmentation patterns.
-
Quantify the abundance of each species using deuterated internal standards. Software like LipidSearch can be used for automated identification and quantification.[6]
-
Visualizing the Concepts: Diagrams and Workflows
The Principle of Contrast Matching in Neutron Scattering
Caption: Contrast matching in SANS uses different D₂O/H₂O ratios to selectively highlight components.
Biosynthetic Pathway of Phospholipids in E. coli
Caption: Biosynthesis of major phospholipids in E. coli, a common host for producing deuterated lipids.[29][30]
Experimental Workflow for SANS Analysis of Lipid Vesicles
Caption: A streamlined workflow for the SANS analysis of deuterated lipid vesicles.
Conclusion
Deuterated phospholipids are a cornerstone of modern biophysical research, providing invaluable insights into the structure, dynamics, and interactions within biological membranes. By leveraging the unique properties of deuterium in techniques like solid-state NMR and SANS, researchers can unravel the molecular mechanisms that underpin cellular processes. This guide provides a foundational understanding and practical protocols for the application of deuterated phospholipids, empowering scientists and drug development professionals to further explore the intricate world of membrane biophysics.
References
- 1. Calculating order parameter profiles utilizing magnetically aligned phospholipid bilayers for 2H solid-state NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes [mdpi.com]
- 5. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. The effect of ergosterol on dipalmitoylphosphatidylcholine bilayers: a deuterium NMR and calorimetric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What can we learn about the lipid vesicle structure from the small-angle neutron scattering experiment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Simulation Study of Structural and Dynamic Properties of Mixed DPPC/DPPE Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [physics/0411047] Sans Study of the Unilamellar DMPC Vesicles. the Fluctuation Model of Lipid Bilayer [arxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. avantiresearch.com [avantiresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Area Per Lipid and Elastic Deformation of Membranes: Atomistic View From Solid-State Deuterium NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Models to analyze small-angle neutron scattering from unilamellar lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Global small-angle X-ray scattering data analysis for multilamellar vesicles: the evolution of the scattering density profile model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Formation and Characterization of Supported Lipid Bilayers Composed of Hydrogenated and Deuterated Escherichia coli Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Biosynthetic preparation of selectively deuterated phosphatidylcholine in genetically modified Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. LC-ESI-HRMS — lipidomics of phospholipids: Characterization of extraction, chromatography and detection parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Qualitative and quantitative analyses of phospholipids by LC-MS for lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
The Pivotal Role of DPPC-d9 in Elucidating Lipid-Protein Interactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular biology, the dynamic interplay between lipids and proteins at the membrane interface governs a vast array of physiological processes, from signal transduction to membrane trafficking. Understanding these interactions at a molecular level is paramount for deciphering disease mechanisms and developing novel therapeutics. Dipalmitoylphosphatidylcholine (DPPC), a major constituent of eukaryotic cell membranes, serves as a fundamental component of model membrane systems used to study these interactions. The introduction of its deuterated analogue, DPPC-d9, where the nine protons of the choline headgroup are replaced with deuterium, has revolutionized the field by providing a powerful, non-invasive probe for a suite of biophysical techniques. This technical guide provides a comprehensive overview of the application of this compound in studying lipid-protein interactions, detailing experimental methodologies, presenting key quantitative data, and illustrating relevant biological pathways and experimental workflows.
The Advantage of Deuteration: Why this compound is a Powerful Tool
The primary advantage of using this compound lies in the distinct physical properties of deuterium compared to hydrogen. This isotopic substitution, while minimally perturbing the overall physicochemical properties of the lipid, offers significant benefits for various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H-NMR studies, the overwhelming signals from the abundant protons in lipids can obscure the signals from the protein of interest. By replacing the choline headgroup protons with deuterium, this compound becomes effectively "transparent" in ¹H-NMR, significantly simplifying spectra and allowing for the unambiguous detection of signals from the protein.[1] Conversely, in ²H-NMR, the deuterium label on this compound provides a sensitive probe to monitor changes in lipid dynamics and order upon protein binding.
-
Mass Spectrometry (MS): In lipidomics studies, deuterated lipids like this compound serve as ideal internal standards for accurate quantification.[2][3] Their mass shift allows for clear differentiation from their endogenous, non-deuterated counterparts, enabling precise measurement of lipid species in complex biological samples.
-
Neutron Scattering: The difference in neutron scattering length between hydrogen and deuterium makes this compound an invaluable tool for small-angle neutron scattering (SANS) and neutron reflectometry. These techniques can provide detailed structural information about lipid bilayers and the location of associated proteins.
Quantitative Biophysical Data of DPPC and this compound Containing Bilayers
The biophysical properties of the lipid bilayer are critical determinants of lipid-protein interactions. The following tables summarize key quantitative data for DPPC and the effects of deuteration.
| Property | Value | Conditions | Reference |
| Phase Transition Temperature (Tm) | 41 °C | Fully hydrated multibilayer vesicles | [4] |
| Area per Lipid (Fluid Phase) | 64.0 ± 1.0 Ų | 50 °C, Fully hydrated | [5] |
| Bilayer Thickness (Fluid Phase) | 38.5 ± 1.0 Å | 50 °C, Fully hydrated | [6] |
| Bending Rigidity (Fluid Phase) | ~10⁻¹⁹ J | Temperature dependent | [7] |
Table 1: Biophysical Properties of DPPC Bilayers. This table provides key physical parameters for pure DPPC bilayers in the biologically relevant fluid phase.
A study using vibrational sum-frequency generation (VSFG) spectroscopy revealed that deuteration of the choline group in DPPC has a significant impact on the monolayer properties, particularly affecting the hydration of the phosphate group.[8] In contrast, monolayers with deuterated alkyl chains showed no significant differences under the experimental conditions.[8] This suggests that while the core biophysical parameters like phase transition temperature and area per lipid are not dramatically altered, the local environment of the headgroup is subtly modified by deuteration, a factor to consider when interpreting high-resolution interaction studies.
Experimental Protocols for Studying Lipid-Protein Interactions with this compound
The utility of this compound is best realized through its application in various biophysical techniques. Below are detailed methodologies for key experiments.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
Solid-state NMR is a powerful technique to study the structure, dynamics, and interactions of membrane-associated proteins and lipids in a native-like bilayer environment.
Objective: To characterize the structural and dynamic changes in a protein upon interaction with a DPPC/DPPC-d9 lipid bilayer and to probe the effect of the protein on lipid order.
Methodology:
-
Sample Preparation:
-
Co-dissolve the protein of interest and a mixture of DPPC and this compound (the ratio will depend on the specific experiment) in an appropriate organic solvent (e.g., trifluoroethanol or a chloroform/methanol mixture).
-
Dry the mixture under a stream of nitrogen gas to form a thin film.
-
Further dry the film under high vacuum for at least 6 hours to remove any residual solvent.
-
Hydrate the lipid-protein film with buffer at a temperature above the phase transition of DPPC (e.g., 50°C) to form multilamellar vesicles (MLVs).
-
The sample is then typically transferred to an NMR rotor for analysis.[9][10]
-
-
NMR Data Acquisition:
-
¹H-MAS NMR: Acquire one-dimensional ¹H magic-angle spinning (MAS) NMR spectra to assess the overall sample quality and protein folding. The use of this compound will significantly reduce the background signal from the lipid headgroups.
-
¹³C and ¹⁵N NMR: For structurally detailed studies, uniformly ¹³C,¹⁵N-labeled protein is typically used. Two-dimensional correlation experiments (e.g., ¹³C-¹³C or ¹⁵N-¹³C) are performed to obtain residue-specific resonance assignments and to identify conformational changes upon lipid interaction.
-
²H-NMR: Acquire ²H NMR spectra of the this compound labeled sample. The quadrupolar splitting of the deuterium signal provides information on the order and dynamics of the lipid headgroup. Changes in this splitting upon protein binding indicate a direct interaction and its effect on the membrane surface.[11]
-
³¹P-NMR: ³¹P NMR can be used to assess the phase behavior of the lipid bilayer (e.g., lamellar vs. non-lamellar phases) and to probe the interaction of the protein with the phosphate group of the lipids.[10]
-
-
Data Analysis:
-
Analyze changes in the chemical shifts of the protein resonances to map the lipid-binding interface.
-
Measure changes in the ²H quadrupolar splitting of this compound to quantify the effect of the protein on lipid headgroup order.
-
Use relaxation measurements to probe the dynamics of both the protein and the lipids.
-
Mass Spectrometry-based Lipidomics
Mass spectrometry is a highly sensitive technique for the identification and quantification of lipids in complex mixtures. This compound is an excellent internal standard for these studies.
Objective: To accurately quantify changes in DPPC levels in a biological sample in response to a specific stimulus or in a disease state.
Methodology:
-
Lipid Extraction:
-
Homogenize the biological sample (e.g., cells or tissue).
-
Add a known amount of this compound as an internal standard.
-
Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch extraction, which uses a chloroform/methanol/water solvent system to separate the lipids from other cellular components.[12]
-
-
Mass Spectrometry Analysis:
-
Analyze the lipid extract using liquid chromatography-mass spectrometry (LC-MS). The liquid chromatography step separates the different lipid species before they enter the mass spectrometer.
-
The mass spectrometer is operated in a mode that allows for the detection of both the endogenous DPPC and the this compound internal standard. This is typically done using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Generate calibration curves using known concentrations of DPPC and a fixed concentration of this compound.
-
Determine the ratio of the peak area of the endogenous DPPC to the peak area of the this compound internal standard in the experimental samples.
-
Use the calibration curve to calculate the absolute concentration of DPPC in the original sample.
-
Fluorescence Microscopy
Fluorescence microscopy is a powerful tool for visualizing the lateral organization of lipids in model membranes and for studying the partitioning of proteins into different lipid domains.
Objective: To visualize the formation of lipid domains in a DPPC-containing giant unilamellar vesicle (GUV) and to observe the preferential partitioning of a fluorescently labeled protein.
Methodology:
-
GUV Formation:
-
Prepare a lipid mixture in chloroform containing DPPC, another lipid to induce phase separation (e.g., dioleoylphosphatidylcholine - DOPC), and a small amount of a fluorescent lipid probe that partitions into a specific phase (e.g., a probe that favors the liquid-disordered phase).
-
Create GUVs using the electroformation method. A thin film of the lipid mixture is deposited on platinum electrodes, hydrated with a sucrose solution, and an AC electric field is applied.
-
-
Protein Labeling and Incubation:
-
Label the protein of interest with a fluorescent dye that has a different emission spectrum from the lipid probe.
-
Incubate the GUVs with the fluorescently labeled protein.
-
-
Microscopy Imaging:
-
Image the GUVs using a confocal fluorescence microscope.
-
Acquire images in the channels corresponding to the lipid probe and the protein label.
-
-
Data Analysis:
-
Analyze the images to determine the co-localization of the protein with specific lipid domains.
-
Quantify the degree of partitioning of the protein into the different phases.
-
Signaling Pathways and Experimental Workflows
DPPC is not merely a structural component of membranes; it is also a key player in cellular signaling. Phospholipases, a class of enzymes that hydrolyze phospholipids, can act on DPPC to generate second messengers that regulate a variety of cellular processes.
Phosphatidylcholine Signaling Pathway
A critical signaling pathway involving phosphatidylcholine is its hydrolysis by Phospholipase D (PLD) to produce phosphatidic acid (PA) and choline. PA can then be converted to diacylglycerol (DAG) by PA phosphatase. Both PA and DAG are potent second messengers. DAG is a well-known activator of Protein Kinase C (PKC), a family of kinases that phosphorylate a wide range of downstream targets, influencing processes such as cell proliferation, differentiation, and apoptosis.[9]
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Emerging methodologies to investigate lipid–protein interactions [scholarworks.indianapolis.iu.edu]
- 3. Activation of conventional protein kinase C (PKC) is critical in the generation of human neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylcholine and the CDP-Choline Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifunctional roles of PKCδ: Opportunities for targeted therapy in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Studying protein–lipid interactions [asbmb.org]
- 8. Activation of conventional protein kinase C (PKC) is critical in the generation of human neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (16:0/16:0-PC-d9) - Echelon Biosciences [echelon-inc.com]
- 10. Phospholipase D and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formation of diacylglycerol by a phospholipase D-phosphatidate phosphatase pathway specific for phosphatidylcholine in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Cholesterol's Condensing Effect on DPPC Bilayers: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Cholesterol, a ubiquitous component of mammalian cell membranes, plays a critical role in modulating the physical properties of lipid bilayers, thereby influencing membrane fluidity, permeability, and the function of embedded proteins. This technical guide delves into the well-characterized effects of cholesterol on dipalmitoylphosphatidylcholine (DPPC) bilayers, a widely used model system for studying lipid behavior. By employing deuterated DPPC (DPPC-d9), researchers can leverage techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to gain detailed insights into the molecular ordering and dynamics of the lipid acyl chains.
The Condensing Effect and Ordering of DPPC Acyl Chains
The incorporation of cholesterol into DPPC bilayers leads to a significant "condensing effect," characterized by a decrease in the area per lipid and an increase in the thickness of the membrane.[1][2] This is accompanied by a pronounced ordering of the DPPC acyl chains, as evidenced by an increase in the deuterium order parameters (S_CD) measured by 2H-NMR.[1][2] Molecular dynamics simulations have corroborated these findings, showing that cholesterol reduces the fraction of gauche bonds in the DPPC acyl chains, leading to a more extended and ordered conformation.[1][2]
Impact on Membrane Fluidity and Phase Behavior
Cholesterol acts as a fluidity buffer in DPPC bilayers. Below the main phase transition temperature (Tm) of pure DPPC (~41 °C), cholesterol disrupts the highly ordered gel phase (Lβ'), inducing a more fluid, liquid-ordered (Lo) phase.[3][4][5] Above the Tm, in the liquid-disordered (Ld) phase, cholesterol has the opposite effect, increasing the order and viscosity of the bilayer.[3] This modulation of fluidity is crucial for maintaining membrane integrity and function over a range of temperatures. The phase diagram of DPPC-cholesterol mixtures is complex, featuring coexistence regions of different phases, which have been extensively studied using techniques like Differential Scanning Calorimetry (DSC) and NMR.[4][5][6][7]
Experimental Data Summary
The following tables summarize key quantitative data from various studies on the effects of cholesterol on DPPC bilayers.
Table 1: Effect of Cholesterol on DPPC Bilayer Structural Parameters
| Cholesterol Mole Fraction (%) | Area per DPPC (Ų) | Bilayer Thickness (Å) |
| 0 | 63.0 | 45.0 |
| 10 | 58.0 | 47.0 |
| 20 | 54.0 | 48.0 |
| 30 | 50.0 | 49.0 |
| 40 | 48.0 | 50.0 |
| 50 | 47.0 | 50.5 |
Note: Values are approximate and can vary depending on the experimental conditions (e.g., temperature, hydration) and methodology (e.g., simulation, X-ray diffraction).
Table 2: Deuterium Order Parameters (S_CD) of DPPC-d62 sn-2 Chain at 50°C
| Carbon Position | 0 mol% Cholesterol | 30 mol% Cholesterol |
| C2 | 0.20 | 0.40 |
| C3 | 0.21 | 0.41 |
| C4 | 0.21 | 0.42 |
| C5-C10 | ~0.22 | ~0.45 |
| C14 | 0.15 | 0.35 |
| C15 | 0.10 | 0.28 |
| C16 | 0.05 | 0.15 |
Data adapted from molecular dynamics simulations and NMR studies. The sn-2 chain is typically perdeuterated in these experiments.
Table 3: Thermodynamic Parameters from Differential Scanning Calorimetry (DSC)
| Cholesterol Mole Fraction (%) | Main Transition Temperature (Tm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) |
| 0 | 41.4 | 8.7 |
| 5 | 39.5 | 7.5 |
| 10 | 37.0 (broad) | 5.0 (broad) |
| 20 | Not well-defined | Significantly broadened |
| 30 | Transition abolished | Transition abolished |
The main phase transition of DPPC is broadened and eventually abolished with increasing cholesterol concentration.[8][9][10]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to study the DPPC-cholesterol system.
Vesicle Preparation (Multilamellar Vesicles - MLVs)
-
Lipid Film Formation: Co-dissolve this compound and cholesterol in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.[11]
-
Solvent Evaporation: Remove the organic solvent under a stream of nitrogen gas, followed by drying under high vacuum for at least 2 hours to form a thin lipid film on the flask wall.[11]
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing at a temperature above the main phase transition temperature of the lipid mixture. This process results in the formation of MLVs.[11]
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Transfer a known amount of the MLV suspension to a DSC sample pan. An identical amount of buffer is used in the reference pan.
-
Thermal Scans: Subject the sample and reference pans to a controlled temperature scan (e.g., from 20°C to 60°C at a rate of 1°C/min).
-
Data Analysis: The heat flow difference between the sample and reference is recorded as a function of temperature. The resulting thermogram reveals phase transitions, characterized by their temperature (Tm) and enthalpy (ΔH).[8][9][12]
Solid-State Deuterium NMR (2H-NMR) Spectroscopy
-
Sample Preparation: Pellet the MLV suspension by ultracentrifugation and transfer the hydrated lipid pellet to a solid-state NMR rotor.
-
Data Acquisition: Acquire 2H-NMR spectra using a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence. Spectra are typically recorded at a temperature above the main phase transition.
-
Data Analysis: The quadrupolar splitting (ΔνQ) is measured from the Pake doublet spectrum. The deuterium order parameter (S_CD) for each labeled carbon position is then calculated using the equation: S_CD = (4/3) * (h / e^2qQ) * ΔνQ, where h is Planck's constant and e^2qQ/h is the static quadrupolar coupling constant for a C-D bond (~170 kHz).[4][13]
Visualizing the Investigative Workflow
The following diagram illustrates the typical workflow for investigating the effects of cholesterol on this compound bilayers.
References
- 1. Molecular Dynamics Simulations of Phospholipid Bilayers with Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of dipalmitoylphosphatidylcholine/cholesterol bilayer at low and high cholesterol concentrations: molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPPC-cholesterol phase diagram using coarse-grained Molecular Dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase equilibria of cholesterol/dipalmitoylphosphatidylcholine mixtures: 2H nuclear magnetic resonance and differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcollections.lrc.usuhs.edu [digitalcollections.lrc.usuhs.edu]
- 6. acert.cornell.edu [acert.cornell.edu]
- 7. researchgate.net [researchgate.net]
- 8. A comparative differential scanning calorimetry study of the effects of cholesterol and various oxysterols on the thermotropic phase behavior of dipalmitoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential scanning calorimetric study of the effect of sterol side chain length and structure on dipalmitoylphosphatidylcholine thermotropic phase behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heat Capacity of DPPC/Cholesterol Mixtures: Comparison of Single Bilayers with Multibilayers and Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Unseen Observer: DPPC-d9 as a Non-Perturbing Probe in Membrane Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of membrane biophysics and drug development, understanding the subtle dynamics of lipid bilayers is paramount. The introduction of probes to study these membranes often presents a significant challenge: the probe itself can alter the very behavior it is meant to observe. This guide delves into the use of chain-deuterated dipalmitoylphosphatidylcholine (DPPC-d9), a powerful tool that offers a near-invisible window into the structural and dynamic properties of lipid membranes. By replacing nine hydrogen atoms with deuterium on the choline headgroup, this compound provides a non-perturbing probe for a variety of sophisticated analytical techniques, enabling researchers to glean high-resolution data without significantly disturbing the native membrane environment.
The Power of "Silent" Observation: Biophysical Properties of this compound
The core advantage of this compound lies in its minimal structural and thermodynamic impact compared to its non-deuterated counterpart, DPPC. This subtle isotopic substitution allows for detailed investigation without introducing significant artifacts.
| Property | DPPC | This compound | Technique |
| Main Phase Transition Temperature (Tm) | ~41 °C | A slight decrease of ~0.5-1.0 °C is generally observed, though the exact value can vary with experimental conditions. | Differential Scanning Calorimetry (DSC) |
| Area per Lipid (AL) in the Liquid Crystalline Phase | ~63 Ų (at 50 °C) | Expected to be very similar to DPPC, with minimal deviation. | Small-Angle Neutron Scattering (SANS), Small-Angle X-ray Scattering (SAXS) |
| Acyl Chain Order Parameter (SCD) | Varies along the acyl chain, with a plateau region in the upper part of the chains. | The order parameters of the acyl chains are virtually identical to those of DPPC under the same conditions. | Solid-State Deuterium NMR (²H-NMR) |
Note: The exact values for this compound can be subject to minor variations depending on the specific experimental setup, hydration level, and presence of other molecules in the bilayer.
Key Experimental Techniques Leveraging this compound
The unique properties of this compound make it an invaluable tool for a range of advanced analytical techniques aimed at elucidating membrane structure and dynamics.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR is a powerful technique for obtaining atomic-level information about the structure and dynamics of molecules in non-crystalline states, such as lipid bilayers. The use of deuterated lipids like this compound is particularly advantageous in ²H-NMR studies.
Experimental Protocol: Solid-State ²H-NMR of this compound Vesicles
-
Vesicle Preparation:
-
Dissolve the desired amount of this compound (and any other lipids or molecules of interest) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired buffer (e.g., phosphate-buffered saline) by vortexing vigorously above the phase transition temperature of the lipid mixture.
-
To obtain unilamellar vesicles, the resulting multilamellar vesicle suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) or sonication.
-
-
NMR Sample Preparation:
-
Pellet the vesicle suspension by ultracentrifugation.
-
Carefully transfer the hydrated lipid pellet into a solid-state NMR rotor.
-
-
NMR Data Acquisition:
-
Acquire ²H-NMR spectra using a solid-state NMR spectrometer equipped with a low-frequency probe.
-
Employ a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire) to overcome the dead-time of the receiver and acquire the full powder pattern spectrum.
-
The temperature should be precisely controlled throughout the experiment.
-
-
Data Analysis:
-
The resulting Pake doublet spectrum provides information on the quadrupolar splitting (ΔνQ).
-
The order parameter (SCD) for the C-D bond can be calculated from the quadrupolar splitting, providing insights into the orientational order and dynamics of the choline headgroup.
-
Neutron Scattering
Neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS) and Neutron Diffraction, are exceptionally sensitive to the isotopic composition of a sample. The significant difference in the neutron scattering length of hydrogen and deuterium allows for "contrast variation" studies. By selectively deuterating components of a membrane system, researchers can effectively make certain parts "invisible" to neutrons, thereby highlighting the structure and arrangement of the remaining components.
Experimental Protocol: Small-Angle Neutron Scattering (SANS) of this compound Containing Vesicles
-
Sample Preparation:
-
Prepare unilamellar vesicles containing this compound as described in the solid-state NMR protocol.
-
The key to contrast variation is the use of different H₂O/D₂O ratios in the buffer. For example, to study the overall shape of a protein embedded in a this compound membrane, the D₂O concentration can be adjusted to "match out" the scattering from the deuterated lipids, making them effectively invisible to the neutrons.
-
-
SANS Data Acquisition:
-
The vesicle suspension is placed in a quartz cuvette.
-
SANS measurements are performed at a neutron scattering facility. A beam of neutrons is passed through the sample, and the scattered neutrons are detected at various angles.
-
-
Data Analysis:
-
The scattering intensity as a function of the scattering angle (Q) is analyzed.
-
By fitting the scattering data to appropriate models, information about the size, shape, and internal structure of the vesicles and any embedded molecules can be obtained. The contrast variation approach allows for the separate determination of the structural parameters of the different components.
-
Fluorescence Spectroscopy
While this compound itself is not fluorescent, it serves as a non-perturbing host matrix for fluorescent probes. This allows for the study of membrane properties such as fluidity, polarity, and the accessibility of different regions of the bilayer to quenchers, without the concern that the bulk lipid environment is significantly altered by the probe itself.
Experimental Protocol: Fluorescence Quenching Studies in this compound Vesicles
-
Vesicle Preparation:
-
Co-dissolve this compound and a fluorescent lipid probe (e.g., a probe with a fluorophore attached to the headgroup or acyl chain) in an organic solvent. The probe concentration should be kept low (typically < 1 mol%) to minimize self-quenching and perturbation of the membrane.
-
Prepare unilamellar vesicles as previously described.
-
-
Fluorescence Measurements:
-
Place the vesicle suspension in a quartz cuvette in a spectrofluorometer.
-
Measure the initial fluorescence intensity of the probe.
-
Add a quenching agent (e.g., a water-soluble quencher like potassium iodide or a lipid-soluble quencher) to the vesicle suspension.
-
Record the decrease in fluorescence intensity as a function of quencher concentration.
-
-
Data Analysis:
-
The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which provides information about the accessibility of the fluorophore to the quencher.
-
This information can be used to infer the location of the probe within the bilayer and the permeability of the membrane to the quencher.
-
Visualizing Experimental Workflows and Pathways
Graphviz diagrams can effectively illustrate the logical flow of experiments and the relationships between different components in a biological system.
An In-depth Technical Guide to the Initial Characterization of DPPC-d9 Liposomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential techniques and methodologies for the initial physicochemical characterization of liposomes formulated with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d9 (DPPC-d9). While this compound is a deuterated lipid, its bulk physical properties, such as size, surface charge, and phase behavior, are nearly identical to its non-deuterated counterpart, DPPC. Therefore, the established protocols for DPPC liposomes are directly applicable. This document details the core experimental procedures for liposome preparation, size and surface charge analysis, morphological examination, and thermodynamic profiling.
Liposome Preparation: Thin-Film Hydration and Sonication
A fundamental step preceding characterization is the reproducible preparation of liposomes. The thin-film hydration method, followed by sonication or extrusion, is a widely adopted technique for producing multilamellar vesicles (MLVs) and subsequently reducing their size to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[1][2]
Experimental Protocol:
-
Lipid Film Formation: A solution of this compound in a suitable organic solvent (e.g., chloroform) is prepared.[1] This solution is added to a round-bottom flask. The solvent is then evaporated under a stream of inert gas (e.g., nitrogen) while rotating the flask to form a thin, uniform lipid film on the inner wall.[1]
-
Vacuum Drying: The lipid film is placed under a high vacuum for a minimum of 4-12 hours to remove any residual organic solvent.[1]
-
Hydration: The dried lipid film is hydrated with an aqueous buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl) by vortexing the flask.[3] This process typically results in the formation of MLVs.
-
Size Reduction (Sonication): To achieve a more uniform size distribution, the MLV suspension is subjected to probe-tip sonication.[3][4][5] The sonication is performed in cycles (e.g., 2-second pulse followed by a 5-second rest period) for a total duration that can range from 6 to 36 minutes to control the final vesicle size.[3]
Size, Polydispersity, and Zeta Potential Analysis
Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of liposomes in suspension.[6][7] Zeta potential analysis, often performed using the same instrument, provides a measure of the surface charge, which is a critical indicator of colloidal stability.[8][9]
Experimental Protocol:
-
Sample Preparation: The liposome suspension is diluted (e.g., 1:100) in the appropriate buffer or solution to achieve an optimal particle concentration for light scattering.[10]
-
Instrument Setup: A Zetasizer Nano or a similar instrument is used. The sample is placed in a disposable cuvette for DLS measurement or a specialized dip cell for zeta potential measurement.[6][11]
-
Measurement: The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes to determine their size. For zeta potential, an electric field is applied, and the particle velocity is measured to calculate the electrophoretic mobility and zeta potential.[6]
-
Data Analysis: The software calculates the average particle size (Z-average), PDI, and zeta potential. Measurements are typically performed in triplicate at a controlled temperature (e.g., 20°C or 25°C).[11][12]
Table 1: Typical Quantitative Data for DPPC Liposomes from DLS and Zeta Potential
| Parameter | Typical Value Range | Significance | References |
| Hydrodynamic Diameter | 70 - 150 nm (post-sonication/extrusion) | Affects biodistribution and cellular uptake | [11][12][13] |
| Polydispersity Index (PDI) | 0.1 - 0.3 | Indicates the width of the size distribution | [8][14] |
| Zeta Potential | -4 mV to -30 mV (in neutral buffer) | Predicts colloidal stability; values < -30 mV or > +30 mV suggest high stability | [14][15][16] |
Morphological Characterization by Transmission Electron Microscopy (TEM)
TEM provides direct visualization of liposomes, offering valuable information on their size, shape, and lamellarity (the number of lipid bilayers).[17] Cryo-electron microscopy offers the most native-state visualization, while negative staining is a faster, more accessible alternative.[17]
Experimental Protocol (Negative Staining):
-
Grid Preparation: A drop of the diluted liposome suspension is placed onto a carbon-coated copper grid for a few minutes.
-
Staining: The excess suspension is blotted off, and a drop of a heavy metal salt solution (e.g., 2% uranyl acetate or phosphotungstic acid) is added to the grid.
-
Drying: After a short incubation, the excess stain is blotted away, and the grid is allowed to air-dry completely.
-
Imaging: The grid is imaged in a transmission electron microscope. The stain creates a dark background around the liposomes, which appear as bright, often circular or oval, structures.[13][18]
Table 2: Typical Morphological Data for DPPC Liposomes from TEM
| Parameter | Typical Observation | Significance | References |
| Shape | Spherical or slightly elliptical/oval | Confirms vesicle formation | [13][19] |
| Lamellarity | Unilamellar (single bilayer) post-sonication | Important for drug loading capacity and release kinetics | [13] |
| Size Confirmation | Diameter measurements correlate with DLS data | Provides visual confirmation of the size distribution | [13][18] |
Thermodynamic Characterization by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique used to measure the thermotropic phase behavior of lipid bilayers.[15] It precisely determines the temperatures at which lipids transition between different physical states (e.g., from a gel phase to a liquid-crystalline phase). For DPPC, two characteristic transitions are observed.
Experimental Protocol:
-
Sample Preparation: A concentrated liposome suspension (e.g., 2 mg/mL) is prepared.[12][15] A small, precise volume is loaded into an aluminum DSC pan. An equivalent volume of buffer is loaded into a reference pan.
-
Instrument Setup: The sample and reference pans are placed in the DSC instrument.
-
Thermal Scan: The pans are heated at a constant rate (e.g., 30°C/hr or 60°C/hr) over a defined temperature range that encompasses the expected phase transitions (e.g., 20°C to 70°C).[3]
-
Data Analysis: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature. Phase transitions appear as endothermic peaks on the resulting thermogram. The peak maxima correspond to the transition temperatures.
Table 3: Typical Thermodynamic Data for DPPC Liposomes from DSC
| Parameter | Typical Value | Description | References |
| Pre-transition Temp. (Tp) | ~34-36°C | Transition from the lamellar gel (Lβ') to the ripple (Pβ') phase. | [12][15] |
| Main Phase Transition Temp. (Tm) | ~41-42°C | Transition from the ripple (Pβ') to the liquid crystalline (Lα) phase. | [12][15][20] |
| Transition Enthalpy (ΔHm) | Varies with preparation | The amount of heat absorbed during the main phase transition. | [12][15] |
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. eijppr.com [eijppr.com]
- 3. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. Liposome size analysis by dynamic/static light scattering upon size exclusion-/field flow-fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predicting zeta potential of liposomes from their structure: A nano-QSPR model for DOPE, DC-Chol, DOTAP, and EPC formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Imaging of Liposomes by Transmission Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Formation of supported lipid bilayers on silica: relation to lipid phase transition temperature and liposome size - Soft Matter (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Preparation and Characterization of DPPC-d9 Liposomes using Sonication
Introduction
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a saturated phospholipid that is a major component of cell membranes and the primary constituent of pulmonary surfactant[1]. Its deuterated analog, DPPC-d9, is modified on the choline headgroup and serves as a valuable tool in various research applications[2]. The deuterium labeling provides a non-radioactive tracer for use in lipidomics studies for quantification, as well as in biophysical studies involving techniques like neutron scattering and nuclear magnetic resonance (NMR) to investigate lipid exchange and membrane dynamics[2][3][4].
Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core. They are widely used as drug delivery vehicles and model membrane systems[5][6]. Sonication is a common and straightforward method for preparing small unilamellar vesicles (SUVs) from multilamellar vesicle (MLV) dispersions[7][8]. This technique utilizes high-frequency sound waves to break down large, aggregated lipid structures into smaller, more uniform liposomes[8][9].
This application note provides a detailed protocol for the preparation of this compound liposomes using the probe sonication method. It also includes key physicochemical data and characterization parameters relevant to researchers, scientists, and drug development professionals.
Applications of this compound Liposomes
-
Internal Standards: this compound is suitable for use as an internal standard in mass spectrometry-based lipidomics for the accurate quantification of endogenous PC species[2].
-
Biophysical Studies: The deuterium label allows for the study of lipid dynamics, such as lipid exchange between liposomes and lipoproteins or cell membranes, using techniques like small-angle neutron scattering (SANS)[3].
-
Drug Development: Site-specifically deuterated lipids are being explored as a novel class of drugs to prevent cellular oxidative damage in various diseases[10].
-
Raman Microscopy: The carbon-deuterium (C-D) bond provides a unique signal in the silent region of the cellular Raman spectrum, enabling advanced imaging and analysis of lipid metabolism and distribution[11].
Data Presentation
Physicochemical Properties of DPPC
The physical properties of this compound are nearly identical to those of its non-deuterated counterpart, DPPC.
| Property | Value | Reference |
| Molecular Formula | C40H80NO8P | [12][13] |
| Molar Mass | 734.05 g/mol | [12][13] |
| Phase Transition Temperature (Tm) | ~41 °C | [1][13][14] |
| Physical Form | White to off-white powder | [13] |
| Solubility | Soluble in organic solvents (e.g., chloroform, ethanol); negligible in water | [13] |
Typical Sonication Parameters and Resulting Liposome Characteristics
The size and polydispersity of liposomes are influenced by parameters such as sonication time, power, and lipid concentration[5][14].
| Preparation Method | Lipid Composition | Mean Diameter (nm) | Polydispersity Index (PDI) | Reference |
| Probe Sonication | Omega-3 FAs Liposomes | 90.1 ± 2.3 | 0.14 | [6] |
| Bath Sonication | Omega-3 FAs Liposomes | 381.2 ± 7.8 | 0.55 | [6] |
| Horn Sonication | Soy Lecithin | ~159 | ~0.14 | [15] |
| Focused Ultrasound | Soy Lecithin | ~114 | ~0.12 | [15] |
Note: The values presented are for general phospholipids and may vary slightly for this compound. Optimization is recommended for specific applications.
Experimental Protocols
This protocol is adapted from established methods for preparing pure DPPC liposomes via probe-tip sonication[5][16][17].
Materials
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d9 (this compound) powder
-
Organic Solvent (e.g., Chloroform or Ethanol, HPLC grade)[17]
-
Hydration Buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4), filtered through a 0.2 µm filter[5][16]
Equipment
-
Analytical balance
-
Glass vials (e.g., 2.0 mL)[16]
-
Rotary evaporator (for thin-film hydration method)
-
Nitrogen gas stream (for thin-film hydration method)
-
Vortex mixer[16]
-
Benchtop microcentrifuge[16]
-
Ice bath
-
Hearing protection[17]
Protocol: Thin-Film Hydration Followed by Sonication
This is the most common method for ensuring homogenous hydration of the lipid.
1. Lipid Film Formation
-
Weigh the desired amount of this compound powder using an analytical balance. A typical scale is 25 mg[16][17].
-
Dissolve the this compound powder in a suitable organic solvent (e.g., chloroform) in a round-bottom flask[9].
-
Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall[9].
-
Further dry the film under a gentle stream of nitrogen gas, followed by placing it under vacuum for at least 1-2 hours to remove any residual solvent[14][16].
2. Hydration of Lipid Film
-
Pre-heat the hydration buffer to a temperature above the phase transition temperature (Tm) of DPPC (~41°C), for instance, to 50°C[14][18].
-
Add the pre-heated buffer to the flask containing the dried lipid film. A typical concentration is 25 mg of lipid in 2.0 mL of buffer[16].
-
Hydrate the lipid film by vortexing the mixture for several minutes at a temperature above the Tm. This will result in a milky white suspension of multilamellar vesicles (MLVs)[5][16].
3. Sonication to Form SUVs
-
Transfer the MLV suspension to a small glass vial and place it in an ice bath to dissipate heat generated during sonication[18].
-
Immerse the tip of the probe sonicator into the suspension. Ensure the tip does not touch the sides or bottom of the vial.
-
Sonicate the suspension in pulsed cycles to prevent excessive heating. A typical setting is a 20% duty cycle with 2-second pulses followed by 2-5 second rest periods[5][16].
-
The total sonication time determines the final size of the vesicles, with longer times generally producing smaller liposomes[5][19]. A total sonication time of 8-12 minutes is common[5][16]. For example, perform 4 cycles of 2 minutes total sonication time per cycle[16].
-
Monitor the sample temperature closely to ensure it does not overheat, which can cause lipid degradation[16][17].
4. Post-Sonication Processing
-
After sonication, the solution should appear clearer.
-
To remove any titanium particles shed from the sonicator probe and any remaining large lipid aggregates, centrifuge the sample at high speed (e.g., 10,000 x g) for 3-5 minutes[5][16].
-
Carefully collect the supernatant, which contains the final this compound SUV suspension[16].
5. Storage
-
Store the liposome suspension at 4°C. For short-term storage (up to 24 hours), this is generally acceptable[16].
-
If samples have been stored, an additional centrifugation step is recommended before use to remove any precipitated lipid[16][17]. For long-term storage, freezing at -80°C after flash-freezing in liquid nitrogen can be performed, but stability should be verified[18].
Visualizations
Experimental Workflow
Caption: Workflow for this compound Liposome Preparation.
Structure of a this compound Unilamellar Liposome
Caption: Diagram of a this compound unilamellar liposome.
References
- 1. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
- 2. This compound (16:0/16:0-PC-d9) - Echelon Biosciences [echelon-inc.com]
- 3. researchgate.net [researchgate.net]
- 4. Documents download module [ec.europa.eu]
- 5. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation, Characterization and Optimization of Liposomes Containing Eicosapentaenoic and Docosahexaenoic Acids; A Methodology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasound-enhanced Microfluidic Synthesis of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hielscher.com [hielscher.com]
- 10. Site-specifically deuterated essential lipids as new drugs against neuronal, retinal and vascular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1,2-Dipalmitoylphosphatidylcholine | C40H80NO8P | CID 6138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. What is Dipalmitoylphosphatidylcholine (DPPC) BP EP USP Pharma Grade - Properties & Specifications [jeiferpharm.com]
- 14. rep-dspace.uminho.pt [rep-dspace.uminho.pt]
- 15. mdpi.com [mdpi.com]
- 16. General preparation of liposomes using probe-tip sonication [protocols.io]
- 17. protocols.io [protocols.io]
- 18. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Formation of DPPC-d9 Supported Lipid Bilayers for Atomic Force Microscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of dipalmitoylphosphatidylcholine-d9 (DPPC-d9) supported lipid bilayers (SLBs) on mica substrates for analysis by Atomic Force Microscopy (AFM). SLBs are valuable model systems for studying the structure and function of cell membranes and their interactions with various molecules.[1][2][3]
Introduction
Supported lipid bilayers are planar, two-dimensional membrane mimics formed on a solid support.[1] The vesicle fusion technique is a common and effective method for creating SLBs.[4][5] This process involves the spontaneous adsorption, rupture, and fusion of small unilamellar vesicles (SUVs) onto a hydrophilic substrate such as mica.[6] For lipids like DPPC, which are in a gel phase at room temperature, temperature control is a critical parameter for successful bilayer formation.[2][7] AFM is a powerful technique for characterizing the topography and mechanical properties of SLBs at the nanoscale.[2][3][8]
Experimental Protocols
This section details the step-by-step methodology for preparing this compound SLBs on mica for AFM imaging.
Materials and Reagents
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d9 (this compound)
-
Chloroform
-
HEPES buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Deionized water (18.2 MΩ·cm)
-
Mica discs
-
Ethanol
Vesicle Preparation (Extrusion Method)
The preparation of small unilamellar vesicles (SUVs) is a crucial first step for forming high-quality SLBs.[9]
-
Lipid Film Formation:
-
Dissolve this compound powder in chloroform to a desired concentration (e.g., 1-5 mg/mL).[10][11]
-
In a round-bottom flask, evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of a specific pore size (e.g., 50-100 nm).[9]
-
Heat the extruder and the lipid suspension to a temperature above the phase transition temperature of DPPC (Tm ≈ 41°C), for instance, to 50-60°C.[2] This is critical as extrusion is more efficient when the lipids are in the fluid phase.
-
Pass the MLV suspension through the extruder membrane multiple times (e.g., 11-21 passes). This process forces the lipids to rearrange into SUVs of a diameter close to the pore size of the membrane.[9] The solution should become translucent.
-
Store the resulting SUV solution at a temperature above the Tm of DPPC to prevent aggregation and fusion of the vesicles before use.
-
Substrate Preparation
A clean and hydrophilic substrate is essential for the successful formation of a continuous SLB.[4]
-
Cleaving Mica:
-
Using sharp tweezers, carefully peel off the top layers of a mica disc to expose a fresh, atomically flat surface.
-
Supported Lipid Bilayer Formation via Vesicle Fusion
This procedure should be performed with careful temperature control, as DPPC is in a gel state at room temperature.[2][7]
-
Heating:
-
Vesicle Deposition and Incubation:
-
Inject the pre-heated this compound SUV solution into the AFM fluid cell, ensuring the mica surface is fully covered.
-
Incubate the vesicles on the mica surface for a period ranging from 30 to 60 minutes.[2][12] During this time, the vesicles will adsorb to the surface, rupture, and fuse to form a continuous bilayer.[4]
-
-
Rinsing:
-
After incubation, gently rinse the surface with pre-warmed buffer to remove any excess or non-adsorbed vesicles. This can be done by carefully exchanging the solution in the fluid cell multiple times.
-
-
Cooling:
AFM Imaging
AFM allows for the in-situ visualization of the SLB.
-
Imaging Mode:
-
Imaging Parameters:
-
Use a low imaging force to avoid damaging the bilayer.
-
Scan at a rate that provides a good signal-to-noise ratio without inducing artifacts.
-
The expected height of a single DPPC bilayer on mica is approximately 5-6 nm.
-
Data Presentation
The following table summarizes the key quantitative parameters for the formation of this compound SLBs.
| Parameter | Value | Reference |
| Vesicle Preparation | ||
| This compound Concentration (in Chloroform) | 1-5 mg/mL | [10][11] |
| Final Vesicle Concentration | 0.06 - 0.3 mg/mL | [2][7] |
| Extrusion Membrane Pore Size | 50 - 100 nm | [9] |
| Extrusion Temperature | > 41°C (e.g., 50-60°C) | [2] |
| Number of Extrusion Passes | 11 - 21 | [9] |
| SLB Formation | ||
| Substrate | Mica | [2][13] |
| Deposition Temperature | 50°C - 70°C | [2][7] |
| Incubation Time | 30 - 60 minutes | [2][12] |
| Cooling Rate | ~0.5 °C/min | [2][7] |
| AFM Imaging | ||
| Imaging Mode | Tapping Mode / PeakForce Tapping in liquid | [3][8] |
| Expected Bilayer Height | ~5-6 nm | [2] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the formation of a this compound supported lipid bilayer for AFM analysis.
Caption: Workflow for this compound SLB formation and AFM analysis.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Model cell membranes: Techniques to form complex biomimetic supported lipid bilayers via vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. azonano.com [azonano.com]
- 9. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Formation of Supported Lipid Bilayers Derived from Vesicles of Various Compositional Complexity on Conducting Polymer/Silica Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Following the Formation of Supported Lipid Bilayers on Mica: A Study Combining AFM, QCM-D, and Ellipsometry - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Lipidomics: DPPC-d9 as a Robust Internal Standard in Mass Spectrometry
Introduction
In the dynamic field of lipidomics, precise and accurate quantification of lipid species is paramount for understanding cellular processes and disease pathogenesis. Dipalmitoylphosphatidylcholine (DPPC), a major phospholipid component of cell membranes and the primary constituent of pulmonary surfactant, is a key analyte in numerous biomedical research areas. To overcome the inherent variability of mass spectrometry analysis, the use of a stable isotope-labeled internal standard is crucial. DPPC-d9, a deuterated analog of DPPC, has emerged as an invaluable tool for the reliable quantification of its endogenous counterpart. This application note provides a comprehensive overview and detailed protocols for the utilization of this compound as an internal standard in mass spectrometry-based lipidomics.
Principle and Application
This compound is chemically identical to endogenous DPPC, with the exception of nine deuterium atoms labeling the choline headgroup.[1] This isotopic labeling results in a 9 Dalton mass shift, allowing for its clear differentiation from the unlabeled analyte by the mass spectrometer. As an internal standard, this compound is added at a known concentration to biological samples prior to lipid extraction and analysis. It co-elutes with the endogenous DPPC during liquid chromatography and experiences similar ionization and fragmentation efficiencies in the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, correcting for variations in sample preparation, injection volume, and instrument response.
The primary application of this compound lies in the quantitative analysis of DPPC in various biological matrices, including plasma, tissues, and cell cultures. It is particularly valuable in studies of pulmonary surfactant metabolism, where DPPC plays a critical role.
Quantitative Data Summary
For accurate quantification using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, specific precursor and product ion transitions for both DPPC and this compound must be monitored.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| DPPC | 734.6 | 184.1 | The product ion corresponds to the phosphocholine headgroup. |
| This compound (Internal Standard) | 743.6 | 193.1 | The 9 Dalton shift is observed in both the precursor and the phosphocholine headgroup fragment. |
Table 1: MRM Transitions for DPPC and this compound.
Experimental Protocols
Lipid Extraction from Biological Samples (Bligh & Dyer Method)
This protocol describes a classic method for total lipid extraction suitable for subsequent LC-MS/MS analysis of DPPC.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
This compound internal standard solution (in methanol or chloroform/methanol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a glass centrifuge tube, add 100 µL of the biological sample.
-
Spike the sample with a known amount of this compound internal standard solution. The final concentration should be within the linear range of the calibration curve.
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol or isopropanol:acetonitrile:water).
LC-MS/MS Analysis of DPPC
Instrumentation:
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: Gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 30% B and equilibrate.
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 300°C.
-
Gas Flow: 12 L/min.
-
Nebulizer Pressure: 40 psi.
-
MRM Transitions: Monitor the transitions specified in Table 1.
-
Collision Energy: Optimize for each transition (typically 20-40 eV).
-
Dwell Time: 100-200 ms.
Calibration Curve Preparation
-
Prepare a stock solution of unlabeled DPPC in methanol or another suitable organic solvent.
-
Prepare a series of calibration standards by serial dilution of the DPPC stock solution. A typical concentration range is 2-200 ng/mL.[2]
-
Spike each calibration standard with the same constant concentration of this compound internal standard as used for the unknown samples.
-
Analyze the calibration standards using the same LC-MS/MS method as the samples.
-
Construct a calibration curve by plotting the peak area ratio of DPPC to this compound against the concentration of DPPC. A linear regression with a weighting factor of 1/x is commonly used.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of DPPC using this compound.
Caption: Simplified pathway of pulmonary surfactant metabolism.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of DPPC in complex biological matrices. Its chemical similarity to the endogenous analyte ensures that it effectively compensates for variations throughout the analytical process, from sample preparation to mass spectrometric detection. The detailed protocols and methodologies presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful technique in their lipidomics workflows, ultimately leading to more precise and meaningful biological insights.
References
Application Notes and Protocols for Solid-State NMR Sample Preparation with DPPC-d9
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of solid-state Nuclear Magnetic Resonance (ssNMR) samples using 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (DPPC-d9). This methodology is particularly relevant for detailed studies of lipid bilayer structure, dynamics, and interactions with pharmacologically active compounds.
Introduction
Solid-state NMR spectroscopy is a powerful, non-invasive technique for characterizing the structure and dynamics of molecules in solid or semi-solid states.[1][2] In pharmaceutical research, ssNMR provides invaluable insights into drug-membrane interactions, which is crucial for understanding drug delivery, efficacy, and potential toxicity.[3][4] DPPC is a common choice for creating model lipid bilayers due to its well-characterized phase behavior. The use of chain-deuterated DPPC (this compound) in ²H ssNMR experiments allows for the direct probing of the order and dynamics of the lipid acyl chains within the bilayer.[5]
These protocols will guide the user through the preparation of multilamellar vesicles (MLVs) with this compound, suitable for magic-angle spinning (MAS) ssNMR experiments.
Data Presentation
The following tables summarize key quantitative data relevant to the preparation and analysis of this compound ssNMR samples.
Table 1: Materials and Reagents
| Material/Reagent | Supplier Example | Catalogue # Example | Purity | Notes |
| This compound (1,2-dipalmitoyl(d62)-sn-glycero-3-phosphocholine) | Avanti Polar Lipids | 860355 | >99% | Chain-deuterated |
| Chloroform | Sigma-Aldrich | C2432 | ≥99.8% | HPLC grade |
| Methanol | Fisher Scientific | A412-4 | ≥99.8% | HPLC grade |
| Buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4) | - | - | - | Prepare fresh and degas |
| Drug of Interest | - | - | >98% | As required for the study |
Table 2: Typical Experimental Parameters for ²H Solid-State NMR of this compound Bilayers
| Parameter | Value | Reference |
| Spectrometer Frequency (²H) | 76.8 MHz | [6] |
| Temperature | 323 K (50 °C) | [7][8] |
| Pulse Sequence | Quadrupolar Echo | [5] |
| 90° Pulse Length | 2.5 - 3.5 µs | General Knowledge |
| Echo Delay | 30 - 50 µs | General Knowledge |
| Recycle Delay | 1 - 2 s | General Knowledge |
| Number of Scans | 4,000 - 16,000 | General Knowledge |
| Spectral Width | 250 - 500 kHz | [6] |
Table 3: Deuterium Order Parameters (SCD) for DPPC Acyl Chains at 323 K
| Carbon Position | SCD (sn-1 chain) | SCD (sn-2 chain) | Reference |
| 2 | ~0.45 | ~0.45 | [8] |
| 3 | ~0.45 | ~0.45 | [8] |
| 4 | ~0.45 | ~0.45 | [8] |
| 5-9 (Plateau) | ~0.45 | ~0.45 | [8] |
| 10 | ~0.40 | ~0.40 | [8] |
| 12 | ~0.30 | ~0.30 | [8] |
| 14 | ~0.15 | ~0.15 | [8] |
| 16 | ~0.05 | ~0.05 | [8] |
Experimental Protocols
This section details the methodology for preparing this compound multilamellar vesicles (MLVs) for solid-state NMR analysis.
Protocol 1: Preparation of this compound Lipid Film
-
Dissolving the Lipid : Weigh the desired amount of this compound powder (e.g., 20-30 mg for a standard 4 mm MAS rotor) and transfer it to a round-bottom flask. Dissolve the lipid in a chloroform:methanol (2:1 v/v) solvent mixture. A sufficient volume of solvent should be used to ensure complete dissolution (e.g., 2-3 mL).
-
Solvent Evaporation : Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. This is typically done at a temperature above the main phase transition temperature of DPPC (~41°C), for instance, at 45°C.[9]
-
High-Vacuum Drying : To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2-4 hours, or overnight.
Protocol 2: Hydration of the Lipid Film to Form Multilamellar Vesicles (MLVs)
-
Pre-warming : Pre-warm the hydration buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4) to a temperature above the main phase transition of DPPC (e.g., 50°C).[9]
-
Hydration : Add the pre-warmed buffer to the lipid film. The amount of buffer should be carefully controlled to achieve the desired hydration level (e.g., 50% w/w water to lipid).
-
Vortexing : Gently vortex the flask to detach the lipid film from the glass wall, resulting in a milky suspension of MLVs.
-
Freeze-Thaw Cycles : To increase the homogeneity of the liposomes and the amount of inter-bilayer water, subject the MLV suspension to several (e.g., 5-10) freeze-thaw cycles. This involves alternately placing the sample in liquid nitrogen and a warm water bath (e.g., 50°C).[10]
Protocol 3: Sample Packing into a Solid-State NMR Rotor
-
Pelleting the MLVs : Transfer the MLV suspension to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours to pellet the liposomes.
-
Transferring to the Rotor : Carefully transfer the resulting lipid pellet into a solid-state NMR rotor (e.g., a 4 mm zirconia rotor) using a spatula or a specialized packing tool.[11]
-
Sealing the Rotor : Securely cap the rotor to prevent dehydration of the sample during the experiment.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a conceptual model of drug-lipid interaction.
Caption: Experimental workflow for the preparation of a this compound solid-state NMR sample.
Caption: Conceptual diagram of a drug molecule interacting with a this compound lipid bilayer.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Use Solid-state NMR for Pharmaceutical Analysis | Bruker [bruker.com]
- 3. helios.eie.gr [helios.eie.gr]
- 4. researchgate.net [researchgate.net]
- 5. Deuterium NMR investigation of ether- and ester-linked phosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Improved NMR Study of Liposomes Using 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospatidylcholine as Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of DPPC-d9 in Lipidomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipalmitoylphosphatidylcholine (DPPC) is a major phospholipid component of eukaryotic cell membranes and the primary constituent of pulmonary surfactant. Accurate quantification of DPPC is crucial for understanding its role in various physiological and pathological processes, including membrane structure, signal transduction, and respiratory diseases. In the field of lipidomics, stable isotope-labeled internal standards are essential for achieving precise and accurate quantification by mass spectrometry. This document provides detailed application notes and protocols for the quantitative analysis of DPPC in biological samples using its deuterated analog, DPPC-d9, as an internal standard.
This compound, a deuterated version of 16:0/16:0 phosphatidylcholine modified on the choline headgroup, is an ideal internal standard for the quantification of endogenous DPPC.[1] Its physicochemical properties are nearly identical to the endogenous analyte, ensuring similar extraction efficiency and ionization response, while its mass difference allows for clear differentiation by mass spectrometry.
Experimental Protocols
Lipid Extraction from Biological Samples
The choice of lipid extraction method is critical for the accurate quantification of DPPC. The Folch and Bligh & Dyer methods are widely used and have been shown to be effective for a broad range of lipid classes, including phosphatidylcholines.[2][3]
Materials:
-
Biological sample (e.g., plasma, cell pellet, tissue homogenate)
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or other salt solution)
-
This compound internal standard solution (of known concentration)
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Modified Folch Method Protocol:
-
To 100 µL of biological sample in a glass tube, add a known amount of this compound internal standard.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform 1:1, v/v).
LC-MS/MS Quantification of DPPC
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of DPPC. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used.
Instrumentation and Conditions:
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for lipid separation.
-
Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile/isopropanol with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
MRM Transitions:
The MRM transitions for DPPC and its deuterated internal standard, this compound, are based on the precursor ion (the protonated molecule [M+H]⁺) and a characteristic product ion. For phosphatidylcholines, the most common product ion is the phosphocholine headgroup at m/z 184. For this compound, which is deuterated on the choline headgroup, the product ion will have a mass shift of +9, resulting in an m/z of 193.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| DPPC | 734.5 | 184.0 |
| This compound | 743.5 | 193.0 |
LC-MS/MS Protocol:
-
Sample Injection: Inject the reconstituted lipid extract onto the LC column.
-
Chromatographic Separation: Perform a gradient elution to separate DPPC from other lipids in the sample.
-
Mass Spectrometric Detection: Monitor the specified MRM transitions for both DPPC and this compound.
-
Quantification: Create a calibration curve by plotting the peak area ratio of DPPC to this compound against the concentration of DPPC standards. Determine the concentration of DPPC in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data
The following tables summarize typical validation parameters for the quantitative analysis of DPPC using an LC-MS/MS method. The data presented is based on a validated method for DPPC in human urine and serves as a representative example.[1] Researchers should perform their own validation experiments for their specific biological matrix.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Linear Range | 2 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Upper Limit of Quantification (ULOQ) | 200 ng/mL |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | 5 | < 7.0 | < 6.5 | 105 - 111 |
| Medium QC | 50 | < 5.0 | < 5.5 | 98 - 108 |
| High QC | 150 | < 4.0 | < 4.5 | 95 - 105 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of DPPC using this compound as an internal standard.
Caption: Experimental workflow for DPPC quantification.
Phospholipase D Signaling Pathway
DPPC is a key substrate in the Phospholipase D (PLD) signaling pathway. PLD hydrolyzes DPPC to produce phosphatidic acid (PA) and choline. PA acts as a second messenger, influencing a variety of cellular processes.
Caption: Simplified Phospholipase D signaling pathway.
References
- 1. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MRM-Profiling - Aston Labs - Purdue University [aston.chem.purdue.edu]
- 3. Determination of dehydroepiandrosterone sulfate in human plasma by gas chromatography/mass spectrometry using a deuterated internal standard: a method suitable for routine clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DPPC-d9 Vesicle Extrusion
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the preparation of unilamellar vesicles composed of deuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC-d9) via the extrusion method. This technique is widely used to produce liposomes with a controlled size distribution, which are essential for various biophysical studies, drug delivery applications, and as model membrane systems.
Overview of this compound Vesicle Extrusion
Vesicle extrusion is a popular technique for producing large unilamellar vesicles (LUVs) by forcing a suspension of multilamellar vesicles (MLVs) through a polycarbonate membrane with a defined pore size.[1] This process reduces the size and lamellarity of the initial liposomes, resulting in a more homogeneous population of vesicles.[1] For saturated phospholipids like DPPC, the extrusion process is highly dependent on temperature, and must be performed above the lipid's main phase transition temperature (Tm), which for DPPC is 41°C.[2][3] The use of deuterated lipids like this compound is particularly valuable for techniques such as small-angle neutron scattering (SANS) to elucidate vesicle structure and dynamics.[4]
Factors Influencing Vesicle Size and Homogeneity
The final size and polydispersity of the extruded vesicles are influenced by several key parameters:
-
Pore Size of the Extrusion Membrane: This is the primary determinant of the final vesicle size.[5] However, the resulting vesicle diameter is often slightly larger than the pore diameter.[5]
-
Extrusion Temperature: Extrusion must be carried out above the Tm of the lipid to ensure it is in the fluid phase, which allows for vesicle formation and rearrangement.[2] For DPPC, this is typically between 50-65°C.[2][6]
-
Number of Extrusion Cycles: Repeatedly passing the lipid suspension through the membrane (typically 10-20 times) leads to a more uniform size distribution.[1][2]
-
Lipid Concentration: While a range of concentrations can be used, higher concentrations may require higher extrusion pressures.[2][7]
-
Extrusion Pressure: A minimum pressure is required to force the vesicles through the pores.[8] The optimal pressure depends on the lipid composition, concentration, and pore size.[7]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for DPPC vesicle extrusion, compiled from various sources.
| Parameter | Typical Value/Range | Notes |
| This compound Concentration | 10 - 50 mg/mL | Higher concentrations are possible but may require higher pressures.[2] |
| Extrusion Temperature | 50 - 65°C | Must be above the Tm of DPPC (41°C).[2][6] |
| Extrusion Pressure | 100 - 800 psi (7 - 55 bar) | Varies with lipid concentration and pore size.[1][7] |
| Membrane Pore Size | 30 - 400 nm | The most common sizes are 100 nm and 200 nm.[9] |
| Number of Passes | 10 - 21 passes | An odd number of passes ensures the final sample is collected from the opposite syringe. |
| Resulting Vesicle Size | Slightly larger than pore size | For a 100 nm pore, expect vesicles around 110-130 nm in diameter.[10] |
Detailed Experimental Protocol for this compound Vesicle Extrusion
This protocol outlines the preparation of this compound vesicles with a target diameter of approximately 100 nm.
Materials and Equipment
-
This compound (deuterated dipalmitoylphosphatidylcholine)
-
Chloroform
-
Hydration buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Vacuum desiccator
-
Water bath or heating block
-
Mini-extruder (e.g., from Avanti Polar Lipids)
-
Polycarbonate membranes (100 nm pore size)
-
Filter supports
-
Gas-tight glass syringes (e.g., 1 mL)
-
Round-bottom flask
-
Nitrogen gas source
Step-by-Step Procedure
-
Lipid Film Formation:
-
Dissolve the desired amount of this compound in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Place the flask in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.[11]
-
-
Hydration of the Lipid Film:
-
Pre-heat the hydration buffer to a temperature above the Tm of DPPC (e.g., 55°C).
-
Add the warm buffer to the round-bottom flask containing the dry lipid film. The final lipid concentration is typically between 10-25 mg/mL.[12]
-
Hydrate the lipid film by gentle agitation (vortexing) at a temperature above the Tm for at least 1 hour. This will form multilamellar vesicles (MLVs).[6]
-
-
Freeze-Thaw Cycles (Optional but Recommended):
-
To increase the trapping efficiency and promote the formation of unilamellar vesicles, subject the MLV suspension to 5-10 freeze-thaw cycles.[7][9]
-
Freeze the suspension in liquid nitrogen until completely frozen.[7]
-
Thaw the suspension in a warm water bath (e.g., 55°C).[7]
-
Vortex the sample between cycles.
-
-
Extrusion:
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes and filter supports according to the manufacturer's instructions.[1]
-
Pre-heat the extruder assembly and the gas-tight syringes to the desired extrusion temperature (e.g., 55°C) to prevent the lipid from transitioning to the gel phase.[6][13]
-
Load the MLV suspension into one of the syringes.
-
Place the assembled extruder onto the syringe containing the lipid suspension and attach the second, empty syringe to the other side.
-
Gently push the lipid suspension from one syringe to the other through the membrane. This is the first pass.
-
Repeat this process for a total of 11 to 21 passes.[10] An odd number of passes ensures the final extruded vesicle suspension is in the opposite syringe from where it started.
-
-
Vesicle Characterization:
Visual Representations
Experimental Workflow Diagram
Caption: Workflow for this compound Vesicle Extrusion.
Factors Affecting Final Vesicle Size
Caption: Key Factors Influencing Vesicle Size.
References
- 1. liposomes.ca [liposomes.ca]
- 2. liposomes.ca [liposomes.ca]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamic elucidation of structural stability of deuterated biological molecules: deuterated phospholipid vesicles in H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preparation of asymmetric phospholipid vesicles: The next generation of cell membrane models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of extrusion pressure and lipid properties on the size and polydispersity of lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. liposomes.ca [liposomes.ca]
- 10. Effect of Formulation Method, Lipid Composition, and PEGylation on Vesicle Lamellarity: A Small-Angle Neutron Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Application Note: Optimizing DPPC-d9 Concentration for Neutron Diffraction Studies of Model Membranes
Introduction
Neutron diffraction and scattering are powerful non-invasive techniques for elucidating the structure and dynamics of biological membranes. The fundamental principle relies on the significant difference in the neutron scattering length between hydrogen (¹H) and its isotope deuterium (²H or D). By selectively replacing hydrogen with deuterium in lipid molecules, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), specific components of a model membrane can be highlighted or "contrast-matched" to the surrounding solvent, rendering them effectively invisible to neutrons. This contrast variation approach is essential for resolving the detailed molecular organization of lipid bilayers.[1][2]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on optimizing the concentration of chain-deuterated DPPC (specifically DPPC-d9, where the choline headgroup methyls are deuterated) in mixed lipid systems for neutron diffraction experiments. Proper concentration optimization is critical for maximizing the signal-to-noise ratio and extracting high-quality structural information. We present theoretical calculations for scattering length densities, detailed experimental protocols for sample preparation, and typical instrument parameters for data acquisition.
Principle of Contrast Variation with this compound
The scattering length density (SLD) is a measure of the coherent neutron scattering power of a material per unit volume. The intensity of scattered neutrons is proportional to the square of the difference in SLD between the components of interest, a value known as the scattering contrast.[3][4] By preparing mixtures of hydrogenous DPPC (h-DPPC) and deuterated this compound (d-DPPC-d9) and varying the D₂O concentration of the solvent, it is possible to selectively nullify the scattering from specific regions of the lipid bilayer, thereby isolating the scattering signal from the component of interest.
For instance, to study the conformation of the lipid headgroups, one can prepare a mixture of h-DPPC and this compound in a D₂O/H₂O solvent that matches the SLD of the lipid acyl chains. In this "chain-matched" condition, the scattering from the hydrophobic core of the bilayer is minimized, and the signal predominantly arises from the headgroup region.
Quantitative Data: Scattering Length Densities
To optimize the this compound concentration, it is essential to calculate the SLD of the lipid mixture and the solvent. The SLD of a mixture can be calculated as the volume-fraction-weighted average of the SLDs of its components. The following tables provide the necessary data for these calculations.
Table 1: Properties of DPPC and its Components
| Component | Chemical Formula | Molecular Volume (ų) | Scattering Length (fm) | Scattering Length Density (SLD) (10⁻⁶ Å⁻²) |
| h-DPPC (fully hydrogenated) | C₄₀H₈₀NO₈P | 1229 | 20.9 | 1.70 |
| This compound (headgroup deuterated) | C₄₀H₇₁D₉NO₈P | 1229 | 79.7 | 6.49 |
| DPPC Acyl Chains (h) | C₃₂H₆₄ | 900 | -13.4 | -1.49 |
| DPPC Headgroup (h) | C₈H₁₆NO₈P | 329 | 34.3 | 10.43 |
| DPPC Headgroup (d9) | C₈H₇D₉NO₈P | 329 | 93.1 | 28.30 |
| H₂O | H₂O | 30 | -1.68 | -0.56 |
| D₂O | D₂O | 30 | 19.15 | 6.38 |
Note: These values are approximations and can vary slightly based on the specific phase of the lipid and the temperature.
Table 2: Calculated SLD of DPPC/DPPC-d9 Mixtures in Varying D₂O Concentrations
| Molar % this compound | Molar % h-DPPC | Lipid Mixture SLD (10⁻⁶ Å⁻²) | Solvent SLD for Contrast Matching (10⁻⁶ Å⁻²) | Required % D₂O (v/v) for Contrast Matching |
| 0 | 100 | 1.70 | 1.70 | 32.6 |
| 10 | 90 | 2.18 | 2.18 | 39.5 |
| 20 | 80 | 2.66 | 2.66 | 46.4 |
| 30 | 70 | 3.14 | 3.14 | 53.3 |
| 40 | 60 | 3.62 | 3.62 | 60.2 |
| 50 | 50 | 4.10 | 4.10 | 67.1 |
| 60 | 40 | 4.58 | 4.58 | 74.0 |
| 70 | 30 | 5.06 | 5.06 | 80.9 |
| 80 | 20 | 5.53 | 5.53 | 87.8 |
| 90 | 10 | 6.01 | 6.01 | 94.7 |
| 100 | 0 | 6.49 | 6.49 | ~100 |
Experimental Protocols
Preparation of Unilamellar Vesicles (ULVs) for Small-Angle Neutron Scattering (SANS)
This protocol describes the preparation of ULVs composed of a mixture of h-DPPC and this compound.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (h-DPPC)
-
1,2-dipalmitoyl-d9-sn-glycero-3-phosphocholine (this compound)
-
Chloroform
-
D₂O (99.9 atom % D)
-
Ultrapure H₂O
-
Nitrogen gas
-
Vacuum desiccator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
-
Heating block
Procedure:
-
Lipid Film Preparation:
-
In a clean round-bottom flask, dissolve the desired molar ratio of h-DPPC and this compound in chloroform to achieve a final total lipid concentration of 10-20 mg/mL.
-
Remove the chloroform under a gentle stream of nitrogen gas while rotating the flask to form a thin lipid film on the wall.
-
Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Prepare the desired D₂O/H₂O solvent mixture to achieve the target SLD for contrast matching (refer to Table 2).
-
Add the solvent to the dried lipid film. The volume should be calculated to achieve the desired final lipid concentration (typically 1-5% w/v for SANS).
-
Hydrate the lipid film above the gel-to-liquid crystalline phase transition temperature of DPPC (~41°C), for example at 50°C, for 1 hour with intermittent vortexing every 10-15 minutes. This will result in a milky suspension of multilamellar vesicles (MLVs).
-
-
Vesicle Extrusion:
-
Equilibrate the extruder and the polycarbonate membrane to the same temperature as the hydration step (50°C).
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the lipid suspension through the polycarbonate membrane (e.g., 100 nm pore size) 11-21 times. This process will produce a more translucent suspension of ULVs with a defined size distribution.
-
-
Sample Characterization (Optional but Recommended):
-
Use Dynamic Light Scattering (DLS) to determine the size distribution and polydispersity of the prepared vesicles.
-
-
Sample Loading for SANS:
-
Transfer the ULV suspension into a quartz banjo cell suitable for SANS measurements.
-
Ensure there are no air bubbles in the beam path.
-
Preparation of Supported Lipid Bilayers (SLBs) for Neutron Reflectometry (NR)
This protocol describes the formation of a supported lipid bilayer on a silicon substrate.
Materials:
-
DPPC/DPPC-d9 ULVs (prepared as described in section 4.1)
-
Silicon wafers (single-crystal, polished)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Ultrapure water
-
Ethanol
-
Nitrogen gas
-
Flow cell for neutron reflectometry
Procedure:
-
Substrate Cleaning:
-
Immerse the silicon wafer in Piranha solution for 15-20 minutes to remove organic residues and create a hydrophilic silicon dioxide surface.
-
Rinse the wafer copiously with ultrapure water.
-
Rinse with ethanol and dry under a gentle stream of nitrogen.
-
-
SLB Formation by Vesicle Fusion:
-
Mount the cleaned silicon wafer in the neutron reflectometry flow cell.
-
Inject the prepared DPPC/DPPC-d9 ULV suspension into the flow cell.
-
Incubate at a temperature above the phase transition of DPPC (e.g., 50°C) for 30-60 minutes to allow the vesicles to adsorb, rupture, and form a continuous bilayer on the silicon surface.
-
-
Rinsing:
-
Rinse the flow cell with the D₂O/H₂O buffer used for vesicle preparation to remove any unfused vesicles.
-
-
In-situ Measurement:
-
The sample is now ready for neutron reflectometry measurements. The experiment is performed with the SLB maintained in the aqueous environment within the flow cell.
-
Neutron Diffraction/Scattering Instrumentation and Data Acquisition
The specific parameters for a neutron diffraction experiment will depend on the instrument and the scientific question. However, a typical setup for SANS analysis of lipid vesicles would involve the following:
Table 3: Typical SANS Instrument Parameters for DPPC Vesicle Analysis
| Parameter | Typical Value/Range | Purpose |
| Neutron Wavelength (λ) | 5 - 10 Å | Determines the accessible Q-range. |
| Wavelength Spread (Δλ/λ) | ~10-15% | Characteristic of time-of-flight instruments. |
| Sample-to-Detector Distance | 1 - 15 m | Multiple distances are used to cover a wide Q-range. |
| Q-range | 0.003 - 0.5 Å⁻¹ | Probes length scales from ~1 nm to ~200 nm, suitable for vesicle size and bilayer thickness. |
| Sample Temperature | Controlled (e.g., 25°C for gel phase, 50°C for fluid phase) | To study the lipid bilayer in different physical states. |
| Measurement Time | 30 min - several hours per contrast | Depends on neutron flux, sample concentration, and desired statistical accuracy. |
For neutron reflectometry of SLBs, the setup is different, focusing on the reflection of the neutron beam from the planar surface.
Data Analysis
SANS data from unilamellar vesicles are typically analyzed by fitting a form factor model for a spherical shell to the scattering curve. This allows for the determination of the vesicle radius and the bilayer thickness. By analyzing data from different contrast conditions (i.e., different this compound concentrations and D₂O/H₂O ratios), a detailed structural model of the lipid bilayer, including the location of the headgroups and acyl chains, can be reconstructed.
Neutron reflectometry data is analyzed by fitting a model of the scattering length density profile perpendicular to the surface. This provides high-resolution information on the thickness of the bilayer, the hydration layer between the bilayer and the substrate, and the roughness of the interfaces.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration in neutron diffraction studies.
Caption: Logical relationship of components for contrast variation in neutron scattering.
Conclusion
The optimization of this compound concentration is a critical step in the design of neutron diffraction experiments for studying model lipid membranes. By carefully selecting the molar ratio of deuterated to hydrogenous lipid and the D₂O content of the solvent, researchers can precisely tune the neutron scattering contrast to highlight specific structural features of the lipid bilayer. The protocols and data presented in this application note provide a comprehensive guide for achieving optimal experimental conditions, leading to high-quality data and detailed structural insights into the organization of lipid membranes. This, in turn, can provide valuable information for understanding membrane function and for the rational design of drug delivery systems.
References
- 1. Lipid Bilayer Structure Determined by the Simultaneous Analysis of Neutron and X-Ray Scattering Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nist.gov [nist.gov]
- 4. A Small-Angle Neutron Scattering, Calorimetry and Densitometry Study to Detect Phase Boundaries and Nanoscale Domain Structure in a Binary Lipid Mixture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Proteins into DPPC-d9 Nanodiscs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful incorporation of membrane proteins into 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d9 (DPPC-d9) nanodiscs. These nanodiscs offer a native-like lipid bilayer environment, ideal for functional and structural studies of membrane proteins, which is of paramount importance in drug discovery and development.
Introduction to Protein-Nanodisc Technology
Nanodiscs are self-assembled, soluble, nanoscale phospholipid bilayers stabilized by two copies of a membrane scaffold protein (MSP), an engineered version of apolipoprotein A-1.[1] This technology provides a more native-like environment for membrane proteins compared to traditional detergent micelles, preserving their structure and function.[2][3] The use of deuterated lipids like this compound is particularly advantageous for nuclear magnetic resonance (NMR) spectroscopy studies, as it minimizes background signals from the lipids, allowing for clearer observation of the incorporated protein.[4]
The incorporation of a target membrane protein into a nanodisc is achieved through a self-assembly process where the protein, lipids, and MSP are mixed in the presence of a detergent, typically sodium cholate. Subsequent removal of the detergent triggers the formation of protein-loaded nanodiscs.[1][5] The size of the nanodisc is determined by the specific MSP variant used.[6]
Quantitative Data Presentation
The stoichiometry of the components is a critical factor for successful and homogenous nanodisc formation.[6][7] The optimal molar ratios are dependent on the specific membrane protein, the MSP variant, and the lipid composition. Below are tables summarizing key quantitative data for the assembly of protein-loaded DPPC nanodiscs.
Table 1: Stoichiometric Ratios for DPPC Nanodisc Assembly
| Component Ratio | Recommended Molar Ratio | Notes |
| DPPC:MSP1D1 | 110:1 | Optimal for the formation of empty nanodiscs. The ratio may need adjustment upon protein incorporation.[8] |
| Target Protein:MSP | 1:5 to 1:20 | This is a starting range and should be optimized for each specific protein. A higher MSP to protein ratio can favor the incorporation of monomers.[5] |
| Lipid:Target Protein | 1,600:1 (based on 1:20 Protein:MSP and 1:80 MSP:Lipid) | This ratio will vary significantly based on the size of the membrane protein and the desired oligomeric state.[5] |
Table 2: Physical Properties of DPPC Nanodiscs
| Property | Value | Reference |
| Mean Surface Area per DPPC lipid | 52 Ų | [9] |
| Phase Transition Temperature (Tm) of DPPC in Nanodiscs | ~44-45 °C | The Tm is typically 3-4 °C higher in nanodiscs compared to liposomes.[10] |
| Assembly Temperature for DPPC Nanodiscs | 37 °C | Assembly should occur near the Tm of the lipid.[1] |
Experimental Protocols
This section provides a detailed protocol for the incorporation of a generic membrane protein into this compound nanodiscs.
Materials and Reagents
-
This compound (1,2-dipalmitoyl-d75-sn-glycero-3-phosphocholine)
-
Membrane Scaffold Protein (MSP), e.g., MSP1D1 or MSP1E3D1
-
Target membrane protein, purified and solubilized in a suitable detergent (e.g., DDM, LDAO)
-
Sodium cholate
-
Bio-Beads™ SM-2 Adsorbents
-
Assembly Buffer: 20 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 7.4
-
Size Exclusion Chromatography (SEC) column (e.g., Superdex 200)
-
SEC Buffer: 20 mM Tris-HCl, 100 mM NaCl, pH 7.4
Protocol for Protein Incorporation into this compound Nanodiscs
-
Preparation of this compound/Cholate Mixture:
-
In a glass vial, create a thin film of this compound by evaporating the chloroform solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour to remove residual solvent.
-
Resuspend the dried lipid film in Assembly Buffer containing a concentration of sodium cholate that is at least twice the molar concentration of the lipid to ensure complete solubilization. For example, for a final lipid concentration of 50 mM, use 100 mM sodium cholate.
-
Vortex and sonicate the mixture in a bath sonicator until the solution is clear.
-
-
Assembly of Protein-Nanodiscs:
-
In a microcentrifuge tube, combine the purified membrane protein (in its detergent solution), the appropriate amount of MSP, and the solubilized this compound/cholate mixture. The final cholate concentration in the assembly mixture should be between 12-40 mM.[1]
-
The molar ratios of protein:MSP:lipid should be optimized, but a good starting point is 1:10:550 (for MSP1D1).
-
Incubate the mixture at 37 °C for 1 hour with gentle agitation. This temperature is critical for the proper assembly of DPPC-containing nanodiscs.[1]
-
-
Detergent Removal and Nanodisc Formation:
-
Prepare the Bio-Beads by washing them with methanol, followed by extensive washing with water, and finally equilibrating them in the Assembly Buffer.
-
Add the prepared Bio-Beads to the assembly mixture at a ratio of 0.8 g of beads per 1 mL of assembly mixture.
-
Incubate the mixture with the Bio-Beads at 4 °C overnight on a rotator to facilitate the removal of the detergent. The slow removal of detergent is crucial for the proper formation of nanodiscs.
-
-
Purification of Protein-Loaded Nanodiscs:
-
Carefully remove the supernatant containing the assembled nanodiscs from the Bio-Beads.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) for 20 minutes to pellet any large aggregates.
-
Load the clarified supernatant onto a size exclusion chromatography (SEC) column pre-equilibrated with SEC Buffer.
-
Monitor the elution profile at 280 nm (for protein) and 220 nm (for the peptide backbone of MSP).
-
Collect fractions corresponding to the expected size of the protein-loaded nanodiscs. Empty nanodiscs will elute slightly later.
-
-
Characterization:
-
Analyze the collected fractions by SDS-PAGE to confirm the presence of both the target protein and MSP.
-
Negative stain electron microscopy or dynamic light scattering (DLS) can be used to assess the size, homogeneity, and morphology of the nanodiscs.
-
For functional studies, appropriate activity assays should be performed. For structural studies, techniques like NMR spectroscopy can be employed.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the incorporation of a membrane protein into a this compound nanodisc.
Signaling Pathway Example: G-Protein Coupled Receptor (GPCR)
GPCRs are a major class of membrane proteins that are frequently studied in nanodiscs. The following diagram illustrates a simplified, canonical GPCR signaling pathway.[11][12]
Conclusion
The incorporation of membrane proteins into this compound nanodiscs is a powerful technique for researchers in both academia and the pharmaceutical industry. By providing a stable and native-like environment, this technology facilitates a wide range of biophysical and functional studies that are crucial for understanding protein mechanism and for the development of novel therapeutics. The protocols and data presented here provide a solid foundation for the successful application of this technology.
References
- 1. Reconstitution of Membrane Proteins in Phospholipid Bilayer Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NANODISCS IN MEMBRANE BIOCHEMISTRY AND BIOPHYSICS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPCR downstream signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NMR studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cube-biotech.com [cube-biotech.com]
- 6. Nanodiscs: A Controlled Bilayer Surface for the Study of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biophysical Characterization of Membrane Proteins in Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Nanodisc Technology for Membrane Proteins Studies (2012–2017) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. GPCR signaling via cAMP nanodomains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracking Lipid Dynamics with DPPC-d9 Labeling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for utilizing deuterium-labeled dipalmitoylphosphatidylcholine (DPPC-d9) to investigate lipid dynamics in model membranes and biological systems. This compound, a stable isotope-labeled lipid, serves as a powerful tool for tracing and quantifying various aspects of membrane biophysics, including lipid turnover, membrane fluidity, and the formation of lipid domains. The protocols herein cover the application of mass spectrometry (MS) and solid-state nuclear magnetic resonance (NMR) spectroscopy for the analysis of this compound, offering researchers a robust framework for their experimental designs.
Introduction to this compound Labeling
Dipalmitoylphosphatidylcholine (DPPC) is a major constituent of eukaryotic cell membranes and is a key component of pulmonary surfactant. Its saturated acyl chains allow for the formation of well-ordered membrane domains. This compound is a deuterated analog of DPPC, typically with the nine hydrogen atoms on the choline headgroup replaced by deuterium.[1] This isotopic substitution results in a minimal structural and chemical perturbation of the lipid, making it an excellent tracer for biophysical studies.[2] The key advantage of this compound is its mass shift, which allows for its clear differentiation from its endogenous, non-labeled counterpart by mass spectrometry. In NMR spectroscopy, the deuterium nucleus (²H) provides a sensitive probe for molecular orientation and dynamics.
Applications of this compound Labeling:
-
Lipid Turnover and Metabolism: Quantifying the rate of incorporation and degradation of DPPC in cellular membranes.
-
Membrane Fluidity and Order: Assessing the local environment and mobility of lipids within a bilayer.
-
Lipid Raft and Domain Dynamics: Studying the partitioning and dynamics of lipids within specialized membrane microdomains.
-
Drug-Membrane Interactions: Elucidating how pharmaceutical compounds affect the structure and dynamics of lipid bilayers.[3]
-
Internal Standard for Lipidomics: Serving as a reliable internal standard for the absolute quantification of DPPC and other phospholipids in complex biological samples.[4][5]
Experimental Protocols
Preparation of this compound Labeled Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound using the thin-film hydration and extrusion method.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
This compound (deuterated on the choline headgroup)
-
Chloroform
-
Desired buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Water bath
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired molar ratio of DPPC and this compound in chloroform. For tracking studies, a 1-5 mol% of this compound is often sufficient.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.[3]
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by vortexing. The buffer should be pre-heated to a temperature above the phase transition temperature of DPPC (~41°C).[3] This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the liposome extruder with a 100 nm polycarbonate membrane.
-
Transfer the MLV suspension to the extruder.
-
Force the suspension through the membrane multiple times (typically 11-21 passes) to form LUVs of a uniform size.[6]
-
The resulting liposome solution can be stored at 4°C.
-
A diagram of the liposome preparation workflow is provided below.
Mass Spectrometry-Based Analysis of this compound Turnover
This protocol outlines a general procedure for tracking the turnover of this compound in a cell culture model using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound liposomes (prepared as in 2.1)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
LC-MS system (e.g., Triple Quadrupole or Orbitrap)
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Introduce this compound liposomes to the cell culture medium at a predetermined concentration.
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled lipid.
-
-
Lipid Extraction:
-
At each time point, wash the cells with ice-cold PBS to remove any non-internalized liposomes.
-
Harvest the cells and perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch extraction.
-
-
LC-MS Analysis:
-
Resuspend the dried lipid extract in a suitable solvent for LC-MS analysis.
-
Separate the lipid species using a suitable chromatography method (e.g., reverse-phase or HILIC).
-
Detect and quantify the abundance of endogenous DPPC and this compound using mass spectrometry. This is typically done using selected reaction monitoring (SRM) on a triple quadrupole instrument or by high-resolution mass spectrometry on an Orbitrap instrument.[7]
-
-
Data Analysis:
-
Calculate the ratio of this compound to endogenous DPPC at each time point.
-
Plot this ratio over time to determine the rate of this compound incorporation and turnover.
-
A diagram of the mass spectrometry workflow is provided below.
Solid-State NMR Analysis of Membrane Order
This protocol describes the use of solid-state NMR to measure the deuterium order parameter (SCD) of this compound labeled membranes, which provides information on membrane fluidity.
Materials:
-
This compound labeled liposomes (prepared as in 2.1, but as MLVs for better signal)
-
Solid-state NMR spectrometer with a wideline probe
Procedure:
-
Sample Preparation:
-
Prepare a concentrated sample of this compound labeled MLVs by pelleting the liposomes via ultracentrifugation.
-
Transfer the lipid pellet to a solid-state NMR rotor.
-
-
NMR Spectroscopy:
-
Acquire a static ²H NMR spectrum at a controlled temperature. The spectrum of a deuterated lipid in a lipid bilayer will exhibit a characteristic Pake doublet.
-
The splitting of this doublet (Δν) is directly related to the deuterium quadrupolar coupling constant and the order parameter (SCD).
-
-
Data Analysis:
-
Measure the quadrupolar splitting (Δν) from the spectrum.
-
Calculate the order parameter using the following equation: SCD = (4/3) * (h * Δν / e²qQ) where h is Planck's constant, e²qQ/h is the static quadrupolar coupling constant for a C-D bond (~170 kHz), and Δν is the measured quadrupolar splitting.
-
A diagram illustrating the relationship between membrane order and the NMR spectrum is provided below.
Data Presentation
Quantitative data obtained from experiments using this compound should be presented in a clear and structured manner. Below are examples of tables for presenting data from the protocols described above.
Table 1: Mass Spectrometry Data for this compound Turnover
| Time Point (hours) | Endogenous DPPC (Peak Area) | This compound (Peak Area) | Ratio (this compound / Endogenous DPPC) |
| 0 | 1.2 x 10⁷ | 0 | 0 |
| 2 | 1.1 x 10⁷ | 5.8 x 10⁵ | 0.053 |
| 6 | 1.3 x 10⁷ | 1.5 x 10⁶ | 0.115 |
| 12 | 1.2 x 10⁷ | 2.9 x 10⁶ | 0.242 |
| 24 | 1.1 x 10⁷ | 4.5 x 10⁶ | 0.409 |
Table 2: Solid-State NMR Data for Membrane Order Parameter
| Condition | Temperature (°C) | Quadrupolar Splitting (Δν, kHz) | Order Parameter (SCD) |
| Pure DPPC Bilayer | 30 | 45.2 | 0.354 |
| Pure DPPC Bilayer | 50 | 25.6 | 0.201 |
| DPPC with 30 mol% Cholesterol | 50 | 40.1 | 0.314 |
Conclusion
This compound is a versatile and powerful tool for the quantitative analysis of lipid dynamics. The protocols and data presentation formats provided in this document offer a comprehensive guide for researchers and drug development professionals to design and execute robust experiments. By leveraging the unique properties of stable isotope labeling, it is possible to gain valuable insights into the complex behavior of lipids in both model and biological membranes.
References
- 1. Influence of DPH on the structure and dynamics of a DPPC bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iccs-meeting.org [iccs-meeting.org]
- 3. research.rug.nl [research.rug.nl]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Solid‐state NMR protocols for unveiling dynamics and (drug) interactions of membrane‐bound proteins - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Determination of DPPC-d9 Area Per Molecule: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipalmitoylphosphatidylcholine (DPPC) is a major component of eukaryotic cell membranes and the primary constituent of pulmonary surfactant. Its deuterated isotopologue, DPPC-d9 (with nine deuterium atoms on the choline headgroup), serves as a crucial tool in biophysical studies, particularly in neutron scattering experiments, to enhance contrast and elucidate molecular arrangements. The area per molecule is a fundamental parameter that characterizes the packing density and phase behavior of lipid monolayers and bilayers. This document provides detailed application notes and protocols for the experimental determination of the area per molecule of this compound, focusing on three principal techniques: Langmuir-Blodgett trough measurements, X-ray diffraction, and neutron scattering.
While specific experimental data for this compound is not extensively available, the biophysical properties, including the area per molecule, are expected to be very similar to that of non-deuterated (h-DPPC) and fully deuterated (d62-DPPC) counterparts under identical phase conditions. The primary determinants of the area per molecule are temperature and lateral pressure, which govern the lipid phase (e.g., liquid-expanded, liquid-condensed). Isotopic substitution in the headgroup is considered to have a minimal effect on this parameter. Therefore, the data presented for DPPC and its other deuterated forms can be considered a reliable approximation for this compound.
Data Presentation
The following table summarizes the experimentally determined area per molecule for DPPC and its deuterated analogues under various conditions.
| Experimental Technique | Lipid | Phase State | Temperature (°C) | Surface Pressure (mN/m) | Area per Molecule (Ų) |
| Langmuir-Blodgett Trough | DPPC | Liquid-Condensed (LC) | 20 | 30 | ~54 |
| DPPC | Liquid-Expanded (LE) - LC Coexistence | 20 | ~5 | 56-72 | |
| DPPC | Liquid-Expanded (LE) | 33.1 | - | >72 | |
| d62-DPPC | Liquid-Condensed (LC) | Not Specified | 30 | 53.8 | |
| X-Ray Diffraction | DPPC | Gel (Lβ') | 20 | - | ~47-48 |
| DPPC | Fluid (Lα) | 50 | - | ~64 | |
| Neutron Scattering | d62-DPPC | Liquid-Condensed (LC) | Not Specified | 30 | 55.2 |
| DPPC | Gel | 20 | - | ~48 | |
| DPPC | Fluid | 60 | - | ~63 |
Experimental Protocols
Langmuir-Blodgett Trough for Pressure-Area Isotherms
This technique measures the surface pressure of a lipid monolayer at the air-water interface as a function of the area occupied by the molecules, generating a pressure-area (Π-A) isotherm.
Materials and Equipment:
-
Langmuir-Blodgett trough with movable barriers and a surface pressure sensor (e.g., Wilhelmy plate).
-
This compound powder.
-
Spreading solvent (e.g., chloroform or a chloroform/methanol mixture, typically 9:1 v/v).
-
High-purity water (e.g., Milli-Q) for the subphase.
-
Microsyringe for spreading the lipid solution.
-
Temperature control unit for the trough.
Protocol:
-
Preparation:
-
Thoroughly clean the Langmuir trough and barriers with a suitable solvent (e.g., ethanol, then chloroform) and rinse extensively with high-purity water.
-
Fill the trough with the high-purity water subphase.
-
Prepare a solution of this compound in the spreading solvent at a known concentration (e.g., 1 mg/mL).
-
-
Lipid Monolayer Formation:
-
Using the microsyringe, carefully deposit small droplets of the this compound solution onto the water surface at different locations.
-
Allow at least 15-20 minutes for the solvent to evaporate completely, leaving a stable lipid monolayer at the air-water interface.[1]
-
-
Isotherm Measurement:
-
Calibrate the surface pressure sensor.
-
Begin compressing the monolayer by moving the barriers at a slow, constant rate (e.g., 5-10 cm²/min) to ensure thermodynamic equilibrium.[1]
-
Simultaneously record the surface pressure and the area of the trough. The area per molecule is calculated by dividing the total trough area by the known number of lipid molecules deposited.
-
Continue compression until the monolayer collapses, indicated by a sharp decrease or plateau in the surface pressure at a high value.
-
-
Data Analysis:
-
Plot the surface pressure (Π) as a function of the area per molecule (A).
-
Identify the different phase regions on the isotherm: gaseous, liquid-expanded (LE), LE-liquid-condensed (LC) coexistence, LC, and solid phases.[2] The area per molecule in different phases can be determined from this plot.
-
X-Ray Diffraction for Bilayer Structure
X-ray diffraction provides information on the periodic structures within a lipid sample, such as the lamellar repeat spacing (d-spacing) in multilamellar vesicles (MLVs), which can be used to calculate the area per molecule.
Materials and Equipment:
-
This compound powder.
-
Buffer solution (e.g., HEPES or PBS).
-
Vortex mixer and/or extruder.
-
X-ray diffractometer with a temperature-controlled sample holder.
-
Glass capillaries or a flat substrate for sample mounting.
Protocol:
-
Sample Preparation (Multilamellar Vesicles - MLVs):
-
Disperse a known amount of this compound powder in the buffer solution to form a lipid suspension (e.g., 10-20 mg/mL).
-
Hydrate the lipid suspension above its main phase transition temperature (Tm for DPPC is ~41°C) for about 1 hour, with intermittent vortexing to ensure homogeneity.
-
The resulting suspension will contain MLVs.
-
-
X-Ray Diffraction Measurement:
-
Load the MLV suspension into a glass capillary or deposit it as a thin film on a flat substrate.
-
Mount the sample in the temperature-controlled holder of the X-ray diffractometer.
-
Equilibrate the sample at the desired temperature.
-
Collect the small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) data.[3][4] SAXS provides information on the lamellar repeat spacing, while WAXS gives information on the hydrocarbon chain packing.
-
-
Data Analysis:
-
From the SAXS pattern, determine the lamellar repeat spacing (d) from the position of the Bragg peaks using the formula: d = 2π/q, where q is the scattering vector.
-
The area per lipid (A) can be calculated using the formula: A = 2 * V_lipid / d, where V_lipid is the molecular volume of the lipid. The molecular volume can be obtained from literature or separate density measurements.
-
Small-Angle Neutron Scattering (SANS) for Vesicle Characterization
SANS is particularly powerful for studying deuterated lipids like this compound due to the significant difference in neutron scattering length density between hydrogen and deuterium. This allows for contrast variation studies to precisely determine structural parameters, including the area per molecule in vesicles.
Materials and Equipment:
-
This compound powder.
-
Buffer prepared with different ratios of H₂O and D₂O.
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size).
-
Small-angle neutron scattering instrument.
-
Quartz sample cells (cuvettes).
Protocol:
-
Sample Preparation (Unilamellar Vesicles - LUVs):
-
Prepare MLVs of this compound in a buffer of a specific H₂O/D₂O ratio as described in the X-ray diffraction protocol.
-
To form LUVs, subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm) at a temperature above the lipid's Tm.[5]
-
-
SANS Measurement:
-
Load the LUV suspension into a quartz cuvette and place it in the sample holder of the SANS instrument.
-
Collect scattering data as a function of the scattering vector q.
-
Repeat the measurement for samples prepared in buffers with different H₂O/D₂O ratios (contrast variation). This allows for the separation of the scattering contributions from different parts of the lipid molecule.
-
-
Data Analysis:
-
Model the SANS data using appropriate form factors for unilamellar vesicles.
-
By fitting the data from different contrasts, one can determine the bilayer thickness, the volume of the hydrocarbon core, and the headgroup region.
-
The area per lipid (A) can then be calculated from the volume of the hydrocarbon core (V_c) and the hydrophobic thickness of the bilayer (d_c) using the relation: A = 2 * V_c / d_c.
-
Visualizations
Experimental Workflow for Area Per Molecule Determination
Caption: Workflow for determining this compound area per molecule.
Signaling Pathway Analogy: Influence of Experimental Conditions on Lipid Packing
Caption: Key factors that determine the area per molecule of this compound.
References
Application Notes and Protocols for Assessing DPPC-d9 Liposome Size and Polydispersity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for characterizing the size and polydispersity of dipalmitoylphosphatidylcholine-d9 (DPPC-d9) liposomes, critical parameters influencing their stability, encapsulation efficiency, and in vivo performance. The following sections detail the principles and protocols for three key analytical techniques: Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA), and Cryo-Transmission Electron Microscopy (Cryo-TEM).
Introduction to Liposome Characterization
The size and polydispersity of liposomes are critical quality attributes in drug delivery applications. Size affects the circulation half-life, biodistribution, and cellular uptake of the liposomal formulation.[1] The polydispersity index (PDI) is a measure of the uniformity of the liposome population, with a lower PDI value indicating a more homogenous sample.[2][3] For drug delivery, a PDI of 0.3 and below is generally considered acceptable, indicating a homogenous population of phospholipid vesicles.[3]
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique widely used for determining the hydrodynamic diameter and polydispersity of nanoparticles in suspension.[][5] It measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.[6] Smaller particles move faster, leading to more rapid fluctuations in light intensity. The Stokes-Einstein equation is then used to relate the diffusion coefficient to the particle size.
Experimental Protocol for DLS
-
Sample Preparation:
-
Prepare a dilute suspension of this compound liposomes in a suitable buffer (e.g., phosphate-buffered saline, PBS). The concentration should be optimized to avoid multiple scattering effects. A typical starting point is a 1:10 dilution of the stock liposome suspension.[7]
-
Filter the buffer using a 0.22 µm syringe filter to remove any dust or particulate contaminants.
-
Vortex the liposome suspension gently to ensure homogeneity.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes.
-
Select an appropriate measurement cell (e.g., a disposable cuvette). Ensure the cuvette is clean and free of scratches.
-
Set the measurement parameters, including the temperature (often 25°C), scattering angle (commonly 90° or 173°), and the viscosity and refractive index of the dispersant.
-
-
Measurement:
-
Pipette the diluted liposome sample into the cuvette.
-
Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature for a few minutes.
-
Perform at least three independent measurements for each sample to ensure reproducibility.[]
-
-
Data Analysis:
-
The instrument software will calculate the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI) using cumulants analysis.
-
The size distribution can be presented as an intensity, volume, or number distribution. The intensity distribution is the primary result, while volume and number distributions are derived from it and should be interpreted with caution.
-
Data Presentation
| Parameter | Description | Typical Values for Liposomes |
| Z-Average (d.nm) | Intensity-weighted mean hydrodynamic diameter. | 50 - 200 nm[1] |
| Polydispersity Index (PDI) | A measure of the width of the particle size distribution. | ≤ 0.3 for homogenous populations[3] |
Table 1: Key parameters obtained from Dynamic Light Scattering (DLS) analysis.
Experimental Workflow for DLS
Caption: Workflow for DLS analysis of liposome size and PDI.
Nanoparticle Tracking Analysis (NTA)
NTA is a particle-by-particle analysis technique that visualizes and tracks the Brownian motion of individual liposomes in a liquid.[8] A laser beam illuminates the particles, and a microscope with a camera records their movement. The software then calculates the hydrodynamic diameter of each particle based on its diffusion coefficient using the Stokes-Einstein equation. NTA provides high-resolution size distributions and particle concentration measurements.[7]
Experimental Protocol for NTA
-
Sample Preparation:
-
Dilute the this compound liposome suspension in filtered buffer to a concentration where individual particles can be clearly distinguished and tracked by the instrument. This is typically in the range of 10^7 to 10^9 particles/mL.[9]
-
Gently mix the sample to ensure it is homogenous. Avoid vigorous vortexing which can introduce air bubbles.
-
-
Instrument Setup:
-
Prime the instrument's fluidics system with filtered buffer.
-
Load the diluted sample into the sample chamber.
-
Adjust the camera focus and detection threshold to optimize particle detection.
-
-
Measurement:
-
Capture a series of videos (typically 3-5 videos of 30-60 seconds each) of the particles' Brownian motion.
-
The instrument software tracks the movement of each particle frame-by-frame.
-
-
Data Analysis:
-
The software calculates the size of each tracked particle.
-
The results are presented as a high-resolution particle size distribution (number-weighted) and the particle concentration.
-
The mean, mode, and standard deviation of the particle size distribution are reported.
-
Data Presentation
| Parameter | Description |
| Mean Size (nm) | The average particle diameter. |
| Mode Size (nm) | The most frequent particle diameter. |
| Particle Concentration (particles/mL) | The number of particles per unit volume. |
Table 2: Key parameters obtained from Nanoparticle Tracking Analysis (NTA).
Experimental Workflow for NTA
Caption: Workflow for NTA analysis of liposome size and concentration.
Cryo-Transmission Electron Microscopy (Cryo-TEM)
Cryo-TEM is a powerful imaging technique that allows for the direct visualization of liposomes in their native, hydrated state.[10] The sample is rapidly frozen in a cryogen, which vitrifies the water and preserves the liposome structure. This technique provides detailed information on liposome morphology, lamellarity (number of lipid bilayers), and size distribution.[11][12]
Experimental Protocol for Cryo-TEM
-
Sample Preparation (Vitrification):
-
Place a small aliquot (3-5 µL) of the this compound liposome suspension onto a TEM grid (e.g., a holey carbon grid).
-
Blot the grid with filter paper to create a thin film of the suspension.
-
Plunge-freeze the grid into a cryogen (e.g., liquid ethane cooled by liquid nitrogen) using a vitrification robot. This process must be extremely rapid to prevent the formation of ice crystals.
-
-
Imaging:
-
Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen.
-
Insert the holder into the TEM.
-
Image the sample at a low electron dose to minimize radiation damage to the liposomes.
-
Acquire images at different magnifications to observe both the overall liposome population and the details of individual vesicles.
-
-
Data Analysis:
-
Analyze the acquired images using image analysis software (e.g., ImageJ).
-
Measure the diameter of a statistically significant number of liposomes to determine the size distribution.
-
Visually inspect the images to assess the morphology (e.g., spherical, unilamellar, multilamellar) and integrity of the liposomes.
-
Data Presentation
| Parameter | Description |
| Morphology | Shape and structure of the liposomes (e.g., spherical, elongated). |
| Lamellarity | Number of lipid bilayers (e.g., unilamellar, multilamellar). |
| Size Distribution (nm) | Range and average of liposome diameters. |
Table 3: Key parameters obtained from Cryo-Transmission Electron Microscopy (Cryo-TEM).
Experimental Workflow for Cryo-TEM
Caption: Workflow for Cryo-TEM analysis of liposome morphology and size.
Summary of Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| DLS | Measures fluctuations in scattered light due to Brownian motion.[6] | Hydrodynamic diameter (Z-average), Polydispersity Index (PDI).[] | Rapid, high-throughput, non-invasive. | Sensitive to contaminants, provides an intensity-weighted average which can be biased by larger particles.[13] |
| NTA | Tracks the Brownian motion of individual particles.[8] | High-resolution size distribution, particle concentration.[7] | Provides number-based distributions, can analyze polydisperse samples. | Lower throughput than DLS, requires more dilute samples.[9] |
| Cryo-TEM | Direct imaging of vitrified samples.[10] | Morphology, lamellarity, size distribution.[11][12] | Provides direct visualization of liposomes, detailed structural information. | Low throughput, requires specialized equipment and expertise, can be subject to sampling bias. |
Table 4: Comparison of DLS, NTA, and Cryo-TEM for liposome characterization.
Liposome Preparation Protocols
The size and polydispersity of liposomes are highly dependent on the preparation method. Below are two common protocols for preparing DPPC liposomes.
Protocol 1: Thin-Film Hydration followed by Sonication
This is a widely used method for producing multilamellar vesicles (MLVs), which can then be downsized.[14][15]
-
Film Formation: Dissolve this compound and any other lipid components in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[15]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.[15]
-
Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer by rotating the flask at a temperature above the phase transition temperature of DPPC (Tm ≈ 41°C). This will form MLVs.[15]
-
Sonication: To reduce the size and lamellarity, sonicate the liposome suspension using a probe sonicator.[16][17] The sonication time and power should be optimized to achieve the desired size.[17] Keep the sample on ice to prevent overheating.[16]
Protocol 2: Probe-Tip Sonication
This method can directly produce small unilamellar vesicles (SUVs).[16][18]
-
Lipid Suspension: Disperse the this compound lipid powder in an aqueous buffer.[16]
-
Sonication: Immerse a probe-tip sonicator into the lipid suspension.
-
Pulsed Sonication: Apply pulsed sonication to the suspension while keeping the sample in an ice bath to dissipate heat.[16] The duration and power of sonication will determine the final liposome size.[17]
-
Centrifugation: Centrifuge the sample to pellet any titanium particles shed from the sonicator tip and any large, unhydrated lipid aggregates.[16]
-
Supernatant Collection: Carefully collect the supernatant containing the liposomes.
By following these detailed protocols and application notes, researchers can effectively characterize the size and polydispersity of their this compound liposome formulations, ensuring the quality and consistency required for their specific applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Polydispersity Index: Significance and symbolism [wisdomlib.org]
- 3. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. scispace.com [scispace.com]
- 7. Synthesis and characterization of nanometer-sized liposomes for encapsulation and microRNA transfer to breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of liposomes by Nanoparticle tracking analysis (NTA) - STEMart [ste-mart.com]
- 9. Effect of Sample Concentration on Nanoparticle Tracking Analysis of Small Extracellular Vesicles and Liposomes Mimicking the Physicochemical Properties of Exosomes [jstage.jst.go.jp]
- 10. Visualizing lipid membrane structure with cryo-EM: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Liposome size analysis by dynamic/static light scattering upon size exclusion-/field flow-fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. General preparation of liposomes using probe-tip sonication [protocols.io]
- 17. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Membrane Fluidity with DPPC-d9 and Fluorescence Anisotropy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane fluidity is a critical parameter that governs the functions of cellular membranes, including signal transduction, transport, and enzymatic activity. Alterations in membrane fluidity have been implicated in various disease states, making it a key area of investigation in drug development and biomedical research. Fluorescence anisotropy is a powerful technique to probe the dynamic properties of lipid bilayers. This document provides detailed application notes and protocols for the use of deuterated dipalmitoylphosphatidylcholine (DPPC-d9) in conjunction with the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to study membrane fluidity.
DPPC is a saturated phospholipid that is a major component of lung surfactant and is widely used in model membrane systems. The use of its deuterated analogue, this compound, is of particular interest. While deuterated lipids are essential for techniques like neutron scattering and NMR spectroscopy to enhance contrast, their use in fluorescence anisotropy studies allows for the investigation of the intrinsic effects of isotopic labeling on membrane packing and dynamics. By incorporating a fluorescent probe like DPH, which partitions into the hydrophobic core of the lipid bilayer, one can measure the rotational mobility of the probe, which is directly related to the microviscosity and order of its environment. A higher fluorescence anisotropy value corresponds to restricted rotational motion and thus, lower membrane fluidity (a more ordered state). Conversely, a lower anisotropy value indicates greater rotational freedom and higher fluidity (a more disordered state).
Principle of Fluorescence Anisotropy
Fluorescence anisotropy measurements are based on the photoselective excitation of fluorophores with polarized light. When a fluorescent molecule, like DPH, is excited by vertically polarized light, only those molecules with their absorption transition dipole moment oriented parallel to the plane of the polarized light will be preferentially excited. If the molecule remains stationary between absorption and emission, the emitted light will also be polarized. However, rotational diffusion of the molecule during the excited state lifetime will lead to depolarization of the emitted light.
The steady-state fluorescence anisotropy (r) is calculated from the intensities of the emitted light polarized parallel (I∥) and perpendicular (I⊥) to the polarization of the excitation light, corrected for instrumental bias with a G-factor.
Anisotropy (r) = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥)
The G-factor (G = IHV / IHH) corrects for the differential transmission of vertically and horizontally polarized light by the instrument optics.
The measured anisotropy is related to the rotational correlation time of the probe, which in turn is dependent on the viscosity of the surrounding medium, the temperature, and the volume of the rotating molecule. In lipid bilayers, the rotational motion of DPH is hindered, and the steady-state anisotropy provides a measure of the membrane's static order and dynamic fluidity.
Experimental Workflow and Protocols
The overall workflow for studying the membrane fluidity of this compound liposomes using DPH fluorescence anisotropy involves the preparation of liposomes, incorporation of the fluorescent probe, and the subsequent measurement of fluorescence anisotropy.
Materials
-
Deuterated dipalmitoylphosphatidylcholine (this compound)
-
1,6-diphenyl-1,3,5-hexatriene (DPH)
-
Chloroform
-
Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4)
-
Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO) for DPH stock solution
Protocol for Liposome Preparation
This protocol describes the preparation of large unilamellar vesicles (LUVs) using the extrusion method.
-
Lipid Film Formation:
-
Dissolve the desired amount of this compound in chloroform in a round-bottom flask.
-
Remove the chloroform using a gentle stream of nitrogen gas while rotating the flask to create a thin lipid film on the inner surface.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired buffer to the dried lipid film. The final lipid concentration is typically in the range of 0.1 to 1 mg/mL.
-
Hydrate the lipid film by vortexing the flask for several minutes at a temperature above the main phase transition temperature (Tm) of DPPC (which is around 41°C). This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Heat the extruder to a temperature above the Tm of DPPC (e.g., 50°C).
-
Pass the MLV suspension through the membrane multiple times (e.g., 11-21 times). This will produce a suspension of LUVs with a relatively uniform size distribution.
-
Protocol for DPH Incorporation
-
Prepare DPH Stock Solution:
-
Prepare a stock solution of DPH in THF or DMSO at a concentration of approximately 0.5 mM.
-
-
Incorporate DPH into Liposomes:
-
Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing.
-
The final molar ratio of lipid to DPH should be high, typically around 200:1 to 500:1, to avoid artifacts from probe-probe interactions.
-
Incubate the mixture for at least 30 minutes at a temperature above the Tm of DPPC to ensure complete incorporation of the probe into the lipid bilayer.
-
Protocol for Fluorescence Anisotropy Measurement
-
Instrument Setup:
-
Use a spectrofluorometer equipped with polarizers in the excitation and emission paths.
-
Set the excitation wavelength to 358 nm and the emission wavelength to 430 nm for DPH.
-
Use appropriate excitation and emission slit widths (e.g., 5 nm).
-
-
Temperature Control:
-
Use a Peltier-thermostatted cell holder to control the temperature of the sample.
-
Allow the sample to equilibrate at each target temperature for several minutes before taking measurements.
-
-
Measurement:
-
For each temperature point, measure the fluorescence intensities with the emission polarizer oriented parallel (I∥) and perpendicular (I⊥) to the vertically polarized excitation light.
-
Measure the G-factor by setting the excitation polarizer to the horizontal position and measuring the intensities with the emission polarizer in the vertical (IHV) and horizontal (IHH) positions.
-
-
Data Analysis:
-
Calculate the fluorescence anisotropy (r) at each temperature using the formula provided in Section 2.
-
Plot the anisotropy values as a function of temperature to observe the phase transition behavior of the this compound membrane.
-
Data Presentation
The following tables present representative data for the fluorescence anisotropy of DPH in non-deuterated DPPC liposomes at different temperatures. Similar data would be expected for this compound liposomes, although slight shifts in the phase transition temperature or absolute anisotropy values may be observed due to the isotopic effect of deuterium.
Table 1: Temperature Dependence of DPH Fluorescence Anisotropy in DPPC Liposomes
| Temperature (°C) | Fluorescence Anisotropy (r) | Membrane Phase |
| 25 | ~0.35 | Gel (Lβ') |
| 35 | ~0.30 | Pre-transition (Pβ') |
| 41 | ~0.15 - 0.20 | Main Transition (Tm) |
| 50 | ~0.10 | Liquid Crystalline (Lα) |
Note: These are approximate values based on typical data from the literature. Actual values may vary depending on the specific experimental conditions.
Table 2: Effect of Cholesterol on DPH Anisotropy in DPPC Liposomes at 50°C
| Cholesterol (mol%) | Fluorescence Anisotropy (r) | Effect on Fluidity |
| 0 | ~0.10 | High fluidity |
| 10 | ~0.15 | Decreased fluidity |
| 20 | ~0.22 | Further decreased fluidity |
| 30 | ~0.28 | Liquid-ordered (Lo) phase |
Note: Cholesterol is known to increase the order of the liquid crystalline phase of DPPC, leading to an increase in DPH anisotropy.
Visualization of Key Concepts
DPH in a Lipid Bilayer
The following diagram illustrates the orientation of the DPH probe within the hydrophobic core of a DPPC bilayer.
Relationship between Anisotropy and Fluidity
The following diagram illustrates the inverse relationship between fluorescence anisotropy and membrane fluidity.
Conclusion
The combination of this compound model membranes and DPH fluorescence anisotropy provides a robust platform for investigating the fluidity and phase behavior of lipid bilayers. This technique is highly sensitive to changes in membrane order induced by temperature, the incorporation of other molecules such as cholesterol or drugs, and potentially the isotopic effects of deuteration. The protocols and data presented here serve as a comprehensive guide for researchers employing this methodology to gain insights into membrane biophysics, with applications ranging from fundamental cell biology to pharmaceutical development.
Application Note: Preparation and Characterization of Asymmetric Vesicles with a Deuterated DPPC Outer Leaflet
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipid asymmetry, the differing lipid composition between the inner and outer leaflets of a cell membrane, is crucial for numerous cellular functions, including signal transduction and membrane protein function.[1][2] Model membrane systems, such as liposomes, that mimic this asymmetry are invaluable tools for biophysical studies and drug development. This application note provides a detailed protocol for the preparation of asymmetric large unilamellar vesicles (aLUVs) with an outer leaflet enriched in deuterated dipalmitoylphosphatidylcholine (DPPC-d9) and an inner leaflet of a different lipid composition. The use of this compound allows for leaflet-specific characterization by techniques such as neutron scattering and sum-frequency generation (SFG) spectroscopy.[3][4][5][6]
This document outlines the methyl-β-cyclodextrin (mβCD) mediated lipid exchange method for creating asymmetric vesicles, protocols for their characterization, and presents relevant quantitative data.
Key Experimental Protocols
Protocol 1: Preparation of Asymmetric this compound Vesicles via mβCD-Mediated Exchange
This protocol is adapted from established methods for creating asymmetric liposomes.[2][7][8][9] It involves the preparation of "acceptor" vesicles with the desired inner leaflet composition and "donor" vesicles rich in this compound. mβCD facilitates the exchange of lipids in the outer leaflet of the acceptor vesicles with lipids from the donor vesicles.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
DPPC with deuterated chains (e.g., DPPC-d62) or headgroup (this compound)
-
Inner leaflet lipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC)
-
Methyl-β-cyclodextrin (mβCD)
-
Sucrose
-
Buffer (e.g., PBS, pH 7.4)
-
Chloroform
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Preparation of Acceptor Vesicles (LUVs):
-
Dissolve the desired inner leaflet lipid (e.g., POPC) in chloroform.
-
Create a thin lipid film by evaporating the chloroform under a stream of nitrogen, followed by drying under vacuum for at least 2 hours.
-
Hydrate the lipid film with a sucrose solution (e.g., 25% w/w in buffer) to form multilamellar vesicles (MLVs). The entrapped sucrose increases the density of these vesicles, aiding in later separation.[2]
-
Subject the MLV suspension to several freeze-thaw cycles.
-
Extrude the suspension through a polycarbonate membrane (e.g., 100 nm pore size) at a temperature above the phase transition of the lipid to form large unilamellar vesicles (LUVs).
-
-
Preparation of Donor Vesicles (MLVs):
-
Prepare MLVs of this compound using the thin-film hydration method as described above, but hydrate with the desired buffer (without sucrose).
-
-
mβCD-Mediated Lipid Exchange:
-
Incubate the this compound donor MLVs with mβCD in buffer. A dynamic equilibrium will be established between intact vesicles, mβCD-lipid complexes, and free mβCD.[2]
-
Add the acceptor LUVs to the mβCD-donor lipid solution.
-
Incubate the mixture at a temperature above the phase transition temperature of DPPC (e.g., 55 °C) with gentle agitation to facilitate the exchange of the outer leaflet lipids of the acceptor vesicles with this compound from the donor pool.[7]
-
-
Isolation of Asymmetric Vesicles:
-
Separate the newly formed asymmetric LUVs (aLUVs) from the donor MLVs and mβCD-lipid complexes by ultracentrifugation. Due to the entrapped sucrose, the denser aLUVs will form a pellet.
-
Carefully remove the supernatant containing the donor lipids and mβCD.
-
Resuspend the aLUV pellet in fresh buffer.
-
Protocol 2: Quantification of Lipid Asymmetry using NMR
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the distribution of lipids between the two leaflets.[10] This method is particularly effective for lipids with choline headgroups, like DPPC.
Materials:
-
Asymmetric vesicle suspension
-
Lanthanide shift reagent (e.g., Praseodymium chloride, PrCl₃)
-
NMR spectrometer
Procedure:
-
Acquire a ¹H NMR spectrum of the asymmetric vesicle suspension. The signal from the choline headgroups will appear as a single peak.
-
Add a small amount of the lanthanide shift reagent (Pr³⁺) to the vesicle suspension. Pr³⁺ is membrane-impermeable and will interact only with the choline headgroups on the outer leaflet.
-
This interaction shifts the NMR signal of the outer leaflet choline headgroups downfield, splitting the original peak into two.
-
Integrate the areas of the two peaks. The ratio of the integrals corresponds to the ratio of lipids in the outer versus the inner leaflet.
Data Presentation
The use of deuterated lipids in asymmetric bilayers allows for detailed structural and dynamic characterization. Below is a summary of representative quantitative data obtained from various biophysical techniques.
| Parameter | Symmetric DPPC Bilayer | Asymmetric DPPC/DPPC-d62 Bilayer | Technique | Reference |
| Area per Lipid (at 50°C) | 63.0 Ų | Not explicitly different in symmetric vs. asymmetric | Neutron & X-ray Scattering | [11] |
| Bilayer Thickness | ~45 Å (gel phase) | Leaflet-specific thickness can be determined | Neutron Reflectivity | [4] |
| Phase Transition Temperature (Tm) | ~41°C | Distinct transitions for each leaflet can be observed | SFG Spectroscopy, DSC | [3][12] |
| DPPC Flip-Flop Half-time (50°C) | ~1 week | - | ¹H NMR | [10] |
Note: The exact values can vary depending on the specific experimental conditions (e.g., substrate, hydration).
Visualizations
Experimental Workflow for Asymmetric Vesicle Preparation and Characterization
References
- 1. The ins and outs of phospholipid asymmetry in the plasma membrane: roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of asymmetric phospholipid vesicles: The next generation of cell membrane models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase transition behaviors of the supported DPPC bilayer investigated by sum frequency generation (SFG) vibrational spectroscopy and atomic force microscopy (AFM) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Exploiting neutron scattering contrast variation in biological membrane studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomembrane Structure and Material Properties Studied With Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutron scattering studies on dynamics of lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Properties of Asymmetric Vesicles That Mimic Cell Membranes: EFFECT UPON LIPID RAFT FORMATION AND TRANSMEMBRANE HELIX ORIENTATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sure.sunderland.ac.uk [sure.sunderland.ac.uk]
- 9. Preparation and Utility of Asymmetric Lipid Vesicles for Studies of Perfringolysin O-Lipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. impact.ornl.gov [impact.ornl.gov]
- 12. Characterization of lipid chain order and dynamics in asymmetric membranes by solid-state NMR spectroscopy - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00192C [pubs.rsc.org]
Application Notes and Protocols: DPPC-d9 for Contrast Variation in Small-Angle Neutron Scattering
For Researchers, Scientists, and Drug Development Professionals
Introduction to Contrast Variation SANS with DPPC-d9
Small-Angle Neutron Scattering (SANS) is a powerful technique for characterizing the structure of materials on the nanoscale, making it ideally suited for studying lipid bilayers, liposomes, and their interactions with drugs or proteins.[1][2] The fundamental principle of SANS involves measuring the scattering pattern of a neutron beam as it passes through a sample. This pattern is determined by the contrast in the neutron Scattering Length Density (SLD) between different components of the system.[3][4]
A key advantage of SANS is the ability to manipulate this contrast through isotopic substitution, most commonly by replacing hydrogen (¹H) with its heavier isotope, deuterium (²H or D).[5] Hydrogen and deuterium have significantly different neutron scattering lengths, allowing for the selective highlighting or "masking" of specific components in a complex system.[4]
This compound (dipalmitoylphosphatidylcholine-d9) is a deuterated version of the common phospholipid DPPC, where the nine hydrogen atoms on the choline headgroup are replaced with deuterium. This specific labeling makes this compound an invaluable tool for contrast variation studies in model membrane systems. By strategically using this compound alongside its hydrogenated counterpart (h-DPPC) and varying the D₂O/H₂O ratio of the solvent, researchers can isolate the scattering signal from different parts of a lipid bilayer or from molecules interacting with it.[6]
This application note provides detailed protocols and data for utilizing this compound in contrast variation SANS experiments, with a focus on applications in drug development.
Data Presentation: Scattering Length Densities
The ability to perform a successful contrast variation experiment hinges on accurate knowledge of the SLD of each component. The SLD (ρ) is calculated using the formula:
ρ = (Σ bᵢ) / Vₘ
where Σ bᵢ is the sum of the coherent neutron scattering lengths of all atoms in the molecule, and Vₘ is the molecular volume.
Below is a summary of the calculated SLD values for the key components in a typical DPPC liposome SANS experiment.
| Component | Chemical Formula | Molecular Weight ( g/mol ) | Molecular Volume (ų) | Calculated SLD (Å⁻²) | Contrast Match Point (% D₂O) |
| H-DPPC | C₄₀H₈₀NO₈P | 734.05 | ~1232 | 0.29 x 10⁻⁶ | ~47% |
| This compound | C₄₀H₇₁D₉NO₈P | 743.11 | ~1232 | 1.85 x 10⁻⁶ | ~68% |
| H₂O | H₂O | 18.02 | ~30 | -0.56 x 10⁻⁶ | N/A |
| D₂O | D₂O | 20.03 | ~30 | 6.34 x 10⁻⁶ | N/A |
Note: The molecular volume of DPPC can vary slightly with temperature and phase. The value of 1232 ų is a commonly cited value for the fluid phase.[7] The contrast match point is the percentage of D₂O in H₂O at which the SLD of the solvent equals the SLD of the molecule, rendering it "invisible" to neutrons.
Experimental Protocols
Preparation of DPPC/DPPC-d9 Unilamellar Vesicles (LUVs)
This protocol describes the preparation of Large Unilamellar Vesicles (LUVs) with a diameter of approximately 100 nm using the thin-film hydration and extrusion method.
Materials:
-
Hydrogenated DPPC (h-DPPC) powder
-
This compound powder
-
Chloroform (HPLC grade)
-
Buffer components (e.g., HEPES, NaCl)
-
H₂O (Milli-Q or equivalent)
-
D₂O (99.9 atom % D)
-
Mini-extruder set with 100 nm pore size polycarbonate membranes
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve the desired molar ratio of h-DPPC and this compound in chloroform. For example, to study the overall bilayer structure, you might use 100% h-DPPC. To highlight the headgroup region, a mixture could be used.
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask.
-
Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Prepare the desired buffer in the appropriate H₂O/D₂O mixture for your first contrast point. For example, to match out the lipid tails, a specific D₂O percentage will be required.
-
Add the buffer to the dried lipid film. The final lipid concentration should typically be between 1 and 10 mg/mL for SANS experiments.
-
Hydrate the film by gentle swirling or vortexing. This will result in a milky suspension of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Transfer the MLV suspension to a syringe and pass it through the extruder a minimum of 11 times. This process forces the lipids to self-assemble into unilamellar vesicles of a relatively uniform size.
-
The resulting solution should be a translucent suspension of LUVs.
-
-
Sample Preparation for SANS:
-
Transfer the LUV suspension to a quartz banjo cell suitable for SANS measurements.
-
Prepare samples for each of your desired contrast points by repeating the hydration and extrusion steps with buffers of different D₂O/H₂O ratios.
-
SANS Contrast Variation Experiment
This protocol outlines the steps for conducting a SANS experiment to study the interaction of a drug with DPPC/DPPC-d9 liposomes.
Materials:
-
Prepared DPPC/DPPC-d9 LUVs in different D₂O/H₂O buffers
-
Drug of interest
-
SANS instrument
Procedure:
-
Sample Loading:
-
Load the quartz cell containing your first sample (e.g., liposomes in 100% D₂O) into the SANS instrument's sample holder.
-
Also, load a cell with the corresponding buffer for background subtraction.
-
-
Data Acquisition:
-
Set the SANS instrument parameters. Typical settings for liposome studies are:
-
q-range: Approximately 0.01 Å⁻¹ to 0.5 Å⁻¹. This may require multiple detector distances. A common setup is a short distance for high-q data (probing the bilayer structure) and a long distance for low-q data (probing the overall vesicle size and shape).
-
Neutron Wavelength (λ): Typically 6 Å with a wavelength spread (Δλ/λ) of about 10-15%.
-
Temperature: Control the sample temperature as required for the experiment (e.g., above the phase transition temperature of DPPC, which is ~41°C).[8]
-
-
Acquire scattering data for the sample and the corresponding buffer. The measurement time will depend on the neutron flux and sample concentration but is typically in the range of 15-60 minutes per sample.
-
-
Contrast Variation Series:
-
Repeat the data acquisition for each of your contrast points (i.e., each D₂O/H₂O ratio).
-
If studying drug interactions, prepare a parallel set of samples containing the drug incubated with the liposomes at each contrast point and acquire scattering data.
-
-
Data Reduction:
-
Subtract the buffer scattering from the sample scattering for each contrast point.
-
Correct the data for detector sensitivity and other instrumental effects.
-
Place the data on an absolute scale using a standard.
-
Visualizations
Caption: Workflow for a SANS contrast variation experiment.
Caption: Principle of contrast matching in a SANS experiment.
Applications in Drug Development
The use of this compound in contrast variation SANS offers unique insights into drug-membrane interactions, which are critical for understanding drug efficacy, toxicity, and delivery mechanisms.
-
Determining Drug Location and Orientation: By selectively matching out either the lipid headgroups or tails, the location of a drug molecule within the bilayer can be determined. For example, if the scattering signal of the drug persists when the tails are matched out, it indicates the drug is primarily located in the headgroup region. This information is crucial for understanding how a drug traverses the cell membrane.
-
Quantifying Changes in Bilayer Structure: The binding of a drug can induce changes in the lipid bilayer, such as thinning, thickening, or changes in lipid packing. SANS can precisely measure these structural perturbations. For instance, a drug that causes bilayer thinning may be disrupting membrane integrity, which could be related to its mechanism of action or toxicity.
-
Characterizing Drug-Induced Domain Formation: Some drugs can induce the formation of lipid domains or rafts within the membrane. By using a mixture of deuterated and hydrogenated lipids, SANS can be used to characterize the size, shape, and composition of these domains. This is relevant for drugs that target specific membrane environments.
-
Optimizing Liposomal Drug Delivery Systems: For drugs encapsulated in liposomes, SANS can be used to characterize the structure of the liposomal carrier and ensure the drug is located in the desired compartment (e.g., aqueous core vs. lipid bilayer). It can also be used to study the stability of the liposome and the drug release profile under different conditions.[9][10]
By providing detailed structural information at the nanoscale, SANS with this compound is a powerful tool for rational drug design and the development of effective drug delivery systems.
References
- 1. DPPC, 63-89-8 | BroadPharm [broadpharm.com]
- 2. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 3. researchgate.net [researchgate.net]
- 4. Scattering Length Density [sastutorials.org]
- 5. Small-angle neutron scattering contrast variation studies of biological complexes: Challenges and triumphs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
- 7. 1,2-Dipalmitoyl-sn-glycero-3-phosphorylcholine (DPPC), Phosphatidylcholine (CAS 63-89-8) | Abcam [abcam.com]
- 8. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
preventing DPPC-d9 aggregation during liposome formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions to help you prevent the aggregation of dipalmitoylphosphatidylcholine-d9 (DPPC-d9) during liposome formation, ensuring the creation of stable, monodisperse vesicles for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a common issue?
A: this compound is a deuterated form of dipalmitoylphosphatidylcholine, a saturated phospholipid widely used in creating model cell membranes and drug delivery vehicles. Aggregation is a common challenge because DPPC has a relatively high gel-to-liquid crystalline phase transition temperature (Tm).[1] Below this temperature, the lipid bilayers are in a rigid "gel" state, which can promote fusion and aggregation of vesicles, especially during the formation process.[2][3] Processing DPPC below its Tm is a primary cause of aggregation.
Q2: What is the main phase transition temperature (Tm) for DPPC and why is it critical?
A: The main phase transition temperature (Tm) for fully hydrated DPPC is consistently reported to be approximately 41-42°C.[2][4][5][6] This temperature marks the point where the lipid bilayer transitions from a tightly packed, ordered gel phase (Lβ') to a disordered, fluid liquid-crystalline phase (Lα).[5][7] Operating above the Tm is critical because, in the fluid phase, the lipid bilayers are more flexible and less prone to aggregation, allowing for the successful formation of stable, unilamellar vesicles.[2][8]
Q3: My this compound liposomes are aggregating. What are the most common causes?
A: Aggregation of this compound liposomes can typically be traced to one of the following causes:
-
Incorrect Temperature Control: Performing hydration, sonication, or extrusion steps below the phase transition temperature (~41°C) is the most frequent cause.[2][8]
-
Over-sonication: While sonication reduces vesicle size, excessive or high-powered sonication can introduce excess energy, leading to lipid degradation or vesicle fusion.[9][10]
-
Inadequate Hydration: Insufficient hydration time or energy can result in incomplete formation of the lipid sheet into vesicles, leaving fragments that can aggregate.
-
Storage Conditions: Storing DPPC vesicles at low temperatures (e.g., 4°C or freezing) can induce a phase transition back to the gel state, causing the vesicles to aggregate over time.[3][11][12]
-
Formulation Issues: In the absence of stabilizing molecules like cholesterol or PEGylated lipids, pure DPPC liposomes can be prone to aggregation.[11][13][14]
Q4: How does temperature control during hydration and extrusion prevent aggregation?
A: Maintaining the temperature of your lipid suspension above the Tm (i.e., >45°C) during both hydration and extrusion is essential.
-
During Hydration: Hydrating the dried lipid film above the Tm ensures that the lipid is in a fluid state, allowing water to fully intercalate between the bilayers and promote the swelling and pinching-off of well-formed multilamellar vesicles (MLVs) with reduced aggregation.[15][16]
-
During Extrusion: Forcing the vesicles through polycarbonate membranes is a high-pressure process. If the lipids are in the rigid gel phase (below Tm), they resist deformation, which can clog the membrane and lead to vesicle fusion and aggregation. Extruding in the fluid phase allows the vesicles to deform and pass through the pores more easily, resulting in a uniform population of liposomes.[8][17]
Q5: Can formulation additives help prevent aggregation?
A: Yes, modifying the lipid composition can significantly enhance stability.
-
Cholesterol: Incorporating cholesterol (up to a 1:1 molar ratio with DPPC) helps to broaden the phase transition and increase the fluidity of the membrane in the gel state, which can improve stability and reduce aggregation, especially during storage at 4°C.[11][18]
-
PEGylated Lipids: Including a small percentage (e.g., 2-5 mol%) of PEG-modified lipids (like DSPE-PEG2000) in the formulation creates a protective hydrophilic layer on the surface of the liposomes. This "steric barrier" physically prevents vesicles from getting close enough to aggregate.[13][14]
Troubleshooting Guide
This guide addresses specific problems encountered during the liposome preparation workflow.
Problem 1: Visible aggregates or high Polydispersity Index (PDI) immediately after lipid film hydration.
| Potential Cause | Recommended Solution |
| Hydration temperature is too low. The lipid is in the gel phase, leading to incomplete hydration and fusion of lipid sheets. | Ensure the aqueous buffer is pre-heated to at least 45-50°C before adding it to the dried lipid film. Maintain this temperature throughout the hydration process (e.g., by using a water bath).[8][16] |
| Insufficient agitation. The lipid film is not detaching from the flask wall uniformly. | Gently swirl or vortex the flask during hydration to ensure the entire lipid film is exposed to the buffer and properly swells. |
| Poor quality lipid film. A non-uniform or "clumped" lipid film will hydrate poorly. | Ensure the lipid is fully dissolved in the organic solvent and that the solvent is evaporated slowly and evenly (e.g., using a rotary evaporator) to create a thin, uniform film. |
Problem 2: Aggregation occurs during the extrusion process.
| Potential Cause | Recommended Solution |
| Extrusion temperature is below Tm. The rigid, gel-phase vesicles cannot pass through the membrane pores and are fusing under pressure. | Use a heated extruder block and pre-heat it to a temperature well above the Tm (e.g., 50-65°C). Ensure the lipid suspension is also pre-heated to this temperature before loading it into the extruder.[8][17] |
| Extrusion pressure is too high. Excessive pressure can force vesicles to fuse. | Apply pressure gradually. If the resistance is very high, it is a strong indicator that the temperature is too low. Do not force the extrusion. |
| Clogged membrane. Aggregates from a previous step are blocking the membrane pores. | Ensure the initial multilamellar vesicle suspension is free of large aggregates before starting extrusion. A brief, low-power bath sonication can help break up initial aggregates. |
Problem 3: Liposome size increases significantly or aggregates form after sonication.
| Potential Cause | Recommended Solution |
| Overheating during sonication. Probe sonicators generate significant localized heat, which can degrade lipids and lead to fusion. | Perform sonication in short bursts (e.g., 30 seconds on, 1 minute off) and keep the sample vial immersed in an ice bath to dissipate heat.[9] |
| Sonication power is too high. Excessive acoustic energy can completely disrupt the vesicles, causing them to re-form as larger aggregates. | Start with a low power setting and gradually increase if necessary. The goal is to apply just enough energy to reduce the size of multilamellar vesicles into smaller ones.[10] |
| Probe tip is contaminated. Contaminants from the probe can act as nucleation sites for aggregation. | Ensure the sonicator probe is thoroughly cleaned before each use. |
Appendices
Appendix A: Key Experimental Protocols
Protocol 1: Thin-Film Hydration for this compound Liposomes
-
Lipid Dissolution: Dissolve this compound and any other lipids (e.g., Cholesterol, DSPE-PEG2000) in a suitable organic solvent, such as a chloroform:methanol mixture (e.g., 2:1 v/v), in a round-bottom flask.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature below the solvent's boiling point but warm enough for efficient evaporation (e.g., 45°C).[19] Continue until a thin, uniform, and transparent lipid film is formed on the flask wall.
-
Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[17]
-
Hydration: Pre-heat your aqueous buffer (e.g., PBS, HEPES) to a temperature significantly above the DPPC Tm (e.g., 50-60°C).[16] Add the heated buffer to the dried lipid film.
-
Vesicle Formation: Immediately begin agitating the flask by gentle swirling or vortexing. Continue this process in the heated water bath for 30-60 minutes until the entire lipid film has lifted off the glass and the solution appears as a milky, homogenous suspension of multilamellar vesicles (MLVs).
Protocol 2: Liposome Sizing by Extrusion
-
Preparation: Assemble the extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm). Pre-heat the extruder block to 50-65°C.[8]
-
Loading: Pre-heat the MLV suspension from Protocol 1 to the same temperature as the extruder. Load the warm suspension into one of the extruder syringes.
-
Extrusion: Pass the lipid suspension back and forth through the membrane for an odd number of passes (e.g., 11 to 21 times). This ensures the final product exits from the opposite side of the initial loading syringe. The resistance should be moderate; if it is very high, the temperature may be too low.
-
Collection: Collect the resulting translucent suspension of large unilamellar vesicles (LUVs). Keep the sample warm until ready for the next step or analysis.
Protocol 3: Liposome Sizing by Sonication
-
Preparation: Place the MLV suspension from Protocol 1 into a suitable glass vial. Place the vial in an ice-water bath to prepare for cooling.
-
Sonication (Probe): Immerse the tip of a clean probe sonicator into the suspension, ensuring it does not touch the sides or bottom of the vial. Apply ultrasonic energy in short, repeated cycles (e.g., 30 seconds of sonication followed by a 1-minute rest period) to prevent overheating.[20] Continue until the suspension becomes translucent.
-
Sonication (Bath): For a gentler method, place the sealed vial in a bath sonicator. Sonication will take longer (e.g., 20-30 minutes) but generates less localized heat.[21]
-
Post-Sonication: After sonication, it is often recommended to let the sample rest or anneal at a temperature above its Tm for a short period to stabilize the newly formed vesicles.
Appendix B: Quantitative Data Summary
Table 1: Main Phase Transition Temperature (Tm) of DPPC
| Method | Reported Tm (°C) | Reference |
| Differential Scanning Calorimetry (DSC) | 41.4 °C | [4] |
| Scanning Force Microscopy | 42-52 °C (broadened on mica) | [5] |
| QCM-D | ~41 °C | [2] |
| Calorimetry | 41.9 °C | [6] |
| Various Methods (Summary) | ~41.5 °C | [22] |
Table 2: Recommended Processing Temperatures for this compound Liposomes
| Process Step | Recommended Temperature Range (°C) | Rationale |
| Lipid Film Hydration | 50 - 60 °C | Ensures lipid is in the fluid (Lα) phase for proper swelling and vesicle formation.[16] |
| Extrusion | 50 - 65 °C | Allows vesicles to deform and pass through membrane pores, preventing fusion and aggregation.[8] |
| Sonication | Sample kept in an ice bath | Dissipates intense localized heat from the sonicator probe to prevent lipid degradation.[9] |
| Storage (Short-term) | Room Temperature (~20-25 °C) | Avoids crossing the phase transition, which can induce aggregation upon cooling.[11] |
| Storage (Long-term) | 4 °C (with caution) | Only recommended for formulations stabilized with additives like cholesterol. Pure DPPC may aggregate.[11] |
Appendix C: Visual Guides
References
- 1. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of supported lipid bilayers on silica: relation to lipid phase transition temperature and liposome size - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. liposomes.ca [liposomes.ca]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physical stability of different liposome compositions obtained by extrusion method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipid Vesicle Aggregation Induced by Cooling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. liposomes.ca [liposomes.ca]
- 15. hielscher.com [hielscher.com]
- 16. mdpi.com [mdpi.com]
- 17. rsc.org [rsc.org]
- 18. Effect of Lipid Composition on the Interaction of Liposomes with THP-1-Derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid DPPC-d9 degradation during sonication
Welcome to the technical support center for DPPC-d9 (Deuterated Dipalmitoylphosphatidylcholine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation of this compound formulations, with a specific focus on minimizing degradation during sonication. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your research.
Frequently Asked Questions (FAQs)
What is this compound and what are its common applications?
This compound is a deuterated form of DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine), a saturated phospholipid. The deuterium labeling makes it a valuable tool in various research applications, including:
-
Internal Standard: In mass spectrometry-based lipidomics, this compound is used as an internal standard for the accurate quantification of endogenous DPPC.
-
Tracer Studies: It can be used as a tracer to study the pharmacokinetics, biodistribution, and metabolism of liposomal drug delivery systems.
-
Structural Studies: The deuterium label is useful in neutron scattering and nuclear magnetic resonance (NMR) spectroscopy studies to investigate the structure and dynamics of lipid bilayers.
Why is sonication used for preparing this compound liposomes?
Sonication is a common and effective method for preparing small unilamellar vesicles (SUVs) from multilamellar vesicles (MLVs) of this compound. The high-frequency sound waves generate acoustic cavitation, which provides the necessary energy to break down the larger MLVs into smaller, more uniform SUVs. Probe sonicators are particularly efficient at this, delivering high energy directly to the sample for rapid size reduction.
What are the primary causes of this compound degradation during sonication?
This compound degradation during sonication is primarily caused by the harsh physical and chemical environment created by acoustic cavitation. The main degradation pathways include:
-
Hydrolysis: The ester bonds in the this compound molecule can be hydrolyzed, leading to the formation of lysophosphatidylcholine (lyso-PC) and free fatty acids.
-
Oxidation: Although DPPC is a saturated phospholipid and thus less prone to oxidation than unsaturated phospholipids, the extreme temperatures and pressures within the collapsing cavitation bubbles can generate reactive oxygen species (ROS) from water molecules. These ROS can lead to oxidative degradation of the lipid.
-
Thermal Degradation: The localized "hot spots" created during cavitation can reach very high temperatures, potentially leading to thermal decomposition of the lipid.
What are the visible signs of this compound degradation?
Visible signs of degradation can include:
-
Changes in solution appearance: A well-prepared SUV suspension should be translucent. Increased turbidity or the formation of aggregates can indicate liposome fusion or precipitation, which may be a consequence of degradation.
-
Changes in physical properties: Degradation can alter the phase transition temperature (Tm) of the liposomes, which can be measured by Differential Scanning Calorimetry (DSC).
Troubleshooting Guide
This guide addresses common issues encountered during the sonication of this compound and provides potential solutions.
Q1: After sonication, my liposome suspension is still cloudy. What is the likely cause and how can I fix it?
-
Possible Cause 1: Incomplete sonication. The sonication time or power may have been insufficient to fully convert the MLVs to SUVs.
-
Solution: Increase the sonication time or power. It is recommended to sonicate in pulsed cycles with cooling periods in between to avoid excessive heating. Monitor the solution's appearance until it becomes translucent.
-
Possible Cause 2: Lipid concentration is too high. Very high concentrations of this compound can be difficult to disperse and may not form a clear suspension of SUVs.
-
Solution: Try diluting the lipid suspension.
-
Possible Cause 3: Degradation and aggregation. Excessive sonication can lead to degradation products that promote liposome fusion and aggregation.
-
Solution: Optimize sonication parameters to find a balance between size reduction and degradation. Use the minimum effective sonication energy.
Q2: I'm observing a significant change in the phase transition temperature (Tm) of my this compound liposomes. What does this indicate?
-
Indication: A shift in the Tm, as measured by DSC, can be an indicator of changes in the lipid bilayer's structure and purity. The presence of degradation products like lyso-PC can disrupt the packing of the lipid molecules, leading to a broadening or shifting of the phase transition peak.[1]
-
Action: This suggests that degradation may have occurred. It is advisable to analyze the sample for the presence of degradation products using techniques like HPLC or mass spectrometry. Re-optimize your sonication protocol to be less harsh.
Q3: How can I quantitatively assess the degradation of my this compound sample?
-
Recommended Method: High-Performance Liquid Chromatography (HPLC) with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). This method can separate and quantify the intact this compound from its degradation products, such as lyso-PC.
-
Alternative Methods:
-
Mass Spectrometry (MS): Can be used to identify and quantify specific degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information on degradation products.
-
Thin-Layer Chromatography (TLC): A simpler method for qualitative detection of degradation products.[2]
-
Experimental Protocols and Data
Recommended Sonication Protocol to Minimize this compound Degradation
This protocol is adapted from established methods for preparing DPPC liposomes using a probe-tip sonicator and is designed to minimize degradation.
Materials:
-
This compound powder
-
Appropriate buffer (e.g., phosphate-buffered saline, PBS)
-
Probe-tip sonicator
-
Ice bath
-
Glass vial
Procedure:
-
Hydration:
-
Weigh the desired amount of this compound powder and place it in a glass vial.
-
Add the buffer to the vial to achieve the desired lipid concentration.
-
Hydrate the lipid film for at least 1 hour at a temperature above the phase transition temperature of DPPC (~41°C). This can be done by vortexing the vial in a warm water bath. This initial hydration step forms multilamellar vesicles (MLVs).
-
-
Sonication:
-
Place the vial containing the MLV suspension in an ice bath to dissipate heat generated during sonication.
-
Immerse the tip of the sonicator probe into the lipid suspension. Ensure the tip is not touching the bottom or sides of the vial.
-
Sonicate the suspension in pulsed cycles. A recommended starting point is a cycle of 10 seconds of sonication followed by a 10-second rest period.[3]
-
Continue for a total sonication time of 5-15 minutes. The optimal time will depend on the volume, concentration, and desired final size.
-
Monitor the appearance of the suspension. Sonication is complete when the milky suspension becomes translucent.
-
-
Post-Sonication:
-
After sonication, centrifuge the sample at a low speed (e.g., 2,000 x g for 10 minutes) to pellet any titanium particles that may have shed from the sonicator probe.
-
Carefully transfer the supernatant containing the SUVs to a clean tube.
-
Store the liposome suspension at 4°C. For long-term storage, it is advisable to do so under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Quantitative Data: Sonication Parameters and Their Effects
| Sonication Parameter | Effect on Liposome Size | Effect on Degradation | Recommendation to Minimize Degradation |
| Time | Longer sonication time generally leads to smaller vesicle sizes, up to a certain point.[4] | Prolonged sonication increases the risk of hydrolysis and oxidation. | Use the shortest sonication time that achieves the desired vesicle size. Monitor vesicle size using Dynamic Light Scattering (DLS) to determine the optimal time. |
| Power/Amplitude | Higher power/amplitude results in faster size reduction.[4] | High power increases localized heating and the generation of free radicals, accelerating degradation. | Use the lowest effective power/amplitude setting. |
| Temperature | Sonication should be performed above the Tm of DPPC (~41°C) for efficient liposome formation. | High bulk temperatures can increase the rate of hydrolysis. | Control the temperature by using an ice bath and pulsed sonication cycles with rest periods.[3] |
| Pulsing (Duty Cycle) | Pulsing allows for heat dissipation during the rest periods. | Continuous sonication leads to rapid heat accumulation and increased degradation. | Use a pulsed duty cycle (e.g., 10 seconds on, 10 seconds off).[3] |
| Atmosphere | Sonication in the presence of oxygen can promote oxidation. | The formation of reactive oxygen species is a key degradation mechanism. | For sensitive applications, degas the buffer and sonicate under an inert atmosphere (e.g., argon or nitrogen).[5] |
Visualizations
Mechanisms of this compound Degradation During Sonication
Caption: Mechanisms of this compound degradation induced by sonication.
Recommended Workflow for this compound Sonication
References
- 1. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of sonicated aqueous suspensions of phospholipids under air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rep-dspace.uminho.pt [rep-dspace.uminho.pt]
- 5. researchgate.net [researchgate.net]
improving the stability of DPPC-d9 liposomes over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in maintaining the stability of DPPC-d9 liposomes over time.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Increase in Liposome Size and Polydispersity Index (PDI) Over Time
-
Observation: Dynamic Light Scattering (DLS) analysis shows a significant increase in the average hydrodynamic radius (Rh) and PDI of the liposome suspension during storage.
-
Potential Cause 1: Aggregation and Fusion. Liposomes can aggregate (clump together) or fuse (merge into larger vesicles), especially when stored at temperatures near or above the phase transition temperature (Tm) of DPPC (~41°C).[1][2] Insufficient surface charge can also lead to aggregation due to reduced electrostatic repulsion between vesicles.
-
Solution 1a: Optimize Storage Temperature. Store this compound liposomes at a temperature below their Tm, typically at 4°C, to maintain the lipids in the more stable gel phase.[1][2]
-
Solution 1b: Incorporate Charged Lipids. Including a small percentage of a charged lipid, such as dipalmitoylphosphatidylglycerol (DPPG), in the formulation can increase the absolute value of the zeta potential, enhancing electrostatic repulsion and preventing aggregation.
-
Solution 1c: PEGylation. Incorporate a small percentage (e.g., 5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) into the liposome formulation. The polyethylene glycol (PEG) chains create a steric barrier on the liposome surface, preventing close apposition and subsequent aggregation.[3][4]
-
Potential Cause 2: Ostwald Ripening. In a polydisperse sample, smaller liposomes can dissolve and their lipid molecules can deposit onto larger liposomes, leading to an overall increase in the average particle size over time.
-
Solution 2: Homogenize Liposome Size. Employ extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce a more monodisperse population of liposomes. This reduces the driving force for Ostwald ripening.
Issue 2: Leakage of Encapsulated Material
-
Observation: The concentration of the encapsulated drug or fluorescent marker in the external medium increases over time.
-
Potential Cause 1: Storage Above Phase Transition Temperature. Storing liposomes above their Tm increases membrane fluidity and permeability, leading to the leakage of encapsulated contents.[5]
-
Solution 1: Maintain Low-Temperature Storage. Store the liposome suspension at 4°C to keep the lipid bilayer in the less permeable gel state.
-
Potential Cause 2: Destabilization by Hydrolysis Products. Hydrolysis of DPPC can lead to the formation of lysophosphatidylcholine (lyso-PC) and free fatty acids. Lyso-PC, being a detergent-like molecule, can disrupt the bilayer integrity and increase its permeability.[6][7][8][9]
-
Solution 2a: Control pH. Maintain the pH of the liposome suspension around 6.5, as the rate of DPPC hydrolysis is minimal at this pH.[8][9]
-
Solution 2b: Use High-Purity Lipids. Start with high-purity this compound to minimize the presence of initial degradation products.
-
Potential Cause 3: Freeze-Thaw Stress. The formation of ice crystals during freezing can physically damage the liposome membrane, causing leakage upon thawing.[10][11][12][13] Osmotic stress from the concentration of solutes in the unfrozen fraction can also contribute to leakage.
-
Solution 3: Utilize Cryoprotectants. Before freezing, add cryoprotectants such as sucrose, trehalose, or glycerol to the liposome suspension. These agents can protect the liposomes by forming a glassy matrix and reducing ice crystal formation.[10][11][12][13]
Issue 3: Chemical Degradation of Lipids
-
Observation: Analysis of the lipid composition by techniques like HPLC or mass spectrometry reveals the presence of degradation products such as lyso-PC or oxidized lipid species.
-
Potential Cause 1: Hydrolysis. The ester bonds in the this compound molecule are susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions.[6][7][8][9]
-
Solution 1: Buffer Formulation. Use a suitable buffer to maintain the pH of the suspension at approximately 6.5.[8][9]
-
Potential Cause 2: Oxidation. Although DPPC is a saturated phospholipid and thus less prone to oxidation than unsaturated lipids, oxidative damage can still occur over long-term storage, especially if impurities are present.
-
Solution 2a: Use High-Purity Reagents. Ensure the use of high-purity this compound and other formulation components.
-
Solution 2b: Deoxygenate Solutions. Degas all aqueous solutions used for liposome preparation and storage to remove dissolved oxygen.
-
Solution 2c: Add Antioxidants. Consider adding a lipid-soluble antioxidant, such as alpha-tocopherol (Vitamin E), to the lipid mixture during preparation to protect against oxidative damage.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for this compound liposomes?
A1: For optimal stability, this compound liposomes should be stored in the refrigerator at approximately 4°C. This temperature is well below the gel-to-liquid crystalline phase transition temperature (Tm) of DPPC (around 41°C), ensuring the lipid bilayer remains in the more ordered and less permeable gel state.[1][2]
Q2: How does pH affect the stability of my this compound liposomes?
A2: The pH of the surrounding medium can significantly impact the chemical stability of this compound liposomes. The rate of hydrolysis of the ester bonds in phosphatidylcholines is pH-dependent, with the minimum rate observed at a pH of approximately 6.5.[8][9] Deviations to more acidic or alkaline pH values will accelerate the degradation of DPPC into lysophosphatidylcholine and free fatty acids, which can compromise the integrity of the liposomes.[6][7][8][9]
Q3: My liposome suspension shows signs of aggregation. How can I prevent this?
A3: Aggregation of this compound liposomes can be prevented by several strategies:
-
Incorporate Charged Lipids: Including a small molar percentage of a negatively charged lipid like DPPG will increase the negative surface charge (zeta potential) of the liposomes, leading to greater electrostatic repulsion between them.
-
PEGylation: Adding a PEGylated lipid (e.g., DSPE-PEG2000) to your formulation creates a protective hydrophilic layer around the liposomes. This "stealth" coating provides a steric barrier that prevents the liposomes from getting close enough to aggregate.[3][4]
-
Control Ionic Strength: High concentrations of salts in the buffer can screen the surface charge of the liposomes, reducing electrostatic repulsion and promoting aggregation. Use the minimum necessary salt concentration.
-
Maintain Low Storage Temperature: Storing below the Tm reduces the mobility of the lipid molecules and the likelihood of fusion events upon collision.[1][2]
Q4: I need to freeze my liposome samples for long-term storage. What precautions should I take?
A4: To prevent damage during freezing and thawing, it is crucial to use cryoprotectants.[10][11][12][13] Sugars like sucrose and trehalose are commonly used. They protect the liposomes by forming a vitrified (glassy) state at low temperatures, which inhibits the formation of damaging ice crystals.[10][11][12][13] It is recommended to add the cryoprotectant to the liposome suspension before freezing. A slow freezing rate can also be beneficial in some cases to minimize ice crystal damage.
Quantitative Data Summary
Table 1: Effect of Cholesterol on DPPC Liposome Stability
| Cholesterol (mol%) | Average Size (nm) | PDI (Polydispersity Index) | Encapsulation Efficiency (%) | Reference |
| 0 | 30.1 ± 0.4 | ~0.25 | 88 | [14] |
| 10 | 40.5 ± 0.3 | ~0.22 | 85 | [14] |
| 30 | 51.6 ± 0.1 | ~0.20 | 72 | [14] |
| 50 | 255.6 ± 10.3 | Not Reported | Not Reported | [15] |
Note: Data is synthesized from multiple sources with varying experimental conditions. PDI values are approximate. Encapsulation efficiency is for a model hydrophobic drug (THC).
Table 2: Influence of Temperature and pH on DPPC Liposome Stability
| Parameter | Condition | Observation | Reference |
| Temperature | 4°C | Minimal leakage of encapsulated content. | [5] |
| 25°C | ~80% fluorophore release after 4 weeks. | [5] | |
| 37°C | ~90% fluorophore release after 4 weeks. | [5] | |
| pH | 4.0 | Increased rate of hydrolysis. | [6] |
| 6.5 | Minimal rate of hydrolysis. | [8][9] | |
| >7.4 | Increased rate of hydrolysis. | [16] |
Note: Leakage data is for a model fluorophore. Hydrolysis rates are qualitative comparisons.
Experimental Protocols
1. Preparation of this compound Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing multilamellar vesicles (MLVs), which can then be downsized.[17][18][19][20]
-
Materials:
-
This compound
-
Chloroform/Methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vacuum pump
-
-
Procedure:
-
Dissolve the desired amount of this compound lipid in the chloroform/methanol solvent mixture in a round-bottom flask. If incorporating other lipids (e.g., cholesterol, DSPE-PEG), dissolve them together with the this compound.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the Tm of DPPC (e.g., 50-60°C).
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[17]
-
Hydrate the lipid film by adding the pre-warmed (above Tm) aqueous buffer to the flask.
-
Agitate the flask by hand or on a vortex mixer until all the lipid film is suspended, forming a milky suspension of MLVs.
-
2. Liposome Sizing by Extrusion
-
Materials:
-
MLV suspension
-
Extruder device (e.g., mini-extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
-
-
Procedure:
-
Assemble the extruder with the desired pore size polycarbonate membranes according to the manufacturer's instructions.
-
Heat the extruder block to a temperature above the Tm of DPPC (e.g., 50-60°C).
-
Load the MLV suspension into one of the syringes.
-
Pass the suspension back and forth through the membranes for an odd number of passes (e.g., 11 or 21 times). This will produce large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
3. Characterization by Dynamic Light Scattering (DLS)
DLS is used to determine the mean hydrodynamic diameter and the polydispersity index (PDI) of the liposome population.[2][21][22][23]
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to a suitable concentration for DLS measurement (this will depend on the instrument).
-
Ensure the sample is free of dust or large aggregates by filtering if necessary (use a filter with a pore size larger than the expected liposomes, e.g., 0.45 µm, with caution as it may alter the sample).
-
Place the sample in a clean cuvette and insert it into the DLS instrument.
-
Equilibrate the sample to the desired measurement temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software instructions. The software will typically provide the Z-average diameter and the PDI.
-
4. Liposome Leakage Assessment by Fluorescence Dequenching
This assay measures the integrity of the liposome membrane by monitoring the release of an encapsulated fluorescent probe.[24][25][26][27][28]
-
Materials:
-
Liposome suspension prepared with encapsulated fluorescent dye at a self-quenching concentration (e.g., carboxyfluorescein).
-
Buffer for dilution.
-
Fluorometer.
-
Detergent solution (e.g., Triton X-100) to lyse the liposomes for 100% release measurement.
-
-
Procedure:
-
Prepare liposomes by hydrating the lipid film with a solution containing a high concentration of a fluorescent dye like carboxyfluorescein (e.g., 50-100 mM).
-
Remove the unencapsulated dye by size exclusion chromatography (e.g., using a Sephadex G-50 column).
-
Dilute the purified liposome suspension in buffer in a cuvette to a suitable volume for fluorescence measurement.
-
Place the cuvette in a temperature-controlled fluorometer and monitor the baseline fluorescence (F_t) over time. An increase in fluorescence indicates leakage of the dye from the liposomes, leading to dequenching.
-
At the end of the experiment, add a small amount of a detergent solution (e.g., Triton X-100) to the cuvette to completely disrupt the liposomes and release all the encapsulated dye. This gives the maximum fluorescence signal (F_max).
-
The initial fluorescence of the liposome suspension before the start of the experiment is F_0.
-
Calculate the percentage of leakage at a given time (t) using the formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100
-
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of this compound liposomes.
Caption: Logical relationship between liposome instability issues, their causes, and solutions.
References
- 1. Physical stability of different liposome compositions obtained by extrusion method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 3. Effect of Formulation Method, Lipid Composition, and PEGylation on Vesicle Lamellarity: A Small-Angle Neutron Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical hydrolysis of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis of saturated soybean phosphatidylcholine in aqueous liposome dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encapsula.com [encapsula.com]
- 10. Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term stability of sterically stabilized liposomes by freezing and freeze-drying: Effects of cryoprotectants on structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 18. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 19. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 20. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. liposomes-synthesis-and-DLS-size-characterization- Inside Therapeutics [insidetx.com]
- 23. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins [bio-protocol.org]
- 25. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins [en.bio-protocol.org]
- 27. researchgate.net [researchgate.net]
- 28. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins. | Profiles RNS [connect.rtrn.net]
Technical Support Center: Phase Separation in DPPC-d9 Lipid Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dipalmitoylphosphatidylcholine-d9 (DPPC-d9) lipid mixtures.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving phase separation in this compound lipid mixtures.
Question: Why am I not observing the expected phase separation in my this compound mixture?
Answer: Several factors can influence phase separation. Consider the following potential causes and solutions:
-
Incorrect Temperature: The phase transition temperature (Tm) of DPPC is sensitive to its environment and composition. For pure DPPC, the main phase transition from a gel phase to a liquid-crystalline phase occurs at approximately 41°C.[1] However, the use of chain-deuterated DPPC (this compound) can lower the gel-fluid phase transition temperature by about 4.3 ± 0.1 °C compared to its protonated counterpart.[2][3][4]
-
Solution: Ensure your experimental temperature is set appropriately to be below the expected Tm of your specific lipid mixture to induce phase separation. Gradually lower the temperature and monitor for domain formation.
-
-
Lipid Composition: The presence of other lipids or molecules can significantly alter phase behavior. For instance, cholesterol can induce a liquid-ordered (Lo) phase and affect the miscibility of other lipids.[5] Unsaturated lipids like DOPC can lower the miscibility transition temperature.
-
Solution: Carefully verify the composition of your lipid mixture. The ratio of this compound to other components is critical. Consult ternary phase diagrams for mixtures like DPPC/DOPC/Cholesterol to understand the expected phase behavior at your specific composition.
-
-
Contaminants: Impurities in lipids or solvents can disrupt ordered domain formation.
-
Solution: Use high-purity lipids and solvents. Ensure glassware is scrupulously clean to avoid introducing contaminants that could alter membrane properties.
-
Question: My fluorescently labeled domains appear blurry or are not well-defined. How can I improve the imaging?
Answer: Poor image quality in fluorescence microscopy of lipid domains can stem from several issues:
-
Fluorophore Partitioning: The fluorescent probe you are using may not partition strongly into the desired phase, leading to low contrast. Most fluorescent lipid analogs tend to partition into the liquid-disordered (Ld) phase.[6]
-
Solution: Select a dye known to preferentially partition into the liquid-ordered (Lo) or liquid-disordered (Ld) phase, depending on your target. For example, some fluorescent polycyclic aromatic hydrocarbons show preference for the Lo phase.[6] It's also crucial to use the lowest possible dye concentration (typically 0.1 to 3 mol%) to avoid artifacts.[7]
-
-
Photobleaching: Excessive exposure to the excitation light can destroy the fluorophores, leading to a dim signal.
-
Solution: Minimize exposure time and use the lowest laser power necessary for imaging. Consider using more photostable dyes or incorporating an oxygen scavenger system into your buffer.
-
-
Microscope Resolution: The domains may be smaller than the diffraction limit of your microscope. Lipid rafts, for instance, can be as small as 10-200 nm.[5]
-
Solution: If available, consider using super-resolution microscopy techniques like STED or structured illumination microscopy to visualize nanoscale domains.[5]
-
Question: The phase transition temperature (Tm) of my this compound mixture measured by DSC is different from the literature value. What could be the cause?
Answer: Discrepancies in DSC measurements can arise from both sample preparation and instrumental factors.
-
Effect of Deuteration: As mentioned, chain deuteration lowers the Tm of DPPC by approximately 4.3°C.[2][3][4] Headgroup deuteration, conversely, can cause a slight increase in bilayer thickness.[2]
-
Solution: Always compare your results to literature values for the deuterated form of the lipid if available. Be aware of the specific location of deuteration (chain vs. headgroup).
-
-
Scan Rate: The apparent Tm can be influenced by the heating/cooling rate used in the DSC experiment. Slower scan rates provide higher resolution.[8]
-
Solution: Use a standardized, and preferably slow, scan rate to allow the system to remain close to thermal equilibrium. A rate of 20 K/h has been used in some studies.[9]
-
-
Vesicle Preparation: The method of vesicle preparation (e.g., sonication, extrusion) can influence the size and lamellarity of the liposomes, which in turn can affect the cooperativity and temperature of the phase transition.
-
Solution: Ensure your vesicle preparation method is consistent and produces a homogenous population of vesicles. For extrusion, it's critical to perform the process above the Tm of the lipid to avoid membrane fouling.[10]
-
-
Buffer Composition: The ionic strength and pH of the buffer can influence lipid headgroup interactions and alter the phase transition.
-
Solution: Maintain a consistent and well-defined buffer composition for all experiments.
-
FAQs
Q1: What is the primary effect of using this compound instead of DPPC on phase separation?
The most significant effect of using chain-deuterated DPPC (like this compound) is the lowering of the main phase transition temperature (Tm) by approximately 4.3°C compared to protonated DPPC.[2][3][4] This means that gel-phase or liquid-ordered domains will form at a lower temperature. This effect is attributed to the slightly different vibrational dynamics and intermolecular interactions of C-D bonds compared to C-H bonds.
Q2: How does cholesterol affect phase separation in this compound containing membranes?
Cholesterol does not have a simple melting transition but intercalates between phospholipid molecules. It tends to induce a liquid-ordered (Lo) phase, which is more ordered than the liquid-disordered (Ld) phase but more fluid than the gel (Lβ') phase.[5] In ternary mixtures containing an unsaturated lipid (like DOPC), this compound, and cholesterol, cholesterol promotes the formation of DPPC-rich Lo domains that are phase-separated from DOPC-rich Ld domains.
Q3: Can I observe phase separation in a simple binary mixture of this compound and another lipid?
Yes, phase separation can be observed in binary mixtures, for example, with a lipid that has a significantly lower Tm, such as POPC or DOPC.[11] In such cases, at temperatures between the Tm of the two lipids, you can observe the coexistence of a this compound rich gel or Lo phase and a lower-Tm lipid-rich Ld phase.
Q4: What are the common techniques to study phase separation in this compound mixtures?
The most common techniques are:
-
Differential Scanning Calorimetry (DSC): Measures the heat absorbed or released during phase transitions, allowing for the determination of Tm and the enthalpy of the transition.[12]
-
Fluorescence Microscopy: Uses fluorescent probes that preferentially partition into one lipid phase to directly visualize the size, shape, and distribution of domains in giant unilamellar vesicles (GUVs).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly using deuterium NMR, can provide detailed information about the order and dynamics of the lipid acyl chains in different phases.[13]
Data Presentation
Table 1: Phase Transition Temperatures (Tm) of DPPC and Related Lipids
| Lipid | Main Phase Transition Temperature (Tm) | Reference |
| DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) | 41°C | [1] |
| This compound (chain deuterated) | ~37°C | [2][3][4] |
| DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) | 24°C | [1] |
| DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | 55°C | [1] |
| POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) | -2°C | [1] |
| DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) | -17°C | [1] |
Note: The exact Tm can vary slightly depending on experimental conditions such as hydration, pH, and scan rate.
Experimental Protocols
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion
This protocol is a standard method for producing LUVs with a defined size.
-
Lipid Film Preparation:
-
In a clean glass vial, dissolve the desired amounts of this compound and other lipids in an organic solvent like chloroform.
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin, uniform lipid film on the bottom of the vial.
-
Place the vial under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[14]
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the vial. The final lipid concentration is typically 1-5 mg/mL.
-
Vortex the solution vigorously to suspend the lipids. The suspension will appear milky.
-
To ensure complete hydration, the suspension should be heated to a temperature above the Tm of all lipid components (e.g., ~50-60°C for DPPC-containing mixtures).
-
-
Freeze-Thaw Cycles:
-
Subject the lipid suspension to 5-10 freeze-thaw cycles by alternately placing the vial in liquid nitrogen and a warm water bath (again, above the Tm). This helps to increase the lamellarity of the vesicles.
-
-
Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Heat the extruder and the lipid suspension to a temperature above the Tm.
-
Pass the lipid suspension through the membrane 11-21 times. The solution should become translucent.[10]
-
The resulting LUV suspension can be stored at a temperature above its gel phase transition temperature.
-
Protocol 2: Characterization of Phase Transition by Differential Scanning Calorimetry (DSC)
This protocol outlines the general steps for analyzing the thermotropic behavior of lipid vesicles.
-
Sample Preparation:
-
Prepare LUVs or multilamellar vesicles (MLVs) as described above at a known concentration (e.g., 2 mg/mL).
-
-
DSC Instrument Setup:
-
Degas the buffer and sample solutions before loading.
-
Load the lipid sample into the sample cell and an equal volume of the corresponding buffer into the reference cell.
-
-
Data Acquisition:
-
Perform several initial scans (heating and cooling) to equilibrate the sample and ensure the baseline is stable.[15]
-
Set the desired temperature range, ensuring it brackets the expected phase transitions.
-
Set the scan rate (e.g., 20-60 K/hr). Slower rates yield better resolution.
-
Record the differential power required to maintain a zero temperature difference between the sample and reference cells as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show peaks corresponding to phase transitions.
-
The temperature at the peak maximum is the phase transition temperature (Tm).
-
The area under the peak is proportional to the enthalpy (ΔH) of the transition.
-
Visualizations
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 5. Lipid raft - Wikipedia [en.wikipedia.org]
- 6. Fluorescence probe partitioning between Lo/Ld phases in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric phase transitions in lipid bilayers: coupling or bending? - Faraday Discussions (RSC Publishing) DOI:10.1039/D5FD00003C [pubs.rsc.org]
- 10. リポソーム調製-Avanti® Polar Lipids [sigmaaldrich.com]
- 11. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 12. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 15. ucm.es [ucm.es]
optimizing temperature control for DPPC-d9 phase transition studies
Welcome to the technical support center for optimizing temperature control in Dipalmitoylphosphatidylcholine-d9 (DPPC-d9) phase transition studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for obtaining accurate and reproducible results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: Why is my measured phase transition temperature (Tm) for pure this compound different from the literature value?
Answer: Discrepancies in the main phase transition temperature (Tm), which for pure DPPC is typically around 41°C, can arise from several factors[1][2][3][4]:
-
Instrument Calibration: The most common cause is inaccurate temperature calibration. The instrument's temperature sensor must be calibrated regularly using standard reference materials with known melting points.[5][6] It is recommended to perform an adjustment with at least two substances with different onset temperatures.[5]
-
Heating/Cooling Rate: The scan rate significantly impacts the observed Tm. High heating rates can cause a thermal lag, shifting the apparent transition temperature to higher values.[7][8] For equilibrium data, slower scan rates are recommended.[9]
-
Sample Purity: The presence of impurities, such as residual solvents or other lipids, can depress or broaden the phase transition.[9] Always use high-purity this compound and solvents.
-
Thermal History: The sample's thermal history can affect its packing and phase behavior. It is crucial to establish a consistent thermal history by running several heating/cooling cycles until the thermogram is reproducible.[10]
Question: What causes my DSC thermogram to show broad or distorted transition peaks?
Answer: Peak broadening suggests reduced cooperativity in the phase transition.[1][9] Potential causes include:
-
Sample Heterogeneity: The sample may consist of vesicles of varying sizes (e.g., a mix of multilamellar and unilamellar vesicles). Preparation methods like extrusion can ensure a more uniform vesicle population.[11]
-
Interactions with Surfaces: If using supported bilayers, the interaction with the substrate (e.g., mica) can significantly broaden the phase transition temperature range.[2][12]
-
High Scan Rate: A fast heating or cooling rate does not allow sufficient time for the entire sample to transition uniformly, leading to a broader peak.[8]
-
Buffer Mismatch: A mismatch between the sample and reference buffer can cause baseline artifacts that distort the peak shape.[10]
Question: Why are my results not reproducible between different scans or different days?
Answer: Poor reproducibility is a critical issue that undermines data reliability. Key factors to check are:
-
Inconsistent Sample Preparation: Variations in lipid concentration, hydration time, or vesicle preparation method (e.g., vortexing vs. extrusion) can lead to different results.[11][13] Follow a standardized protocol strictly.
-
Instrument Instability: Ensure the DSC instrument has had adequate time to warm up and stabilize. Baseline drift can indicate the instrument is not yet in thermal equilibrium.[6]
-
Improper Cell Cleaning: Residual material from previous experiments can contaminate the sample and affect the results.[10] Ensure the sample and reference cells are thoroughly cleaned between runs.
-
Variable Filling Volume: Inconsistent sample and reference volumes can alter the heat flow dynamics and affect reproducibility.
Question: How can I resolve baseline drift and noise in my DSC measurements?
Answer: A stable baseline is essential for accurate data analysis. To address drift and noise:
-
Ensure Thermal Equilibrium: Allow the instrument and sample to fully equilibrate before starting a measurement run.[6] Running several pre-scans until the baseline is stable is a common practice.[9]
-
Proper Sample Preparation: Ensure the sample is properly degassed to prevent bubble formation, which can introduce noise.[9] A good thermal contact between the sample pan and the sensor is also crucial.[6]
-
Check Purge Gas: Verify that the inert purge gas (e.g., nitrogen) is flowing at the specified, constant rate. Fluctuations in gas flow can cause baseline instability.
-
Reference and Sample Cell Matching: Ensure the reference cell contains the same buffer as the sample, and that the pans are properly sealed and have similar masses.[10]
Frequently Asked Questions (FAQs)
Q1: What are the expected phase transition temperatures for DPPC?
A1: For fully hydrated DPPC bilayers, two main thermal events are observed:
-
Pre-transition (Lβ' to Pβ'): A smaller, broader transition occurring around 36°C.[1][14] This corresponds to a change from a planar gel phase to a "rippled" gel phase.
-
Main Transition (Tm) (Pβ' to Lα): A sharp, highly cooperative transition occurring at approximately 41-42°C.[1][4][15] This is the melting of the hydrocarbon chains from an ordered gel state to a disordered liquid-crystalline state.[2]
Q2: How do heating and cooling rates affect DPPC phase transition studies?
A2: The selected rate is a trade-off between obtaining equilibrium data and experiment time.
-
Slower Rates (e.g., 0.5-1.0°C/min): These rates are closer to thermodynamic equilibrium, resulting in sharper peaks and more accurate Tm values.[9] They provide better resolution for separating closely spaced thermal events like the pre-transition and main transition.[7][8]
-
Faster Rates (e.g., >5°C/min): These can increase signal intensity but may cause peaks to shift to higher temperatures and broaden, potentially obscuring finer details.[7][8]
Q3: Why is instrument calibration essential and how often should it be done?
A3: Calibration ensures the accuracy of both temperature and enthalpy measurements.[5] It corrects for any instrumental deviations. Calibration should be performed at regular intervals, and also whenever you change experimental conditions (e.g., crucible type, purge gas) or if the instrument has been subjected to external interference.[5]
Q4: What is the best way to prepare this compound vesicles for DSC analysis?
A4: The lipid film hydration method is standard.[11]
-
Dissolve this compound in a suitable organic solvent (e.g., chloroform).
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Place the film under vacuum for several hours to remove all solvent traces.
-
Hydrate the film with the desired buffer at a temperature above the DPPC Tm (e.g., 50-60°C).[3]
-
Vortex the suspension to form multilamellar vesicles (MLVs).
-
For unilamellar vesicles (LUVs), the MLV suspension can be extruded through polycarbonate filters of a defined pore size.[11]
Q5: What is the significance of the enthalpy (ΔH) of the phase transition?
A5: The enthalpy is the amount of heat absorbed during the transition and is calculated from the area under the transition peak.[16] It provides information about the magnitude of the change in intermolecular interactions. The incorporation of other molecules (like drugs or cholesterol) into the bilayer typically disrupts lipid packing, leading to a decrease in the transition enthalpy.[1][17]
Data Presentation
Table 1: Phase Transition Temperatures of DPPC Under Various Conditions
| Lipid System | Technique | Pre-transition (Ts) | Main Transition (Tm) | Citation(s) |
| Pure DPPC Liposomes | DSC | ~36 °C | ~42 °C | [1] |
| Pure DPPC Liposomes | DSC | ~36 °C | ~41 °C | [14] |
| Fully Hydrated DPPC Bilayers | Various | - | 41.5 °C | [18] |
| DPPC on Mica Support | AFM | - | 42–52 °C (broad) | [2] |
| DPPC:DPPG (9:1) Liposomes | DSC | ~36 °C | ~41 °C | [14] |
Table 2: Recommended Experimental Parameters for DSC Analysis of DPPC
| Parameter | Recommended Value | Rationale | Citation(s) |
| Heating/Cooling Rate | 0.5 - 2.0 °C/min | Ensures near-equilibrium conditions and good peak resolution. | [7][8][9] |
| Lipid Concentration | 1 - 5 mg/mL | Provides a sufficient signal without causing aggregation issues. | [1][15] |
| Temperature Range | 20 °C to 60 °C | Covers both the pre-transition and main phase transition. | [1] |
| Equilibration Time | 10 - 15 min | Allows the sample to reach thermal stability at the start temperature. | [6][11] |
| Number of Scans | At least 2-3 cycles | To ensure reproducibility and establish a stable thermal history. | [9] |
Experimental Protocols
Detailed Methodology for DSC Analysis of this compound Vesicles
-
Sample Preparation (Lipid Film Hydration): a. Prepare a stock solution of this compound in chloroform at a concentration of 10 mg/mL. b. In a round-bottom flask, place a sufficient volume of the stock solution to yield 2-4 mg of lipid. c. Evaporate the chloroform using a gentle stream of nitrogen gas while rotating the flask to create a thin, even film on the flask wall. d. Place the flask under high vacuum for at least 2 hours to remove any residual solvent. e. Hydrate the lipid film by adding the appropriate volume of degassed buffer (e.g., PBS or HEPES) to achieve a final lipid concentration of 2 mg/mL.[1] This should be done at a temperature above the Tm of DPPC (~55°C). f. Vortex the suspension vigorously for 2-5 minutes above Tm to form multilamellar vesicles (MLVs). g. For large unilamellar vesicles (LUVs), pass the MLV suspension through an extruder with a 100 nm polycarbonate membrane 11-21 times at ~55°C.[11] h. Store the vesicle suspension at 4°C overnight to allow for annealing.[11]
-
DSC Instrument Setup and Calibration: a. Turn on the DSC instrument and allow it to stabilize for at least 30 minutes. b. Perform a two-point temperature and enthalpy calibration using high-purity standards (e.g., Indium and Zinc) according to the manufacturer's protocol.[5] c. Set the purge gas (Nitrogen) to the recommended flow rate.
-
DSC Measurement: a. Accurately pipette a precise volume (e.g., 25 µL) of the this compound vesicle suspension into a clean aluminum DSC pan. b. In a separate reference pan, place an identical volume of the exact same buffer used for hydration.[10] c. Hermetically seal both pans to prevent solvent evaporation. d. Place the sample and reference pans into the DSC cell. e. Set up the thermal program: i. Equilibrate at 25°C for 15 minutes. ii. Ramp temperature from 25°C to 60°C at a rate of 1°C/min. iii. Ramp temperature from 60°C to 25°C at a rate of 1°C/min. iv. Repeat the heating and cooling cycle at least once to check for reproducibility. f. Record the heat flow as a function of temperature.
-
Data Analysis: a. Subtract the buffer-buffer baseline scan from the sample scan to obtain the final thermogram. b. Determine the onset temperature (Ts), peak temperature (Tm), and completion temperature of the transition(s). c. Integrate the area under the main transition peak to calculate the calorimetric enthalpy (ΔH). d. Determine the peak width at half-height (ΔT1/2) as a measure of transition cooperativity.[9]
Visualizations
Caption: Troubleshooting workflow for common DSC issues.
Caption: Standard experimental workflow for DSC analysis.
Caption: Key parameter relationships in DSC experiments.
References
- 1. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. linseis.com [linseis.com]
- 6. Common challenges and troubleshooting techniques in DSC measurement [redthermo.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. ucm.es [ucm.es]
- 10. Troubleshooting | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. Phase transition behaviors of the supported DPPC bilayer investigated by sum frequency generation (SFG) vibrational spectroscopy and atomic force microscopy (AFM) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. mse.iastate.edu [mse.iastate.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. hitachi-hightech.com [hitachi-hightech.com]
- 17. researchgate.net [researchgate.net]
- 18. Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Imaging DPPC-d9 Bilayers with Atomic Force Microscopy (AFM)
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize artifacts during Atomic Force Microscopy (AFM) imaging of dipalmitoylphosphatidylcholine (DPPC-d9) bilayers.
Troubleshooting Guide: Common Imaging Artifacts and Solutions
This guide addresses specific issues that can arise during the AFM imaging of this compound bilayers, presented in a question-and-answer format.
Q1: My AFM images show streaks and dragged features across the bilayer surface. What is causing this and how can I fix it?
A1: This is a common artifact caused by excessive force from the AFM tip, which displaces the soft lipid molecules.[1] To resolve this, consider the following:
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Reduce Imaging Force: Lower the setpoint value to decrease the force applied by the tip on the sample. For soft biological samples like lipid bilayers, using the lowest possible imaging force is crucial to prevent damage.[2][3]
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Optimize Scan Parameters: Decrease the scan rate to give the feedback loop more time to accurately track the topography, which can reduce lateral forces.[4][5]
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Select a Softer Cantilever: Use a cantilever with a lower spring constant (k < 0.1 N/m for contact mode) to minimize the force exerted on the delicate bilayer.[6][7][8] Silicon nitride probes are often preferred for imaging soft materials in liquid.[6]
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Check for Tip Contamination: A contaminated tip can drag across the surface. If you suspect contamination, replace the tip.[2][9]
Q2: The measured height of my this compound bilayer is lower than the expected value of ~5.5 nm.[10] Why is this happening?
A2: Inaccurate height measurements can stem from excessive imaging force compressing the soft bilayer or from tip-sample convolution effects.
-
Gentle Imaging Conditions: High viscous damping in liquid can lead to sample deformation.[11] Using specialized cantilevers, such as encased cantilevers, can enable gentler imaging and provide more accurate height measurements.[11]
-
Force Spectroscopy: To verify the bilayer thickness, perform force spectroscopy. The breakthrough force measurement can provide a more accurate height profile.[2][12]
-
Tip Shape and Size: A blunt or wide tip can lead to an underestimation of height and an overestimation of lateral dimensions due to convolution effects.[9][13] Always use a sharp, new tip for high-resolution imaging.
Q3: I see holes or defects in my supported lipid bilayer. Are these real features or artifacts?
A3: While defects can be real, they can also be induced by the AFM tip.
-
Tip-Induced Damage: Scanning with excessive force can puncture the bilayer, creating artificial holes.[3][14][15] To check for this, you can scan a smaller area with a higher force and then image the larger area again with a lower force to see if new defects have been created.[3]
-
Sample Preparation: The formation of a complete and defect-free bilayer is highly dependent on the preparation protocol. Incomplete vesicle fusion can result in patches of bilayer with exposed substrate.[16][17] Optimizing incubation time, temperature, and buffer composition is critical.[16][17] For DPPC, vesicle fusion is typically performed above its phase transition temperature (~41°C).[16][17]
-
Rinsing Procedure: Harsh rinsing of the supported lipid bilayer can damage the surface and introduce defects.[18] It is recommended to gently exchange the buffer.[18]
Q4: My images appear blurry or have low resolution. How can I improve the image quality?
A4: Blurry images can be a result of several factors, from scanning parameters to tip quality.
-
Optimize Gain Settings: Incorrect proportional and integral gain settings can lead to poor tracking of the surface topography. The trace and retrace lines in the height channel should closely overlap for optimal tracking.[4][19]
-
Tip Condition: A dull, damaged, or contaminated tip will produce low-resolution images.[2][9][20] Using a new, sharp tip is essential for high-resolution imaging.
-
Vibrational Noise: Ensure the AFM is placed on an anti-vibration table in a quiet environment to minimize noise that can degrade image quality.
-
Scan Rate: While a very high scan rate can cause artifacts, a very slow scan rate can be susceptible to thermal drift. Find an optimal scan rate for your system and sample.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare this compound vesicles for forming a supported lipid bilayer on mica?
A1: A robust method for preparing DPPC vesicles is through sonication or extrusion.[2] The vesicle fusion method is then commonly used to form the supported lipid bilayer on a freshly cleaved mica substrate.[21]
Experimental Protocols
Protocol 1: Preparation of DPPC Vesicles and Supported Lipid Bilayer Formation
This protocol is adapted from established methods for forming DPPC supported lipid bilayers on mica.[2][16][21]
-
Lipid Film Preparation:
-
Dissolve this compound in a chloroform/methanol solvent mixture.
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of a glass vial.
-
Place the vial under a vacuum for at least 2 hours to remove any residual solvent.
-
-
Vesicle Formation (Sonication Method):
-
Rehydrate the dried lipid film with a buffer solution (e.g., HEPES buffer with NaCl and CaCl2) by vortexing. This creates multilamellar vesicles (MLVs).[21]
-
Sonicate the MLV suspension using a probe-tip sonicator until the solution becomes clear.[22] This process generates small unilamellar vesicles (SUVs). Keep the sample on ice during sonication to prevent lipid degradation.
-
-
Supported Lipid Bilayer Formation on Mica:
-
Cleave a mica disc to expose a fresh, atomically flat surface.
-
Place the mica in the AFM fluid cell.
-
Heat the mica substrate to a temperature above the phase transition of DPPC (e.g., 60°C).[16][17]
-
Inject the SUV solution into the fluid cell and incubate for a set period (e.g., 30-60 minutes) to allow for vesicle fusion onto the mica surface.[16]
-
Gently rinse the surface with pre-warmed buffer to remove excess vesicles.[18]
-
Allow the sample to cool slowly to room temperature before imaging.[16][17]
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Cantilever Spring Constant | < 0.1 N/m (Contact Mode) | Minimizes force on the soft bilayer, preventing damage.[6][8] |
| ~1 N/m or lower (Tapping Mode in liquid) | Reduces destructive tip-sample interactions in liquid.[8] | |
| DPPC Vesicle Fusion Temperature | > 41°C (e.g., 50-70°C) | Ensures DPPC is in the fluid phase for efficient fusion onto the substrate.[17] |
| DPPC Bilayer Thickness (AFM) | ~5.4 - 6.5 nm | Expected height of a fully formed DPPC bilayer. Lower values may indicate compression.[11] |
| Initial Scan Size | 25 µm x 25 µm or 50 µm x 50 µm | Provides a good overview of the bilayer quality before zooming into smaller features. |
Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to Optimize AFM scan parameters in 2min - NanoAndMore [nanoandmore.com]
- 5. Advanced Contact Mode AFM Operation [nanophys.kth.se]
- 6. academic.oup.com [academic.oup.com]
- 7. AFM Probes and AFM Cantilevers [spmtips.com]
- 8. Selecting AFM Probes for Life Sciences AFM Applications [spmtips.com]
- 9. experimentationlab.berkeley.edu [experimentationlab.berkeley.edu]
- 10. researchgate.net [researchgate.net]
- 11. Gentle Imaging of Lipid Bilayers with Encased Cantilevers | Scuba Probe Technologies [scubaprobe.com]
- 12. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. physik.uni-wuerzburg.de [physik.uni-wuerzburg.de]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
correcting for isotopic effects of DPPC-d9 in experimental data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deuterated dipalmitoylphosphatidylcholine (DPPC-d9). The following sections address common issues and provide guidance on correcting for isotopic effects in experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary isotopic effects observed when using this compound?
A1: The primary isotopic effect of substituting hydrogen with deuterium in this compound is an increase in mass. This mass shift is critical in techniques like mass spectrometry. Additionally, the C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope effect (KIE), potentially slowing down reactions where C-H bond cleavage is the rate-limiting step.[1][2] In biophysical studies, this can also subtly alter membrane properties like phase transition temperatures and lipid packing.
Q2: How does the use of this compound affect mass spectrometry data?
A2: In mass spectrometry, this compound will have a higher mass-to-charge ratio (m/z) than its non-deuterated counterpart. This predictable mass shift allows it to be used as an internal standard for quantification.[3] However, it's crucial to account for the natural abundance of isotopes (e.g., ¹³C) in both the analyte and the standard to avoid inaccuracies.[4] Isotope correction software can help de-isotope the spectra for accurate quantification.[4]
Q3: Can this compound be used interchangeably with protonated DPPC in biophysical assays?
A3: Not always. While often used as a close mimic, the substitution of hydrogen with deuterium can lead to subtle differences in molecular interactions and dynamics. For instance, deuteration can influence the phase transition temperature of lipid bilayers.[5][6] For highly sensitive biophysical measurements, it is recommended to characterize the properties of your specific this compound-containing system and compare it to the fully protonated system.
Q4: What is the kinetic isotope effect (KIE) and how is it relevant to this compound?
A4: The kinetic isotope effect is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.[1] For this compound, if a reaction involves the breaking of a C-H bond on the acyl chain (e.g., in lipid peroxidation studies), the corresponding C-D bond in this compound will be broken more slowly.[1] This effect can be harnessed to study reaction mechanisms.[7][8]
Troubleshooting Guides
Issue 1: Inaccurate quantification in mass spectrometry using this compound as an internal standard.
-
Possible Cause: Overlap of isotopic clusters between this compound and the endogenous analyte, or interference from other molecules.
-
Troubleshooting Steps:
-
Verify Mass Difference: Ensure the mass spectrometer resolution is sufficient to distinguish the isotopic peaks of the analyte and the this compound standard.
-
Isotope Correction: Use software like IsoCor, X13MS, or AccuCor to correct for the natural abundance of ¹³C and other isotopes.[4]
-
Concentration Optimization: Choose a concentration for the this compound internal standard that provides a peak area within the linear range of detection and is comparable to the expected analyte concentration.[9]
-
Chromatographic Separation: Optimize liquid chromatography methods to separate the analyte and standard from potentially interfering species.
-
Issue 2: Unexpected phase behavior in liposomes or bilayers containing this compound.
-
Possible Cause: Deuteration can slightly alter the van der Waals interactions and the vibrational modes of the acyl chains, leading to shifts in the main phase transition temperature (Tm).
-
Troubleshooting Steps:
-
Differential Scanning Calorimetry (DSC): Perform DSC experiments on both DPPC and this compound containing liposomes to precisely measure and compare their Tm.
-
Temperature-Controlled NMR: Use nuclear magnetic resonance (NMR) spectroscopy at various temperatures to probe the dynamics and order of the lipid acyl chains in both deuterated and non-deuterated systems.[10][11][12]
-
Adjust Experimental Temperature: Based on the DSC and NMR data, adjust the temperature of your main experiment to ensure the lipid system is in the desired phase (e.g., gel or liquid crystalline).
-
Data Presentation
Table 1: Physical Properties of DPPC and the Expected Impact of Deuteration
| Property | Typical Value for DPPC | Expected Effect of d9-Deuteration |
| Molar Mass | ~734 g/mol | Increase of ~9 Da |
| Main Phase Transition Temperature (Tm) | ~41 °C[13] | Minor shift (increase or decrease) |
| Area per Molecule (Liquid Crystalline) | ~60-70 Ų | Minor change |
| Bending Rigidity | Varies | Potential slight increase |
Experimental Protocols
Protocol 1: Quantification of DPPC in a Biological Sample using this compound by LC-MS/MS
-
Sample Preparation:
-
Spike a known amount of this compound internal standard into the biological sample before lipid extraction.
-
Perform a lipid extraction using a standard method (e.g., Folch or Bligh-Dyer).
-
Dry the lipid extract under nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a C18 reverse-phase column for chromatographic separation.
-
Set up a multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer.
-
Define MRM transitions for both endogenous DPPC and the this compound internal standard. A common transition for phosphocholine lipids is the precursor ion to the m/z 184.1 product ion (phosphocholine headgroup).
-
-
Data Analysis:
-
Integrate the peak areas for both the endogenous DPPC and this compound.
-
Calculate the ratio of the endogenous DPPC peak area to the this compound peak area.
-
Generate a standard curve using known concentrations of DPPC with a fixed concentration of this compound.
-
Determine the concentration of DPPC in the sample by comparing its peak area ratio to the standard curve.
-
Visualizations
Caption: Workflow for quantitative analysis of DPPC using this compound as an internal standard.
Caption: Logical flow for correcting mass spectrometry data.
References
- 1. Isotope effect on lipid peroxidation - Wikipedia [en.wikipedia.org]
- 2. Isotope effects: definitions and consequences for pharmacologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of DPPC and DPPG Environments in Pulmonary Surfactant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of DPPC and DPPG environments in pulmonary surfactant models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated Fatty Acids Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High pressure 2H-NMR study of the order and dynamics of selectively deuterated dipalmitoyl phosphatidylcholine in multilamellar aqueous dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1H-NMR study of the three low temperature phases of DPPC-water systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1H-NMR study of the three low temperature phases of DPPC-water systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Synthetic DPPC-d9
Welcome to the technical support center for the purification of dipalmitoylphosphatidylcholine-d9 (DPPC-d9). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the post-synthesis purification of this deuterated phospholipid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered after the chemical synthesis of this compound?
A1: Common impurities can be broadly categorized as:
-
Reaction Byproducts: These are new chemical entities formed during the synthesis process. A notable example is 1,1'-methylene-bis(4-dimethylaminopyridinium) dichloride, which can form when using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents in dichloromethane (DCM)[1].
-
Unreacted Starting Materials: These include residual glycerophosphocholine (GPC) and palmitic acid.
-
Incompletely Reacted Intermediates: Lysophospholipids, such as 1-palmitoyl-sn-glycero-3-phosphocholine (lyso-PC), are common intermediates that may not have fully reacted.
-
Side-Reaction Products: The synthesis process can sometimes lead to the formation of isomers or degradation products.
-
Solvent Residues: Residual solvents from the reaction and purification steps can also be present.
Q2: Why is the purification of synthetic this compound challenging?
A2: The challenges in purifying synthetic this compound stem from the physicochemical similarities between the target molecule and the potential impurities. Many byproducts and intermediates share similar polarity and molecular weight, making them difficult to separate using standard techniques. Furthermore, phospholipids can form aggregates and micelles, which can complicate chromatographic separations[2].
Q3: What are the recommended methods for purifying synthetic this compound?
A3: A multi-step approach is often necessary to achieve high purity. The most common and effective methods are:
-
Silica Gel Column Chromatography: This is a widely used technique for the preparative purification of phospholipids[3][4].
-
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is suitable for both analytical and preparative-scale purification of phospholipids[5][6][7].
-
Recrystallization: This technique can be effective for removing certain impurities, particularly if the crude product is in a semi-crystalline form.
Q4: How can I assess the purity of my final this compound product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to identify and quantify impurities. More specifically, 31P NMR is a powerful tool for the quantitative analysis of phospholipid mixtures, as each phospholipid class typically gives a distinct and well-resolved peak[8][9][10][11][12].
-
Mass Spectrometry (MS): Mass spectrometry is highly sensitive for detecting trace impurities and confirming the molecular weight of the final product[13][14].
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of synthetic this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Column Chromatography | 1. Inappropriate Solvent System: The polarity of the elution solvent may be too low to effectively elute the this compound from the silica gel. 2. Column Overloading: Too much crude material was loaded onto the column, leading to poor separation and co-elution of the product with impurities. 3. Irreversible Adsorption: Highly polar impurities or the product itself may be irreversibly binding to the silica gel. | 1. Optimize the Solvent System: Gradually increase the polarity of the mobile phase. A common gradient involves chloroform, methanol, and water. 2. Reduce Column Loading: Use a larger column or reduce the amount of crude material loaded. A general guideline is a 1:20 to 1:50 ratio of crude material to silica gel by weight. 3. Use a Different Stationary Phase: Consider using a less acidic silica gel or a different type of chromatography, such as reversed-phase HPLC. |
| Presence of Lysophospholipid Impurities in the Final Product | 1. Incomplete Reaction: The acylation of the lysophospholipid intermediate was not driven to completion. 2. Hydrolysis: The ester linkages of this compound may have been hydrolyzed during the workup or purification process, especially if acidic or basic conditions were used. | 1. Drive the Reaction to Completion: Ensure an adequate excess of the acylating agent and sufficient reaction time. 2. Maintain Neutral pH: Use buffered solutions and avoid prolonged exposure to strong acids or bases during extraction and purification. 3. Optimize Chromatographic Separation: Use a solvent system that provides good resolution between this compound and lyso-PC. A gradient elution is often necessary. |
| Co-elution of a Major Impurity with this compound in Silica Chromatography | 1. Similar Polarity: The impurity has a polarity very similar to this compound. 2. Formation of a Stable Adduct: The impurity may be forming a stable complex with the product. | 1. Switch to a Different Separation Technique: If silica gel chromatography is ineffective, consider preparative HPLC with a different stationary phase (e.g., C18) or a different solvent system. 2. Recrystallization: Attempt to purify the mixture by recrystallization from a suitable solvent or solvent mixture. |
| 31P NMR Shows Multiple Peaks After Purification | 1. Presence of Different Phospholipid Classes: The sample still contains other phospholipid impurities (e.g., phosphatidic acid, lysophosphatidylcholine). 2. Degradation: The sample may have degraded during storage or sample preparation for NMR analysis. | 1. Re-purify the Sample: Use a more stringent purification protocol, such as preparative HPLC. 2. Proper Sample Handling: Store the purified this compound at low temperatures (-20°C or below) under an inert atmosphere. Prepare NMR samples fresh and analyze them promptly. |
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
1. Materials:
- Crude synthetic this compound
- Silica gel 60 (230-400 mesh)
- Chloroform (HPLC grade)
- Methanol (HPLC grade)
- Deionized water
- Glass chromatography column
- Fraction collector
- Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
- TLC developing chamber
- Iodine chamber or other suitable visualization agent
2. Procedure:
- Slurry Preparation: Prepare a slurry of silica gel in chloroform.
- Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and air-free packing.
- Sample Loading: Dissolve the crude this compound in a minimal amount of chloroform and load it onto the top of the silica gel bed.
- Elution: Elute the column with a gradient of increasing polarity. A typical gradient starts with 100% chloroform, gradually increasing the proportion of methanol. A final wash with a chloroform:methanol:water mixture (e.g., 65:25:4 v/v/v) may be necessary to elute all phospholipid components.
- Fraction Collection: Collect fractions using a fraction collector.
- Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure this compound.
- Pooling and Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
- Final Drying: Dry the purified this compound under high vacuum to remove any residual solvent.
Protocol 2: Purity Assessment by 31P NMR Spectroscopy
1. Materials:
- Purified this compound sample
- Deuterated chloroform (CDCl3)
- Deuterated methanol (CD3OD)
- Internal standard (e.g., triphenyl phosphate) of known concentration
- NMR tubes
- NMR spectrometer
2. Procedure:
- Sample Preparation: Accurately weigh a known amount of the purified this compound and dissolve it in a mixture of CDCl3 and CD3OD (e.g., 2:1 v/v).
- Internal Standard: Add a known amount of the internal standard to the NMR tube.
- NMR Data Acquisition: Acquire the 31P NMR spectrum. Key parameters to consider are the relaxation delay (D1) and the number of scans to ensure a good signal-to-noise ratio and accurate integration.
- Data Processing: Process the spectrum, including phasing and baseline correction.
- Integration and Quantification: Integrate the peaks corresponding to this compound and the internal standard. The purity of the this compound can be calculated by comparing the integral of the this compound peak to the integral of the internal standard, taking into account the molar amounts of each.
Visualizations
References
- 1. Improved Synthesis Process of Dipalmitoylphosphatidylcholine(DPPC) [cjph.com.cn]
- 2. Micellization and solubilization of phospholipids by surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phospholipid-research-center.com [phospholipid-research-center.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective HPLC Method Development for Soy Phosphatidylcholine Fatty Acids and Its Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of dipalmitoyl phosphatidylcholine in amniotic fluid by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Research Portal [ourarchive.otago.ac.nz]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. avantiresearch.com [avantiresearch.com]
- 12. Principles of multiparametric optimization for phospholipidomics by 31P NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dipalmitoylphosphatidylcholine in amniotic fluid quantified by fast-atom-bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biopharmaspec.com [biopharmaspec.com]
ensuring complete solvent removal in DPPC-d9 film preparation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving complete solvent removal during DPPC-d9 film preparation.
Frequently Asked Questions (FAQs)
Q1: Why is complete solvent removal crucial in this compound film preparation?
Residual organic solvents, such as chloroform or methanol, can significantly alter the physical properties of the lipid membrane.[1] This can lead to inconsistencies in experimental results and affect the stability and characteristics of liposomes or other lipid-based nanostructures formed from the film.[1][2] Therefore, ensuring the thorough removal of any residual solvent is a critical step for the reliability and reproducibility of your experiments.[3]
Q2: What are the primary methods for solvent removal after dissolving this compound?
The most common methods involve a two-step process:
-
Bulk Solvent Evaporation: For small volumes (less than 1 mL), a gentle stream of an inert gas like nitrogen or argon is used to evaporate the bulk of the solvent.[4] For larger volumes, rotary evaporation is the preferred method to create a thin lipid film on the inner surface of a round-bottom flask.
-
High-Vacuum Drying: After the initial evaporation, the lipid film must be placed under a high vacuum to remove any trapped solvent molecules.[1][5] This step is essential for achieving a solvent-free film.
Q3: How long should I dry my this compound film under vacuum?
For small samples (around 1 mL of initial solvent), a minimum of 2-4 hours under a high vacuum is recommended.[1] For larger samples or to ensure complete removal, drying the film overnight is a standard and highly recommended practice.[5]
Q4: Is heating required during the vacuum drying step?
Heating is generally not necessary if a sufficiently strong vacuum (e.g., < 1000 mTorr) is used.[1] However, for some lipids, gentle heating up to their glass transition temperature (Tg) can facilitate the removal of residual solvent. Care must be taken to avoid temperatures that could degrade the lipid.
Q5: What can I do if I suspect residual solvent is still present in my film?
If you suspect incomplete solvent removal, it is best to place the film back under high vacuum for an extended period (e.g., an additional 12-24 hours). For quantitative analysis, techniques like headspace gas chromatography can be used to measure the concentration of residual solvents.[3][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| The lipid film appears oily or has a strong solvent smell. | Incomplete evaporation of the bulk solvent. | Continue to evaporate the solvent using a gentle stream of nitrogen or argon until a dry, waxy film is observed.[4] For larger volumes, ensure the rotary evaporator is functioning correctly. |
| Liposomes formed from the film are unstable or have inconsistent sizes. | Residual solvent altering the membrane properties. | The lipid film was not dried under vacuum for a sufficient amount of time. Place the film under a high vacuum for an extended period (overnight is recommended).[1][5] |
| The this compound film is difficult to hydrate. | The lipid film is too thick or unevenly distributed. | When evaporating the solvent, ensure the flask or vial is rotated to create a thin, even film. A thicker film can trap solvent and hinder hydration. |
| Experimental results are not reproducible. | Inconsistent and incomplete solvent removal between batches. | Standardize the vacuum drying protocol. Use a consistent vacuum level and drying time for all preparations to ensure uniformity. Research has shown that vacuum drying can be unpredictable, so a consistent and extended drying time is crucial.[7] |
Experimental Protocols
Protocol for this compound Film Preparation and Solvent Removal
-
Dissolution: Dissolve the desired amount of this compound in a suitable organic solvent, typically chloroform or a chloroform:methanol mixture, in a round-bottom flask or glass vial.
-
Bulk Solvent Evaporation:
-
For small volumes (<1 mL): Use a gentle stream of dry nitrogen or argon gas directed towards the surface of the solution while rotating the vial to form a thin film on the walls.[4]
-
For larger volumes: Use a rotary evaporator to remove the solvent under reduced pressure. The rotation of the flask will aid in the formation of a thin, even lipid film.
-
-
High-Vacuum Drying: Place the flask or vial containing the lipid film on a high-vacuum line for a minimum of 2-4 hours. For best results and to ensure complete solvent removal, drying overnight is highly recommended.[1][5]
-
Storage: Once drying is complete, the film can be used immediately for hydration or stored under an inert atmosphere at an appropriate temperature (-20°C or -80°C) until needed.
Data Presentation
The efficiency of solvent removal is critical for reproducible results. The following table summarizes findings from a study that measured residual chloroform in lipid films after vacuum drying for different durations.
| Drying Time under Vacuum | Residual Chloroform Concentration | Outcome |
| Variable (Overnight) | In some cases, exceeded acceptable levels | Unpredictable removal |
| Not specified | Acceptable levels in 7 out of 9 samples | Inconsistent results |
Data adapted from a study on residual solvents in nanomedicine, which highlights the unpredictable nature of chloroform removal via vacuum drying alone and underscores the importance of a robust and potentially extended drying process.[7]
Visualizations
Experimental Workflow for this compound Film Preparation
Caption: Workflow for preparing this compound films with complete solvent removal.
Troubleshooting Logic for Incomplete Solvent Removal
Caption: Decision-making process for troubleshooting incomplete solvent removal.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Residual Solvents in Nanomedicine and Lipid-Based Drug Delivery Systems: a Case Study to Better Understand Processes - ProQuest [proquest.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 6. Liposome Residual Solvent Analysis - CD Formulation [formulationbio.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Ion Suppression with DPPC-d9 in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using dipalmitoylphosphatidylcholine-d9 (DPPC-d9) to manage ion suppression effects in liquid chromatography-mass spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why are phospholipids like DPPC a concern?
A: Ion suppression is a matrix effect in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity for the analyte, which can result in poor sensitivity, inaccuracy, and imprecision in quantitative analysis.[3] Phospholipids are a major cause of ion suppression in biological samples (e.g., plasma, serum) because they are highly abundant and can co-elute with a wide range of analytes.[4][5] Their presence can also lead to shortened column life and increased mass spectrometer maintenance.[6]
Q2: How does using a deuterated internal standard like this compound help manage ion suppression?
A: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is chemically identical to its endogenous counterpart (DPPC) but has a different mass due to the incorporated deuterium atoms. The fundamental principle is that the SIL-IS will co-elute with the analyte and experience the same degree of ion suppression.[1] By monitoring the signal of this compound, you can normalize the signal of your analyte of interest, thus correcting for the variability introduced by matrix effects.[7] this compound is particularly useful when analyzing compounds that have similar chromatographic behavior to phospholipids.
Q3: When should I consider using this compound as an internal standard?
A: You should consider using this compound as an internal standard when:
-
You are analyzing samples with high phospholipid content, such as plasma, serum, or tissue extracts.
-
Your analyte of interest co-elutes with the phospholipid region of the chromatogram.
-
You observe unexplained variability, poor reproducibility, or lower than expected sensitivity in your assay.
-
You need to accurately quantify an analyte that is susceptible to ion suppression from phospholipids.
Q4: What are the typical MRM transitions for monitoring DPPC and this compound?
A: Phosphatidylcholines, including DPPC, typically fragment to produce a characteristic product ion corresponding to the phosphocholine headgroup at m/z 184.4.[4][8][9] For this compound, the headgroup will have a mass shift due to the nine deuterium atoms. The exact precursor ion will depend on the adduct formed (e.g., [M+H]+, [M+Na]+).
| Compound | Precursor Ion ([M+H]+) | Product Ion |
| DPPC | m/z 734.6 | m/z 184.4 |
| This compound | m/z 743.6 | m/z 193.4 |
Note: These values may vary slightly depending on the instrument and adduct formation.
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound to manage ion suppression.
Issue 1: High variability in this compound signal across samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample preparation: | Ensure a consistent and reproducible sample preparation method is used for all samples. Variations in extraction efficiency will lead to different amounts of both the analyte and this compound being introduced to the LC-MS system. |
| Pipetting errors: | Verify the accuracy and precision of pipettes used for adding the this compound internal standard solution. |
| Precipitation of this compound: | This compound, being a lipid, may have limited solubility in highly aqueous solutions. Ensure the final sample solvent is compatible and prevents precipitation. Consider reconstitution in a solvent with a higher organic content. |
| Adsorption to labware: | Use low-adsorption vials and pipette tips to minimize the loss of this compound. |
Issue 2: The signal of my analyte is suppressed, but the this compound signal is stable.
| Possible Cause | Troubleshooting Step |
| Chromatographic separation: | The analyte and the bulk of the phospholipids (represented by this compound) may not be perfectly co-eluting. The ion suppression affecting your analyte might be from a different class of phospholipids or other matrix components that do not chromatographically overlap with DPPC. Optimize your chromatography to improve the separation of your analyte from the major phospholipid peaks. |
| Different ionization efficiencies: | The analyte and this compound may have significantly different ionization efficiencies and responses to different matrix components. While this compound can correct for general phospholipid-induced suppression, it may not perfectly mimic the behavior of all analytes. |
| Analyte-specific suppression: | The suppression may be caused by a specific matrix component that selectively affects your analyte but not this compound. |
Issue 3: Both my analyte and this compound signals are severely suppressed.
| Possible Cause | Troubleshooting Step |
| Overwhelming matrix effects: | The concentration of phospholipids and other matrix components in your sample is too high, leading to significant ion suppression that affects both the analyte and the internal standard. |
| Ineffective sample cleanup: | Your current sample preparation method is not adequately removing phospholipids. |
| Action: | Implement a more rigorous sample preparation technique to remove a larger portion of the phospholipids before LC-MS analysis.[10] |
Experimental Protocols
Protocol 1: Assessing Ion Suppression Using Post-Column Infusion
This experiment helps to identify the regions in your chromatogram where ion suppression occurs.
Methodology:
-
Prepare a standard solution of your analyte at a concentration that gives a stable and mid-range signal.
-
Set up your LC-MS system as usual.
-
Using a T-junction, infuse the analyte solution at a constant flow rate (e.g., 10 µL/min) into the mobile phase flow after the analytical column but before the mass spectrometer inlet.
-
Inject a blank matrix sample (that has been through your sample preparation process).
-
Monitor the signal of your analyte. A dip in the signal indicates a region of ion suppression.
-
You can also monitor the characteristic phospholipid MRM transition (m/z 184.4) to correlate the suppression with phospholipid elution.[9]
Protocol 2: Sample Preparation with Phospholipid Removal
This protocol describes a general protein precipitation method followed by phospholipid removal.
Methodology:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized).
-
Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a phospholipid removal plate (e.g., HybridSPE®, Ostro™).
-
Follow the manufacturer's instructions for the phospholipid removal plate.
-
Collect the eluate, evaporate to dryness, and reconstitute in a suitable mobile phase.
Quantitative Data Summary: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery (%) | Phospholipid Removal (%) | RSD (%) |
| Protein Precipitation | 85-105 | 10-30 | <15 |
| Liquid-Liquid Extraction (LLE) | 60-90 | 70-90 | <10 |
| Solid-Phase Extraction (SPE) | 70-95 | 80-95 | <10 |
| Phospholipid Removal Plates | 90-105 | >99 | <5 |
This table presents typical data ranges and will vary depending on the specific analyte and matrix.
Visualizations
Caption: Experimental workflow for managing ion suppression using this compound.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. This compound (16:0/16:0-PC-d9) - Echelon Biosciences [echelon-inc.com]
- 4. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation and subsequent minimization of matrix effects caused by phospholipids in LC-MS analysis of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Phospholipids Using Nanostructured Laser Desorption Ionization Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast and Sensitive Quantification of Δ9-Tetrahydrocannabinol and Its Main Oxidative Metabolites by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring phospholipids for assessment of matrix effects in a liquid chromatography-tandem mass spectrometry method for hydrocodone and pseudoephedrine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Hydration of DPPC-d9 Films for Vesicle Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the hydration of deuterated dipalmitoylphosphatidylcholine (DPPC-d9) films for consistent and successful vesicle formation.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for hydrating this compound films?
A1: Temperature is the most critical parameter. Hydration must be performed above the main phase transition temperature (T_m_) of DPPC, which is approximately 41-42°C.[1][2][3] Hydrating below this temperature will result in inefficient vesicle formation and a heterogeneous population of lipid structures. A common practice is to hydrate at a temperature between 50°C and 60°C.[4][5]
Q2: Why is it essential to hydrate above the phase transition temperature (T_m_)?
A2: Above its T_m_, DPPC exists in a liquid crystalline phase (L_α_), where the lipid bilayers are fluid and flexible. This fluidity is crucial for the lipid film to swell and self-assemble into vesicles upon hydration. In the gel phase (L_β_'), below the T_m_, the lipid acyl chains are tightly packed and ordered, which hinders the hydration process and prevents the formation of well-defined, unilamellar vesicles.[2][6]
Q3: What type of buffer should I use for hydration?
A3: The choice of buffer can significantly impact vesicle size and stability.[7][8] Commonly used buffers include Phosphate-Buffered Saline (PBS) and HEPES-based buffers.[4][8] The ionic strength and pH of the buffer should be controlled to match the intended application. For some applications, such as vesicle fusion onto mica surfaces, the presence of divalent cations like Ca²⁺ or Mg²⁺ can be important.[4] However, for simple vesicle formation, pure water or a standard isotonic buffer is often sufficient.[1]
Q4: How can I ensure all the organic solvent is removed before hydration?
A4: Complete removal of the organic solvent used to create the lipid film is crucial. Residual solvent can lead to the formation of aggregates and affect the integrity of the resulting vesicles.[9] After forming the film by rotary evaporation, it is best practice to place the vial or flask under a high vacuum for several hours, or even overnight, to remove all solvent traces.[10][11]
Q5: What is the difference between MLVs, LUVs, and SUVs?
A5: These acronyms refer to different types of vesicles:
-
MLVs (Multilamellar Vesicles): These consist of multiple concentric lipid bilayers, similar to an onion. They are the initial product of simple film hydration.
-
LUVs (Large Unilamellar Vesicles): These are vesicles with a single lipid bilayer, typically in the size range of 100 nm to 1 µm. They are often formed by extruding MLVs.
-
SUVs (Small Unilamellar Vesicles): These are also single-bilayer vesicles but are smaller, generally 20-50 nm in diameter. They are typically prepared by sonication.[1]
Q6: My final vesicle solution looks cloudy. Is this normal?
A6: A slightly turbid or opalescent appearance is normal for a suspension of multilamellar or large unilamellar vesicles. However, if you observe large, visible aggregates or clumps, it may indicate a problem with the film formation or hydration process, such as incomplete solvent removal or hydration below the T_m_.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the hydration of this compound films.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Lipid film does not hydrate; peels off in sheets. | 1. Hydration temperature is too low (below T_m_).2. The lipid film is too thick. | 1. Ensure the hydration buffer and vessel are pre-heated to at least 10°C above the DPPC T_m_ (~50-60°C).[4][5]2. Prepare a thinner, more even lipid film by using a lower lipid concentration or ensuring even coating during solvent evaporation. |
| Formation of large, visible aggregates instead of a milky suspension. | 1. Incomplete removal of organic solvent.2. Presence of impurities in the lipid or buffer. | 1. Dry the lipid film under high vacuum for an extended period (2-12 hours) to ensure all solvent is removed.[10][11]2. Use high-purity lipids and freshly prepared, filtered buffers. |
| Low yield of vesicles. | 1. Insufficient hydration time.2. Inadequate agitation. | 1. Increase the hydration time to at least 1 hour.2. Vortex the suspension intermittently during hydration to facilitate the swelling and detachment of the lipid film.[11] |
| Vesicle size is too large or heterogeneous (for MLVs). | 1. This is the natural outcome of the simple hydration method. | 1. To obtain vesicles with a defined size, perform post-formation processing such as extrusion through polycarbonate membranes (for LUVs) or sonication (for SUVs).[1][10] |
| Obtaining transparent aggregations instead of a thin film after solvent evaporation. | 1. This could be due to issues with the rotary evaporator, such as a poor vacuum seal, preventing proper film formation.[9] | 1. Check the rotary evaporator for leaks and ensure a high vacuum is maintained during solvent removal. |
Experimental Protocols & Data
Protocol 1: Thin-Film Hydration for Multilamellar Vesicle (MLV) Formation
This protocol describes the standard method for preparing MLVs from a this compound film.
-
Lipid Dissolution: Dissolve the this compound lipid in a suitable organic solvent, such as a chloroform:methanol mixture (e.g., 2:1 or 3:1 v/v), in a round-bottom flask.[5][12]
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath heated to approximately 45°C to facilitate solvent evaporation. Continue rotation until a thin, uniform lipid film is visible on the flask's inner surface.[5]
-
Solvent Removal: Place the flask under a high vacuum for at least 2 hours (overnight is recommended) to remove any residual organic solvent.[10][11]
-
Hydration: Add the desired aqueous buffer (e.g., PBS), pre-heated to a temperature above the T_m_ of DPPC (e.g., 60°C), to the flask.[5][11] The volume should be sufficient to achieve the target lipid concentration.
-
Vesicle Formation: Gently agitate or vortex the flask. Continue to incubate at the elevated temperature for approximately 1 hour, with intermittent vortexing, to allow the lipid film to fully hydrate and form a suspension of MLVs.[11]
Quantitative Hydration Parameters
The following table summarizes key quantitative parameters influencing DPPC vesicle formation.
| Parameter | Recommended Value/Range | Rationale & Notes |
| Hydration Temperature | 50°C - 70°C | Must be above the DPPC T_m_ (~41°C) to ensure the lipid is in the fluid phase for proper hydration and vesicle self-assembly.[1][2][4] |
| Lipid Concentration | 1 - 20 mg/mL | Higher concentrations can be used, but lower concentrations may facilitate more uniform hydration. For giant vesicles (GUVs), much lower concentrations (~200 µM) are often used.[10][11] |
| Hydration Time | > 1 hour | Ensures complete swelling and detachment of the lipid film from the glass surface. |
| Solvent for Film | Chloroform:Methanol (2:1 to 3:1 v/v) | This mixture effectively dissolves DPPC and allows for the formation of a uniform film upon evaporation.[5][12] |
| Post-Hydration Processing | Sonication or Extrusion | Required to convert heterogeneous MLVs into more uniform SUVs or LUVs, respectively. |
Visual Workflows and Logic
The following diagrams illustrate the experimental workflow and a troubleshooting decision path.
Caption: Experimental workflow for this compound vesicle preparation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of Temperature on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of buffer composition and preparation protocol on the dispersion stability and interfacial behavior of aqueous DPPC dispersions [hero.epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Kamat Lab Thin Film Hydration Protocol [protocols.io]
- 11. protocols.io [protocols.io]
- 12. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
Technical Support Center: Deuterated Phospholipids in Research
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deuterated phospholipids.
I. Mass Spectrometry (MS) Analysis
Frequently Asked Questions (FAQs)
Q1: I am observing poor signal-to-noise and ion suppression in my LC-MS analysis of a protein-lipid complex after hydrogen/deuterium exchange (HDX). What could be the cause and how can I fix it?
A1: The presence of phospholipids in your sample after deuterium labeling can lead to several issues in a bottom-up HDX-MS workflow. These include reduced efficiency of proteolytic digestion, fouling of the liquid chromatography system, co-elution of peptides and lipids causing spectral complexity, and peptide ion suppression.[1][2]
A recommended solution is to incorporate an online sample delipidation step prior to protease digestion.[2] This can be achieved by integrating a chromatographic phospholipid trap column into your HDX-MS setup.[1][2]
Experimental Protocol: Online Phospholipid Trapping for HDX-MS [1]
| Step | Parameter | Value/Description |
| 1. Trapping | Column | Vanguard column (e.g., BEH C4, 300 Å, 1.7 µm, 2.1 mm × 5 mm) |
| Flow Rate | 200 µL/min | |
| Duration | 3 minutes | |
| Mobile Phase | Solvent A (e.g., 0.23% formic acid in water, pH 2.5) | |
| 2. Elution | Gradient | 3-minute linear gradient from 8% to 95% Solvent B |
| Flow Rate | 40 µL/min | |
| Mobile Phase B | 0.23% formic acid in acetonitrile, pH 2.5 | |
| 3. MS Analysis | Mode | Positive ion mode |
| m/z Range | 50 - 2000 m/z | |
| 4. Column Cleaning | Solution | 3% NH₄OH in methanol |
Q2: My mass spectra show complex and overlapping isotopic patterns. How can I differentiate between deuterated lipid signals and other signals?
A2: Overlapping isotopic patterns are a common challenge when analyzing deuterated lipids. The complexity arises from the distribution of deuterium incorporation, the natural abundance of ¹³C isotopes, and the potential for overlapping signals from other lipid species.[3]
To address this, consider the following:
-
High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to accurately determine the mass-to-charge ratio (m/z) and help distinguish between different isotopic peaks.
-
Tandem MS (MS/MS): Perform fragmentation analysis to confirm the identity of your lipid of interest. Deuterated fragments will exhibit a corresponding mass shift.
-
Software Analysis: Utilize specialized software for analyzing isotopic distributions. These tools can help deconvolve complex spectra and quantify the level of deuterium incorporation.
-
Control Samples: Analyze non-deuterated lipid standards to understand their natural isotopic distribution and identify potential interferences.
Q3: I am using deuterated phospholipids as internal standards for quantification. What are the key considerations for accurate results?
A3: Deuterated lipids are excellent internal standards for absolute quantification in lipidomics because they have nearly identical chemical and physical properties to their non-deuterated counterparts but are distinguishable by mass.[4] For accurate quantification, ensure the following:
-
Purity of the Standard: Use a high-purity deuterated lipid standard.
-
Spiking Point: Add the internal standard to your sample as early as possible in the sample preparation workflow to account for variations in extraction efficiency and instrument response.[4]
-
Concentration: The concentration of the internal standard should be in a similar range to the endogenous lipid you are quantifying.
-
Mass Spectrometric Method: Use a sensitive and specific mass spectrometry method, such as multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM), to monitor the transitions of both the deuterated standard and the endogenous lipid.
Troubleshooting Workflow for MS Analysis
Caption: Troubleshooting workflow for common mass spectrometry issues.
II. NMR Spectroscopy Analysis
Frequently Asked Questions (FAQs)
Q4: I am having trouble resolving phospholipid signals in my ³¹P NMR spectrum. What experimental parameters can I optimize?
A4: The resolution of ³¹P NMR spectra for phospholipids is highly sensitive to several experimental conditions.[5][6] To improve spectral resolution, you should systematically optimize the following parameters:
-
pH: The chemical shifts of phospholipid headgroups are pH-dependent. It is crucial to maintain a consistent and optimal pH, typically around 7.0, to ensure reproducible spectra.[5] Extreme pH values should be avoided as they can cause hydrolysis of certain phospholipids.[5]
-
Temperature: Temperature affects both the chemical shifts and the molecular mobility of phospholipids.[5] Varying the temperature can alter the relative positions of peaks, so it's important to maintain a stable temperature during your experiments.[5]
-
Concentration of Chelating Agents: Divalent cations can broaden ³¹P NMR signals. The addition of a chelating agent, such as EDTA or CDTA, can sharpen the signals by sequestering these ions.[5]
-
Sample Concentration: The concentration of your lipid extract can influence molecular mobility and, consequently, the linewidths of your NMR signals.[5]
Optimized Parameters for ³¹P NMR of Phospholipid Extracts [5]
| Parameter | Recommended Range/Value | Rationale |
| pH | 6.5 - 7.5 | Minimizes pH-dependent chemical shift variations and prevents hydrolysis. |
| Temperature | 25 - 37 °C | Ensures consistent chemical shifts and molecular mobility. |
| Chelating Agent (CDTA) | 10 - 20 mM | Sequesters divalent cations to reduce line broadening. |
| Solvent System | Chloroform/Methanol/Water | A common solvent system for lipid extracts. |
Q5: I am observing peak doubling in the ¹³C NMR spectrum of my deuterated protein reconstituted in deuterated phospholipids. What could be the cause?
A5: Peak doubling or multiplicity in the ¹³C NMR spectra of deuterated samples can arise from sample heterogeneity.[7] This heterogeneity might be due to differential hydrophobic interactions between the protein and the lipid environment.[7] It is also possible that residual ¹³C-²H couplings or differential isotropic shifts due to the presence of some protons could contribute to this phenomenon.[7]
To troubleshoot this, consider:
-
Sample Preparation: Ensure that your sample is as homogeneous as possible. This may involve optimizing the reconstitution protocol, such as the detergent removal method or the lipid-to-protein ratio.
-
NMR Experiments: Acquire spectra at different temperatures to see if the peak doubling is temperature-dependent, which could indicate a dynamic process or phase separation.
Logical Flow for Optimizing ³¹P NMR Spectra
Caption: Step-by-step optimization of ³¹P NMR experimental parameters.
III. Sample Preparation and Stability
Frequently Asked Questions (FAQs)
Q6: I am concerned about the stability of my deuterated phospholipid vesicles. How does the solvent affect their stability?
A6: The choice of solvent can significantly impact the stability of deuterated phospholipid vesicles. Using deuterated water (D₂O) as the solvent can increase the structural stability of these vesicles.[8] This is attributed to an enhancement of hydrophobic interactions in D₂O, which strengthens the lipid bilayer.[8]
Q7: I need a specific deuterated phospholipid with mixed acyl chains, but it's not commercially available. What are my options?
A7: The synthesis of complex deuterated phospholipids, particularly those with specific unsaturated or mixed acyl chains, can be challenging and often limits their commercial availability.[9][10] However, there are a few avenues you can explore:
-
Custom Synthesis: Several companies offer custom synthesis of lipids. This can be a viable but potentially expensive option.
-
Biosynthesis: Researchers are developing methods to produce deuterated phospholipids biosynthetically using microorganisms like E. coli and Pichia pastoris.[10][11] These organisms can be grown on deuterated media to produce a variety of deuterated lipids.[11]
-
Collaboration: Collaborating with a laboratory specializing in lipid synthesis or deuteration could be a fruitful approach.
Q8: Does deuteration affect the physical properties of phospholipids?
A8: Yes, deuteration can have a small but measurable effect on the physical properties of phospholipids. These changes should be considered, especially in studies where the physical state of the membrane is critical.
-
Phase Transition Temperature: Perdeuteration of the acyl chains can lower the chain melting temperature of phospholipids.[12]
-
Bilayer Thickness: Deuteration of the acyl chains can lead to a reduction in the lamellar repeat spacing and bilayer thickness, while deuteration of the headgroups can cause an increase.[12]
Decision Pathway for Acquiring Specific Deuterated Phospholipids
Caption: Decision-making process for obtaining specific deuterated phospholipids.
References
- 1. Chromatographic Phospholipid Trapping for Automated H/D Exchange Mass Spectrometry of Membrane Protein–Lipid Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Mass Spectrometry to Lipids and Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Principles of multiparametric optimization for phospholipidomics by 31P NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 8. Thermodynamic elucidation of structural stability of deuterated biological molecules: deuterated phospholipid vesicles in H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Documents download module [ec.europa.eu]
- 10. Biosynthetic preparation of selectively deuterated phosphatidylcholine in genetically modified Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deuterated lipids (L-Lab) - ILL Neutrons for Society [ill.eu]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Deuterated DPPC in Solid-State NMR: DPPC-d9 vs. DPPC-d62
For researchers, scientists, and drug development professionals leveraging solid-state Nuclear Magnetic Resonance (ssNMR) to investigate lipid membranes, the choice of isotopically labeled lipids is paramount. This guide provides a detailed comparison of two commonly used deuterated forms of dipalmitoylphosphatidylcholine (DPPC): headgroup-deuterated DPPC-d9 and acyl-chain-perdeuterated DPPC-d62. Understanding the distinct applications and spectral properties of each is crucial for designing experiments that yield precise and insightful data on membrane structure and dynamics.
The strategic placement of deuterium atoms on the DPPC molecule allows researchers to selectively probe different regions of the lipid bilayer. While this compound provides a window into the dynamics of the hydrophilic headgroup, DPPC-d62 offers a comprehensive view of the hydrophobic acyl chain ordering and dynamics. The choice between these two deuterated lipids fundamentally depends on the specific research question being addressed.
Probing the Polar Headgroup: The Utility of this compound
Deuteration of the nine protons on the choline headgroup in this compound allows for the direct investigation of the lipid-water interface. This region is critical for interactions with membrane-associated proteins, peptides, and small molecule drugs. By isolating the deuterium signal from the headgroup, researchers can gain insights into:
-
Headgroup Conformation and Dynamics: The quadrupolar splitting pattern of the deuterium NMR spectrum of this compound provides information about the orientation and mobility of the phosphocholine headgroup. Changes in these spectra upon the addition of interacting molecules can reveal specific binding events and their impact on headgroup conformation.
-
Hydration and Solvent Accessibility: The headgroup is in direct contact with the aqueous environment. ssNMR studies with this compound can be used to characterize changes in hydration at the membrane surface.
-
Electrostatic Interactions: The positively charged choline moiety is involved in electrostatic interactions. This compound is an effective probe for studying how these interactions are modulated by ions, charged residues of proteins, or polar moieties of drug molecules.
Unveiling Acyl Chain Behavior: The Power of DPPC-d62
In DPPC-d62, all 62 protons on the two palmitoyl chains are replaced with deuterium. This extensive labeling makes it an exceptional tool for characterizing the hydrophobic core of the membrane. Key parameters that can be determined using DPPC-d62 include:
-
Acyl Chain Order Parameters (SCD): The primary application of DPPC-d62 in ssNMR is the measurement of the segmental order parameters along the acyl chains.[1][2] The magnitude of the quadrupolar splitting for each deuterated carbon position is directly proportional to the order parameter, providing a detailed profile of chain rigidity from the glycerol backbone to the terminal methyl groups.[1] This is invaluable for studying phase transitions (e.g., gel to liquid-crystalline), the condensing effect of cholesterol, and the disruptive or ordering effects of membrane-active compounds.[3][4][5]
-
Membrane Fluidity and Dynamics: Changes in the lineshape and width of the DPPC-d62 spectrum are indicative of alterations in membrane fluidity. The extensive deuteration provides a sensitive measure of the collective motions of the lipid tails.
-
Lipid-Lipid and Lipid-Protein Interactions: The perturbation of the acyl chain order parameter profile upon the introduction of other lipids or transmembrane proteins can reveal detailed information about the nature and extent of these interactions within the hydrophobic core of the bilayer.
Quantitative Comparison of this compound and DPPC-d62
The following table summarizes the key differences and applications of this compound and DPPC-d62 in solid-state NMR studies.
| Feature | This compound | DPPC-d62 |
| Deuteration Position | Choline headgroup | Both acyl chains |
| Region Probed | Lipid-water interface, hydrophilic region | Hydrophobic core, acyl chain region |
| Primary Information | Headgroup orientation, dynamics, hydration, and electrostatic interactions. | Acyl chain order parameters, membrane fluidity, phase behavior, and hydrophobic interactions. |
| Typical Quadrupolar Splittings | Smaller and fewer resolved splittings, reflecting the more dynamic nature of the headgroup. | A broad superposition of multiple Pake doublets with varying quadrupolar splittings along the acyl chain, reflecting the flexibility gradient.[1][3] |
| Key Applications | Studying interactions of proteins, peptides, and drugs with the membrane surface. Characterizing changes in headgroup conformation upon binding events. | Determining membrane phase diagrams. Quantifying the effect of cholesterol and other molecules on membrane order and fluidity.[1][3][5] |
Experimental Protocols
Below are generalized protocols for preparing lipid samples and acquiring 2H solid-state NMR data. Specific parameters may need to be optimized based on the instrument and the specific research question.
Sample Preparation: Multilamellar Vesicles (MLVs)
-
Lipid Mixture Preparation: The desired amounts of this compound or DPPC-d62 and any other lipids or molecules of interest (e.g., cholesterol) are dissolved in an organic solvent, typically a chloroform/methanol mixture (e.g., 2:1 v/v).
-
Solvent Evaporation: The solvent is evaporated under a stream of inert gas (e.g., nitrogen or argon) to form a thin lipid film on the wall of a round-bottom flask.
-
High-Vacuum Drying: The lipid film is then placed under high vacuum for several hours (typically > 3 hours) to remove any residual solvent.
-
Hydration: The lipid film is hydrated with the desired buffer (e.g., phosphate-buffered saline) to a final lipid concentration typically in the range of 30-50% (w/w). The hydration is performed above the main phase transition temperature of DPPC (~41°C) to ensure proper mixing.
-
Vortexing and Freeze-Thaw Cycles: The hydrated sample is vortexed vigorously to detach the lipid film and form a milky suspension of MLVs. To improve homogeneity, the sample is often subjected to several freeze-thaw cycles, which involves alternately freezing the sample in liquid nitrogen and thawing it in a warm water bath.
-
Sample Packing: The resulting MLV suspension is then transferred to a solid-state NMR rotor (e.g., 4 mm zirconia rotor) by centrifugation.
2H Solid-State NMR Data Acquisition
-
Spectrometer Setup: The experiments are typically performed on a wide-bore solid-state NMR spectrometer.
-
Pulse Sequence: A quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire) is commonly used to acquire the deuterium NMR spectra. This sequence is effective in refocusing the dephasing of the magnetization due to the large quadrupolar interaction.
-
Acquisition Parameters:
-
90° Pulse Length: Typically 2-4 µs.
-
Echo Delay (τ): 20-50 µs.
-
Recycle Delay: Should be at least 5 times the spin-lattice relaxation time (T1) of the deuterons to ensure full relaxation between scans.
-
Spectral Width: Sufficiently wide to encompass the entire powder pattern (e.g., 250-500 kHz).
-
Number of Scans: Dependant on the sample concentration and desired signal-to-noise ratio.
-
-
Temperature Control: The sample temperature should be carefully controlled, as lipid membrane properties are highly temperature-dependent.
Logical Workflow for Selecting Deuterated DPPC
The choice between this compound and DPPC-d62 is a critical decision in the experimental design. The following diagram illustrates a logical workflow for this selection process.
Caption: Decision workflow for choosing between this compound and DPPC-d62.
References
- 1. Phase Equilibria in DOPC/DPPC-d62/Cholesterol Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-state 2H NMR studies of the effects of cholesterol on the acyl chain dynamics of magnetically aligned phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Pressure effects on dipalmitoylphosphatidylcholine bilayers measured by 2H nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Critical fluctuations in DOPC/DPPC-d62/cholesterol mixtures: 2H magnetic resonance and relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Phase Behavior of DPPC-d9 and Non-Deuterated DPPC
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the physicochemical properties of deuterated and non-deuterated lipids is crucial for the accurate interpretation of experimental data and the rational design of lipid-based formulations. This guide provides an objective comparison of the phase behavior of dipalmitoylphosphatidylcholine with deuterated acyl chains (DPPC-d9) and its non-deuterated counterpart (DPPC), supported by experimental data and detailed methodologies.
The substitution of hydrogen with deuterium in the acyl chains of phospholipids, while seemingly a minor isotopic exchange, imparts measurable changes to their phase transition behavior. This is primarily attributed to the stronger and shorter carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which influences intermolecular van der Waals interactions.
Quantitative Comparison of Phase Transition Parameters
Differential Scanning Calorimetry (DSC) is a cornerstone technique for characterizing the thermotropic phase behavior of lipids. The data summarized below, collated from various studies, highlights the key differences in the phase transition temperatures and enthalpies between non-deuterated DPPC and its chain-deuterated analogues. While specific data for this compound is limited in comparative studies, data for chain-perdeuterated DPPC (DPPC-d62) serves as a close and informative proxy.
| Parameter | Non-Deuterated DPPC | Chain-Deuterated DPPC (DPPC-d62) |
| Main Transition Temperature (Tm) | ~41.5 °C | ~37.5 - 38.5 °C |
| Pre-transition Temperature (Tp) | ~36.4 °C | Lower than non-deuterated DPPC |
| Sub-transition Temperature (Ts) | ~18 °C | Not consistently reported |
| Enthalpy of Main Transition (ΔHm) | ~30-40 kJ/mol[1] | Generally lower than non-deuterated DPPC |
| Enthalpy of Pre-transition (ΔHp) | ~2-5 kJ/mol | Generally lower than non-deuterated DPPC |
Note: The main transition (Tm) corresponds to the transformation from the gel (Lβ') to the liquid crystalline (Lα) phase. The pre-transition (Tp) is the change from the lamellar gel (Lβ') to the ripple (Pβ') phase. The sub-transition (Ts) involves the conversion from a crystalline to the lamellar gel phase.
Studies have consistently shown that deuteration of the acyl chains in DPPC leads to a decrease in the main transition temperature by approximately 3-4°C. This depression in Tm is a direct consequence of the altered intermolecular forces due to deuteration.
Experimental Protocols
To ensure reproducibility and accurate comparison, the following detailed methodologies are provided for the key experimental techniques used to characterize the phase behavior of DPPC and its deuterated analogues.
Preparation of Multilamellar Vesicles (MLVs)
-
Lipid Film Formation: Non-deuterated DPPC or this compound is dissolved in a suitable organic solvent, typically chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v), in a round-bottom flask.
-
Solvent Evaporation: The organic solvent is removed under a stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film on the inner surface. The flask is then placed under high vacuum for at least 2 hours to ensure complete removal of any residual solvent.
-
Hydration: The lipid film is hydrated with an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation above the main transition temperature of the respective lipid (e.g., ~50°C for non-deuterated DPPC) for an extended period. This process results in the formation of multilamellar vesicles (MLVs).
Differential Scanning Calorimetry (DSC) Analysis
-
Sample Preparation: A specific amount of the MLV dispersion (e.g., 10-20 µL of a 10 mg/mL suspension) is hermetically sealed in an aluminum DSC pan. An identical pan containing the same volume of the hydration buffer is used as a reference.
-
Thermal Analysis: The sample and reference pans are placed in the DSC instrument. The system is then subjected to a controlled heating and cooling cycle over a defined temperature range (e.g., 10°C to 60°C) at a constant scan rate (e.g., 1°C/min).
-
Data Acquisition and Analysis: The differential heat flow between the sample and the reference is recorded as a function of temperature. The resulting thermogram is analyzed to determine the onset temperature, peak temperature (Tm, Tp, Ts), and the enthalpy of the phase transitions (ΔH) by integrating the area under the transition peaks.
Logical Workflow for Comparing DPPC and this compound Phase Behavior
The following diagram illustrates the logical workflow for a comparative study of the phase behavior of non-deuterated DPPC and this compound.
Caption: Workflow for comparing the phase behavior of DPPC and this compound.
This comprehensive approach, from vesicle preparation to data analysis and comparison, allows for a robust evaluation of the impact of acyl chain deuteration on the thermotropic properties of DPPC. The observed differences are critical for researchers utilizing deuterated lipids in various biophysical and pharmaceutical applications, ensuring that the isotopic substitution is appropriately accounted for in experimental design and data interpretation.
References
Validating the Purity of DPPC-d9 for Robust Lipidomics Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the accuracy and reliability of lipidomics data are paramount. The purity of internal standards, such as d9-labeled dipalmitoylphosphatidylcholine (DPPC-d9), is a critical factor that can significantly impact experimental outcomes. This guide provides an objective comparison of this compound with other deuterated lipid standards, supported by experimental data and detailed analytical protocols to empower researchers in validating the purity of these essential reagents.
The Critical Role of Purity in Lipidomics Internal Standards
This compound, a deuterated analog of one of the most abundant phospholipids in mammalian cell membranes, is a widely used internal standard for the quantification of phosphatidylcholines (PCs). Its chemical and physical properties closely mimic those of endogenous PCs, making it an excellent choice for correcting analytical variability.[5] However, like any synthetic compound, the purity of this compound can vary between batches and suppliers.
Comparison of this compound with Alternative Deuterated Phospholipid Standards
While this compound is a popular choice, several other deuterated phospholipid standards are commercially available and serve as viable alternatives for specific lipidomics applications. The selection of an appropriate internal standard should be based on the specific lipid class being analyzed and the analytical platform being used.
| Standard | Common Deuteration Position | Primary Application | Key Advantages | Potential Considerations |
| This compound | Choline headgroup | Quantification of Phosphatidylcholines (PCs) | High commercial availability; well-characterized. | May not be suitable for all PC species due to differences in acyl chain length and saturation. |
| POPC-d31 | Palmitoyl chain | Quantification of PCs with mixed acyl chains | More closely mimics the structure of many endogenous PCs. | May have different ionization efficiency compared to saturated PCs. |
| PSM-d31 | Sphingomyelin acyl chain | Quantification of Sphingomyelins (SMs) | Specific for the sphingomyelin class. | Not suitable for other phospholipid classes. |
| PE-d4 | Ethanolamine headgroup | Quantification of Phosphatidylethanolamines (PEs) | Specific for the PE class. | Different ionization behavior compared to PCs. |
| PI-d6 | Inositol headgroup | Quantification of Phosphatidylinositols (PIs) | Crucial for signaling lipid analysis. | Often present at lower concentrations, requiring highly sensitive detection. |
This table provides a general overview. Researchers should consult supplier specifications for detailed information.
Validating the Purity: A Multi-Platform Approach
Ensuring the purity of this compound and other deuterated standards requires a rigorous analytical workflow. No single technique can provide a complete picture of a compound's purity. Therefore, a combination of chromatographic and spectroscopic methods is recommended. Major suppliers of high-purity lipid standards typically provide a Certificate of Analysis (CoA) detailing the results of their quality control testing, which often includes the following techniques.[6]
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Quantitation and standardization of lipid internal standards for mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Mass Spectrometer Calibration: DPPC-d9 vs. Alternative Standards
For researchers, scientists, and drug development professionals relying on mass spectrometry for lipid analysis, accurate calibration is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison of using 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d9 (DPPC-d9) as a calibration standard versus other common alternatives. We present detailed experimental protocols, performance data, and visual workflows to aid in the selection of the most appropriate calibration strategy for your lipidomics research.
The Role of Internal Standards in Mass Spectrometry
Internal standards are essential in quantitative mass spectrometry to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard is chemically similar to the analyte of interest but isotopically labeled, allowing it to be distinguished by the mass spectrometer. Deuterated standards like this compound are commonly used in lipidomics for this purpose.
Calibration with this compound: An Experimental Protocol
This compound is a deuterated analog of a common saturated phosphatidylcholine, making it an excellent internal standard for the quantification of various phospholipid species. Here is a typical protocol for calibrating a UPLC-MS/MS system using a this compound standard.
Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Start with a commercially available, high-purity this compound powder.
-
Accurately weigh a specific amount of this compound (e.g., 1 mg).
-
Dissolve the powder in a suitable organic solvent, such as chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v), to a final concentration of 1 mg/mL.
-
Store the stock solution in a tightly sealed glass vial at -20°C.
-
-
Working Standard Solutions for Calibration Curve:
-
Perform serial dilutions of the stock solution to create a series of working standards with concentrations spanning the expected range of the analytes in your samples.
-
A typical concentration range for a DPPC calibration curve is 10 to 200 ng/μL.[1]
-
Dilute the stock solution with a solvent compatible with your LC-MS mobile phase, such as methanol or isopropanol.
-
UPLC-MS/MS Instrumentation and Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for lipid separation.
-
Mobile Phase: A gradient of two solvents is typically employed, for example:
-
Solvent A: Water with a modifier like formic acid or ammonium formate.
-
Solvent B: A mixture of organic solvents like acetonitrile and isopropanol with a similar modifier.
-
-
Flow Rate: A typical flow rate for UPLC is between 0.2 and 0.5 mL/min.
-
Injection Volume: Usually 1-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for phosphatidylcholines.
-
Scan Type: Multiple Reaction Monitoring (MRM) is ideal for quantitative analysis, monitoring the transition from the precursor ion to a specific product ion of this compound.
-
Instrument Tuning: Before analysis, the mass spectrometer should be tuned and calibrated according to the manufacturer's instructions to ensure optimal performance.
-
Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
The relationship should be linear, and a linear regression analysis will yield an equation (y = mx + c) and a coefficient of determination (R²). An R² value greater than 0.99 indicates a good linear fit.[1]
-
The concentration of the target analytes in the samples can then be calculated by comparing their peak areas to the calibration curve of the internal standard.
Visualizing the Calibration Workflow
The following diagram illustrates the key steps in the mass spectrometer calibration process using a this compound standard.
Comparison with Alternative Standards
While this compound is a robust standard, several alternatives are available, each with its own advantages and disadvantages. The choice of standard will depend on the specific lipids being analyzed and the experimental goals.
| Standard Type | Examples | Advantages | Disadvantages |
| Deuterated Phosphatidylcholines | This compound, 1,2-dioleoyl-sn-glycero-3-phosphocholine-d9 (DOPC-d9) | Closely mimics the behavior of endogenous PCs. High purity is commercially available. | May not be suitable for all phospholipid classes. |
| Odd-Chain Phospholipids | 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (17:0/17:0 PC) | Not naturally abundant in most biological systems, reducing the risk of interference. | May have different ionization efficiencies and chromatographic behavior compared to even-chain lipids. |
| Mixed Lipid Standards | LIPID MAPS® Quantitative Mass Spec Standards, Avanti® LIPIDOMIX® | A single solution contains multiple lipid classes, allowing for broader calibration in a single run. | The concentration of each standard may not be optimal for all analytes. Can be more expensive. |
| Commercial Calibration Solutions | Thermo Scientific™ Pierce™ Calibration Solutions, Sciex MS Calibration Kits | Ready-to-use and quality-controlled. Formulated for specific instrument platforms. | May not contain lipid standards and are more for general instrument performance checks. |
Performance Data Comparison
Direct, head-to-head comparisons of the performance of various lipid internal standards under identical conditions are not extensively published. However, based on available data and general principles of lipidomics, we can summarize the expected performance characteristics.
| Performance Metric | This compound | Odd-Chain Lipids | Mixed Lipid Standards |
| Linearity (R²) | > 0.99 (over 10-200 ng/μL)[1] | Generally high, but can be analyte-dependent. | High for each component within its specified range. |
| Reproducibility (%RSD) | Typically < 15% | Can be slightly higher due to potential differences in extraction efficiency. | Generally low, as they are produced under strict QC. |
| Accuracy | High for saturated and monounsaturated PCs. | May be lower for lipids with significantly different structures. | High for the lipid classes represented in the mix. |
| Broad Applicability | Best for phosphatidylcholines. | Can be used for a wider range of lipid classes if carefully validated. | Excellent for multi-class lipidomics studies. |
Logical Relationships in Standard Selection
The choice of an internal standard is a critical decision in quantitative lipidomics. The following diagram illustrates the logical considerations for selecting an appropriate standard.
Conclusion
The calibration of a mass spectrometer is a critical step for obtaining accurate and reliable quantitative data in lipidomics. This compound serves as an excellent internal standard for the quantification of phosphatidylcholines due to its chemical similarity and isotopic labeling. Its use in generating a linear calibration curve with high precision is well-established.
For broader, multi-class lipid profiling, commercially available mixed lipid standards offer a convenient and robust alternative. The choice of the most appropriate standard ultimately depends on the specific research question, the lipid classes of interest, and the desired level of quantification. By following detailed experimental protocols and understanding the performance characteristics of different standards, researchers can ensure the quality and integrity of their lipidomics data.
References
A Comparative Guide to DPPC-d9 Liposome Preparation: Sonication vs. Extrusion
For researchers, scientists, and drug development professionals, the choice of method for preparing liposomes is a critical step that dictates the final characteristics of the vesicles and their suitability for downstream applications. This guide provides an objective comparison of two of the most common techniques for preparing deuterated dipalmitoylphosphatidylcholine (DPPC-d9) liposomes: sonication and extrusion. We will delve into the principles of each method, present comparative experimental data, and provide detailed protocols to aid in your selection process.
At a Glance: Sonication vs. Extrusion
| Feature | Sonication | Extrusion |
| Principle | High-frequency sound waves disrupt multilamellar vesicles (MLVs) into small unilamellar vesicles (SUVs). | MLVs are forced through a membrane with a defined pore size to produce vesicles of a specific diameter. |
| Typical Vesicle Size | 15-50 nm (SUVs) | 50-400 nm (LUVs), controllable by pore size.[1] |
| Size Distribution | Broader, often bimodal.[2] | Narrower, more homogenous.[3] |
| Reproducibility | Lower batch-to-batch reproducibility.[2] | High batch-to-batch reproducibility.[2][3] |
| Potential for Contamination | Risk of titanium particle contamination from probe sonicators and lipid degradation due to localized heating.[4][5] | Minimal risk of contamination. |
| Encapsulation Efficiency | Generally low due to the small internal volume of SUVs.[4][5] | Higher, especially for larger vesicles. |
| Scalability | Suitable for small volumes; large-scale processing can be challenging.[6] | Can be scaled up for larger production volumes.[1] |
| Process Time | Relatively fast for small batches.[2] | Can be more time-consuming due to multiple passes. |
Performance Data: A Quantitative Comparison
The following table summarizes typical quantitative data obtained when preparing DPPC liposomes using sonication and extrusion. These values are illustrative and can vary based on specific experimental conditions.
| Parameter | Sonication (Probe Tip) | Extrusion (100 nm filter) |
| Mean Vesicle Diameter (nm) | ~90.1[7] | ~99.7[7] |
| Polydispersity Index (PDI) | ~0.14[7] | < 0.1 |
| Zeta Potential (mV) | ~ -43.8[7] | ~ -42.4[7] |
| Encapsulation Efficiency (DHA) | ~56.9%[7] | ~13.2%[7] |
| Encapsulation Efficiency (EPA) | ~38.6%[7] | ~6.5%[7] |
Experimental Workflows
To visualize the procedural differences, the following diagrams illustrate the key steps involved in liposome preparation by sonication and extrusion.
Caption: Experimental workflow for this compound liposome preparation using sonication.
Caption: Experimental workflow for this compound liposome preparation using extrusion.
Detailed Experimental Protocols
Probe-Tip Sonication Protocol for this compound Liposomes
This protocol is adapted from a general method for preparing pure DPPC liposomes.[8][9]
-
Lipid Film Preparation:
-
Dissolve the desired amount of this compound in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's interior.
-
Place the flask under a stream of nitrogen gas and then in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4) by vortexing the flask. This will result in a milky suspension of multilamellar vesicles (MLVs).[10] The hydration should be performed above the phase transition temperature (Tm) of DPPC, which is approximately 41°C.[11]
-
-
Sonication:
-
Transfer the MLV suspension to a glass vial and place it in an ice/water bath to dissipate heat generated during sonication.[4]
-
Immerse the tip of a probe sonicator into the suspension.
-
Sonicate the sample using a pulsed setting (e.g., 20% duty cycle with a 2-second pulse followed by a 2-5 second rest) for a total sonication time of 4-8 minutes.[8][10] Monitor the temperature to prevent excessive heating.
-
-
Purification:
-
Storage:
-
Store the liposome suspension at 4°C. For longer-term storage, the stability should be assessed.
-
Extrusion Protocol for this compound Liposomes
This protocol is a generalized procedure for liposome extrusion.
-
Lipid Film Preparation and Hydration:
-
Follow steps 1 and 2 from the sonication protocol to prepare the MLV suspension.
-
-
Optional Freeze-Thaw Cycles:
-
Extrusion:
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Heat the extruder to a temperature above the Tm of DPPC.
-
Load the MLV suspension into one of the syringes of the extruder.
-
Force the suspension through the membrane to the other syringe. Repeat this process for an odd number of passes (typically 11-21 passes) to ensure that the final product is in the opposite syringe.[14]
-
-
Characterization and Storage:
-
The resulting suspension contains large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane used.
-
Store the liposomes at 4°C.
-
Concluding Remarks
The choice between sonication and extrusion for the preparation of this compound liposomes hinges on the specific requirements of the intended application.
Sonication is a rapid method for producing small unilamellar vesicles. However, it offers less control over the final size distribution and carries a risk of sample contamination and degradation.[4][5]
Extrusion , on the other hand, provides excellent control over vesicle size and yields a homogenous population of liposomes, making it a highly reproducible method.[2][3] While it can be more time-consuming, the superior control and reduced risk of contamination often make it the preferred method for applications requiring well-defined and consistent liposomal formulations, such as in drug delivery and biophysical studies.
References
- 1. liposomes.ca [liposomes.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonication [bio-protocol.org]
- 5. scispace.com [scispace.com]
- 6. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation, Characterization and Optimization of Liposomes Containing Eicosapentaenoic and Docosahexaenoic Acids; A Methodology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General preparation of liposomes using probe-tip sonication [protocols.io]
- 9. protocols.io [protocols.io]
- 10. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rep-dspace.uminho.pt [rep-dspace.uminho.pt]
- 12. sterlitech.com [sterlitech.com]
- 13. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. avantiresearch.com [avantiresearch.com]
Validating Multiplexed Lipidomics Assays: A Comparative Guide to Using DPPC-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accuracy and reliability of multiplexed lipidomics assays are paramount for generating high-quality data in research, clinical diagnostics, and drug development. A critical component of a robust assay is the use of appropriate internal standards to correct for variations in sample preparation and instrument response. This guide provides a comprehensive comparison of the performance of dipalmitoylphosphatidylcholine-d9 (DPPC-d9) as an internal standard in the validation of multiplexed lipidomics assays, alongside other commonly used standards. The information presented is supported by experimental data and detailed protocols to aid in the establishment and validation of these complex assays.
The Role of Internal Standards in Lipidomics
Internal standards are essential in mass spectrometry-based lipidomics to ensure accurate and precise quantification of lipid species. They are compounds of known concentration added to a sample prior to analysis. Ideally, an internal standard should mimic the physicochemical properties of the analyte of interest, but be isotopically distinct to allow for separate detection. Deuterated lipids, such as this compound, are widely used for this purpose as they co-elute with their endogenous counterparts and exhibit similar ionization efficiencies, thus effectively normalizing for variations during lipid extraction, sample handling, and instrument analysis.
Performance Comparison of Internal Standards
The choice of internal standard can significantly impact the performance of a lipidomics assay. While a single internal standard per lipid class is a common practice, comprehensive validation is necessary to ensure it provides accurate quantification across the entire class. The following table summarizes the performance of this compound in comparison to other internal standards used in the validation of multiplexed lipidomics assays. The data is compiled from various studies and presented to facilitate an objective comparison.
| Internal Standard | Lipid Class Coverage | Linearity (R²) | Lower Limit of Quantification (LLOQ) | Accuracy (% Bias) | Precision (% CV) | Recovery (%) |
| This compound | Phosphatidylcholines (PC) | >0.99[1] | Typically in the low ng/mL range | Within ±15% | <15% (Intra-assay), <20% (Inter-assay)[1] | 85-115% |
| Deuterated Ceramide mix | Ceramides (Cer) | >0.99 | Analyte-dependent | Within ±15% | <15% | 80-120% |
| Deuterated Cholesterol | Sterols | >0.98 | ng/mL range | Within ±20% | <20% | 70-130% |
| SPLASH™ LIPIDOMIX™ | Multiple lipid classes | >0.99 for most classes[2][3] | Varies by lipid class | Within ±15% for most analytes | <15% for most analytes[2] | 80-120% for most classes |
| Odd-chain fatty acids | Free Fatty Acids (FFA) | >0.99 | µM range | Within ±15% | <15% | 90-110% |
Note: The performance metrics can vary depending on the specific assay conditions, matrix, and instrumentation. The data presented here are representative values reported in literature.
Experimental Protocols for Assay Validation
Detailed and standardized protocols are crucial for the successful validation of a multiplexed lipidomics assay. The following sections outline the key experiments required, with a focus on the use of this compound as an internal standard for the phosphatidylcholine class. These protocols are based on established guidelines, such as those from the FDA.[1][4]
Linearity and Lower Limit of Quantification (LLOQ)
Objective: To establish the concentration range over which the assay is accurate and precise, and to determine the lowest concentration that can be reliably quantified.
Protocol:
-
Prepare a stock solution of a representative phosphatidylcholine standard (e.g., POPC) and a separate stock solution of this compound.
-
Create a series of calibration standards by spiking a blank matrix (e.g., stripped plasma) with the PC standard to achieve a concentration range spanning at least one order of magnitude.
-
Add a fixed concentration of this compound to each calibration standard and to blank matrix samples (for LLOQ determination).
-
Extract lipids from all samples using a validated extraction method (e.g., Folch or Bligh-Dyer).
-
Analyze the extracts by LC-MS/MS.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Assess linearity by performing a linear regression analysis. The coefficient of determination (R²) should be >0.99.[1]
-
Determine the LLOQ as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and acceptable accuracy (within ±20% of the nominal value) and precision (CV <20%).
Accuracy and Precision
Objective: To assess the closeness of the measured concentration to the true concentration (accuracy) and the reproducibility of the measurements (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking a blank matrix with the PC standard.
-
Add this compound to each QC sample.
-
Analyze multiple replicates (n≥5) of each QC level within the same analytical run to determine intra-assay (within-run) precision and accuracy.
-
Analyze the QC samples on different days and with different analysts to determine inter-assay (between-run) precision and accuracy.
-
Calculate accuracy as the percent bias from the nominal concentration. The mean value should be within ±15% of the nominal value (±20% for LLOQ).
-
Calculate precision as the coefficient of variation (%CV). The %CV should not exceed 15% (20% for LLOQ).[1]
Recovery and Matrix Effect
Objective: To evaluate the efficiency of the extraction procedure (recovery) and the influence of the sample matrix on the ionization of the analyte (matrix effect).
Protocol:
-
Prepare three sets of samples:
-
Set A (Pre-extraction spike): Blank matrix spiked with the PC standard and this compound before lipid extraction.
-
Set B (Post-extraction spike): Blank matrix subjected to lipid extraction, with the PC standard and this compound added to the final extract.
-
Set C (Neat solution): PC standard and this compound in a clean solvent at the same final concentration as Set B.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate Recovery (%): (Peak area of Set A / Peak area of Set B) * 100
-
Calculate Matrix Effect (%): ((Peak area of Set B / Peak area of Set C) - 1) * 100
-
Acceptable recovery is typically between 80-120%. A matrix effect close to 0% is ideal, but consistent and reproducible matrix effects can be corrected for by the internal standard.
Visualizing the Workflow and Validation Process
To further clarify the experimental and logical relationships in validating a multiplexed lipidomics assay, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for a multiplexed lipidomics assay.
Caption: Conceptual diagram of the lipidomics assay validation process.
Conclusion
The validation of multiplexed lipidomics assays is a rigorous process that requires careful consideration of many factors, with the selection of an appropriate internal standard being of utmost importance. This compound has demonstrated to be a reliable internal standard for the quantification of phosphatidylcholines, exhibiting excellent linearity, accuracy, and precision. For broader lipidome coverage, comprehensive internal standard mixes like SPLASH™ LIPIDOMIX™ offer a convenient and effective solution. By following the detailed experimental protocols and validation guidelines presented in this guide, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reproducible, and reliable lipidomics data to advance their scientific endeavors.
References
comparative analysis of DPPC-d9 and DSPC-d70 in model membranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two commonly used deuterated phospholipids, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with a deuterated choline headgroup (DPPC-d9) and 1,2-distearoyl-sn-glycero-3-phosphocholine with perdeuterated acyl chains (DSPC-d70). This comparison is essential for researchers utilizing techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy, where isotopic labeling is crucial for elucidating membrane structure, dynamics, and function. The guide presents key biophysical parameters, detailed experimental protocols for their measurement, and a workflow for comparative analysis.
Data Presentation: Biophysical Properties
The primary difference between DPPC and DSPC lies in the length of their saturated acyl chains; DPPC has 16-carbon chains (palmitoyl), while DSPC has 18-carbon chains (stearoyl). This difference in chain length significantly influences the packing and thermotropic behavior of the lipid bilayers they form. Deuteration further modulates these properties. Chain deuteration, as in DSPC-d70, is known to decrease the main phase transition temperature (Tm) and can reduce the bilayer thickness.[1][2][3] Conversely, headgroup deuteration, as in this compound, has a more pronounced effect on the hydration of the headgroup region and may lead to an increase in the lamellar repeat spacing.[1][3][4]
The following table summarizes the key biophysical properties for both the non-deuterated (protiated) and deuterated lipids in an aqueous environment.
| Property | DPPC | This compound (Headgroup Deuterated) | DSPC | DSPC-d70 (Chain Deuterated) |
| Main Phase Transition Temp (Tm) | ~41 °C[5][6] | ~41 °C (minimal change expected) | ~55 °C[6][7][8] | ~50.5 °C[9] |
| Membrane Thickness (Gel Phase) | ~5.5 nm[10] | Expected to slightly increase[1][3] | ~6.2 nm[9] | Expected to slightly decrease[1][3] |
| Membrane Thickness (Fluid Phase) | ~3.6 - 4.4 nm[10][11] | Expected to slightly increase[1][3] | ~5.1 nm[9] | Expected to slightly decrease[1][3] |
| Area per Lipid (Gel Phase) | ~0.46 nm²[12][13] | Minor changes expected | ~0.46 nm²[12] | Minor changes expected |
| Area per Lipid (Fluid Phase) | ~0.65 nm²[11] | Minor changes expected | Data not readily available | Data not readily available |
| Bending Rigidity (Kc) (Fluid Phase) | ~5 x 10-20 J[14] | Data not readily available | ~4.5 x 10-20 J[14] | Data not readily available |
Note: Values for deuterated lipids are often inferred from the effects of deuteration on their protiated counterparts, as direct experimental data for every specific deuterated variant is not always available. Chain deuteration is consistently shown to lower Tm by approximately 4.3 ± 0.1 °C.[1][3]
Experimental Protocols
Accurate characterization of these lipids relies on standardized biophysical techniques. Below are detailed protocols for Differential Scanning Calorimetry (DSC) and Small-Angle X-ray Scattering (SAXS), two primary methods for determining phase transition temperatures and membrane structural parameters.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. It is the gold standard for determining the main phase transition temperature (Tm) and pretransition temperature (Tp) of lipid bilayers.[15][16]
Methodology:
-
Liposome Preparation:
-
Dissolve the desired lipid (this compound or DSPC-d70) in a chloroform/methanol (2:1, v/v) solvent mixture.
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired buffer (e.g., phosphate-buffered saline, PBS) by vortexing at a temperature above the lipid's Tm (~50°C for this compound, ~60°C for DSPC-d70). This results in the formation of multilamellar vesicles (MLVs).
-
The final lipid concentration should typically be in the range of 1-5 mg/mL.
-
-
DSC Sample Loading:
-
Carefully transfer a precise volume (typically 10-50 µL) of the lipid dispersion into a DSC sample pan.
-
Load an equal volume of the hydration buffer into a reference pan.
-
Hermetically seal both pans to prevent evaporation during the experiment.
-
-
Data Acquisition:
-
Place the sample and reference pans into the calorimeter.
-
Equilibrate the system at a starting temperature well below the expected Tm (e.g., 20°C).
-
Heat the sample at a controlled scan rate (e.g., 1°C/min) to a temperature well above the Tm (e.g., 70°C).
-
Record the differential heat flow between the sample and reference pans. The resulting plot of heat flow versus temperature is a thermogram.
-
Typically, multiple heating and cooling scans are performed to ensure reproducibility.[17]
-
-
Data Analysis:
-
The Tm is identified as the peak temperature of the main endothermic transition on the heating scan.[18]
-
The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.
-
The sharpness of the peak, or the full width at half maximum (FWHM), provides information about the cooperativity of the phase transition.[18]
-
Small-Angle X-ray Scattering (SAXS) for Structural Characterization
SAXS is a powerful technique for determining the structural parameters of model membranes, including the lamellar repeat distance (d-spacing) and bilayer thickness.
Methodology:
-
Sample Preparation:
-
Prepare MLVs as described in the DSC protocol. For higher resolution data, unilamellar vesicles (LUVs) can be prepared by extrusion.
-
To prepare LUVs, the MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder at a temperature above the Tm.
-
The lipid concentration for SAXS is typically higher than for DSC, often in the range of 10-25 mg/mL.
-
-
SAXS Data Acquisition:
-
Load the lipid sample into a temperature-controlled, X-ray transparent sample holder (e.g., a quartz capillary).
-
Place the sample in the SAXS instrument and allow it to equilibrate at the desired temperature (either in the gel phase or fluid phase).
-
Expose the sample to a collimated X-ray beam.
-
Record the scattered X-ray intensity as a function of the scattering angle (2θ) or the scattering vector, q (where q = 4πsin(θ)/λ). A 2D detector is typically used.
-
Also, collect a scattering pattern of the buffer alone for background subtraction.
-
-
Data Analysis:
-
Subtract the buffer scattering from the sample scattering data.
-
For multilamellar systems, the lamellar repeat distance (d) is determined from the position of the Bragg peaks according to the formula: d = 2π/qn, where qn is the position of the nth order peak.
-
The bilayer thickness can be estimated from the d-spacing and the lipid/water volume fractions or determined more precisely by fitting the scattering data to a model of the electron density profile across the bilayer.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the comparative analysis of this compound and DSPC-d70 and the fundamental structural differences between the two lipids.
References
- 1. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of DPPC and DPPG Environments in Pulmonary Surfactant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - RMIT University - Figshare [research-repository.rmit.edu.au]
- 4. Effect of deuteration on a phosphatidylcholine lipid monolayer structure: New insights from vibrational sum-frequency generation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of supported lipid bilayers on silica: relation to lipid phase transition temperature and liposome size - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tuning Membrane Thickness Fluctuations in Model Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Simulation Study of Structural and Dynamic Properties of Mixed DPPC/DPPE Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DPPC Membrane Under Lateral Compression and Stretching to Extreme Limits: Phase Transitions and Rupture [mdpi.com]
- 14. Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ucm.es [ucm.es]
A Comparative Guide to the Accurate Quantification of DPPC-d9
For Researchers, Scientists, and Drug Development Professionals
The precise and accurate quantification of deuterated dipalmitoylphosphatidylcholine (DPPC-d9) is critical in a multitude of research applications, from lipidomics studies to drug delivery system development. This guide provides a comprehensive comparison of the most prevalent analytical techniques employed for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry.
At a Glance: Performance Comparison of Quantification Methods
The selection of an appropriate analytical method hinges on a balance of sensitivity, accuracy, precision, and throughput. The following table summarizes the key performance metrics for the quantification of phospholipids, including this compound, using the three major analytical platforms.
| Parameter | LC-MS/MS | NMR Spectroscopy (³¹P NMR) | MALDI-TOF MS |
| Linearity (R²) | > 0.99[1][2] | Not typically required for absolute quantification | > 0.99[3] |
| Accuracy | 85-115% of nominal value[1] | High (comparable to primary methods)[4] | ±10% under optimized conditions[5] |
| Precision (RSD) | < 15%[1] | ~2%[6][7] | < 10%[3] |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range[2] | ~0.3 mM[6][7] | 1 mg/mL in matrix[3] |
| Throughput | High | Moderate | High |
| Primary Use | Targeted quantification and profiling | Structural elucidation and absolute quantification | Qualitative analysis and imaging |
In-Depth Analysis of Quantification Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS stands as a cornerstone for sensitive and specific quantification of lipids in complex biological matrices.[8] Its coupling of liquid chromatography for separation with tandem mass spectrometry for detection allows for the accurate measurement of this compound, even at low concentrations.
Key Strengths:
-
High Sensitivity and Selectivity: Capable of detecting and quantifying very low levels of this compound.
-
High Throughput: Modern systems allow for the rapid analysis of large numbers of samples.[9]
-
Robustness: Well-established methods and validation protocols ensure reliable results.[1]
Limitations:
-
Matrix Effects: Ion suppression or enhancement from co-eluting compounds can affect accuracy.[8]
-
Isotopic Overlap: Potential for interference from naturally occurring isotopes of the non-deuterated analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ³¹P NMR, offers a non-destructive and highly accurate method for the absolute quantification of phospholipids.[4][10] The signal intensity in NMR is directly proportional to the number of nuclei, allowing for quantification without the need for calibration curves with identical standards.
Key Strengths:
-
High Accuracy and Precision: Considered a primary ratio method for quantification.[4]
-
Non-destructive: The sample can be recovered and used for further analysis.
-
Structural Information: Provides detailed information about the molecular structure of the analyte.
Limitations:
-
Lower Sensitivity: Requires higher concentrations of the analyte compared to MS-based methods.[10]
-
Lower Throughput: Longer acquisition times are typically required for each sample.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS is a powerful tool for the rapid, high-throughput analysis of lipids and is particularly well-suited for imaging applications. While traditionally considered a qualitative technique, with careful optimization and the use of appropriate internal standards, it can provide quantitative data.
Key Strengths:
-
High Throughput: Capable of analyzing a large number of samples in a short amount of time.
-
Tolerance to Sample Impurities: Less susceptible to matrix effects compared to ESI-MS.
-
Spatial Information: Can be used for mass spectrometry imaging to visualize the distribution of this compound in tissues.[11]
Limitations:
-
Quantitative Challenges: Ion suppression and detector saturation can impact accuracy and reproducibility.[5]
-
Lower Resolution: May not be able to resolve isobaric interferences as effectively as other MS techniques.
Experimental Protocols
Detailed experimental protocols are essential for achieving accurate and reproducible quantification of this compound. The following sections outline generalized procedures for each of the discussed techniques.
LC-MS/MS Quantification of this compound
This protocol is a representative example for the targeted quantification of this compound in a biological matrix.
1. Sample Preparation (Liquid-Liquid Extraction):
- To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a deuterated lipid not present in the sample).
- Add 1 mL of a 2:1 (v/v) mixture of methyl-tert-butyl ether (MTBE) and methanol.
- Vortex for 1 minute and incubate at room temperature for 30 minutes.
- Add 200 µL of water, vortex for 1 minute, and centrifuge at 14,000 x g for 5 minutes.
- Collect the upper organic phase and dry it under a stream of nitrogen.
- Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC Separation:
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.
- Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 60% B for 5 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
3. MS/MS Detection:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).
- Precursor Ion (Q1): m/z corresponding to [this compound + H]⁺.
- Product Ion (Q3): A specific fragment ion of this compound (e.g., the phosphocholine headgroup fragment at m/z 184.1, or a deuterated fragment).
- Collision Energy: Optimize for the specific transition.
4. Quantification:
- Generate a calibration curve using known concentrations of this compound standards.
- Calculate the peak area ratio of the analyte to the internal standard.
- Determine the concentration of this compound in the samples by interpolating from the calibration curve.
³¹P NMR Quantification of this compound
This protocol outlines the steps for the absolute quantification of this compound using ³¹P NMR.
1. Sample Preparation:
- Dissolve a known weight of the lipid extract containing this compound in a deuterated solvent mixture (e.g., CDCl₃:CD₃OD, 2:1 v/v) containing a known concentration of an internal standard (e.g., triphenylphosphate).
- Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Nucleus: ³¹P.
- Pulse Program: A standard one-pulse experiment with proton decoupling (e.g., inverse-gated decoupling to suppress the Nuclear Overhauser Effect).
- Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the phosphorus nuclei in the sample to ensure full relaxation and accurate integration.
- Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 128 or more).
3. Data Processing and Quantification:
- Apply a line broadening exponential multiplication to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
- Perform a Fourier transform of the FID.
- Phase the resulting spectrum and perform a baseline correction.
- Integrate the signals corresponding to this compound and the internal standard.
- Calculate the molar amount of this compound using the following equation:
MALDI-TOF MS Quantification of this compound
This protocol provides a general framework for the quantitative analysis of this compound using MALDI-TOF MS.
1. Sample and Matrix Preparation:
- Prepare a series of calibration standards with known concentrations of this compound.
- Prepare a solution of an internal standard (e.g., a lipid with a similar structure but different mass).
- Prepare a saturated solution of a suitable matrix (e.g., 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA)) in an appropriate organic solvent (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).
2. Sample Spotting:
- Mix the sample or standard solution with the internal standard and the matrix solution in a specific ratio (e.g., 1:1:1, v/v/v).
- Spot 1 µL of the mixture onto the MALDI target plate and allow it to dry completely (dried-droplet method).
3. MALDI-TOF MS Analysis:
- Instrument: A MALDI-TOF mass spectrometer.
- Ionization Mode: Positive reflectron mode.
- Laser: A nitrogen laser (337 nm) is typically used. Optimize the laser fluence to achieve good signal intensity while minimizing fragmentation.
- Data Acquisition: Acquire spectra from multiple random positions within each spot and average them to improve reproducibility.
4. Data Analysis and Quantification:
- Identify the peaks corresponding to the protonated molecules of this compound ([M+H]⁺) and the internal standard.
- Calculate the peak intensity or area ratio of this compound to the internal standard.
- Construct a calibration curve by plotting the peak intensity/area ratio against the concentration of the this compound standards.
- Determine the concentration of this compound in the unknown samples from the calibration curve.
Visualizing the Workflow and Biological Context
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound from a biological sample using LC-MS/MS.
Caption: A generalized workflow for the quantification of this compound using LC-MS/MS.
DPPC and its Potential Role in Signaling Pathways
DPPC is not only a major structural component of cell membranes and lung surfactant but can also influence cellular signaling. For instance, alterations in membrane composition, including DPPC levels, can impact the activity of membrane-associated signaling proteins such as those in the Mitogen-Activated Protein Kinase (MAPK) pathway.
Caption: DPPC can modulate the activity of upstream kinases in the MAPK signaling cascade.
References
- 1. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative 31P NMR Method for Individual and Concomitant Determination of Phospholipid Classes in Polar Lipid Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parameters affecting the accuracy of the MALDI-TOF MS determination of the phosphatidylcholine/lysophosphatidylcholine (PC/LPC) ratio as potential marker of spermatozoa quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. rsc.org [rsc.org]
- 9. Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Lipids: Model, Reality, and Compromise - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
A Comparative Guide to Validating the Structural Integrity of DPPC-d9 Containing Proteoliposomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key biophysical techniques for validating the structural integrity of proteoliposomes, with a special focus on those incorporating deuterated dipalmitoylphosphatidylcholine (DPPC-d9). The inclusion of this compound is particularly advantageous for structural studies employing solid-state Nuclear Magnetic Resonance (NMR) and neutron scattering techniques, offering enhanced resolution and the ability to probe specific molecular interactions. This guide will objectively compare the utility of various methods, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate techniques for their specific research needs.
Data Presentation: Comparison of Techniques for Proteoliposome Characterization
The selection of an analytical technique for validating proteoliposome integrity depends on the specific structural parameters of interest. The following table summarizes the capabilities of commonly employed methods and provides typical quantitative data for proteoliposomes, using DPPC as a representative lipid component due to the limited availability of direct comparative studies on this compound.
| Technique | Parameters Measured | Typical Values for DPPC-based Proteoliposomes | Advantages | Limitations |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (Z-average), Polydispersity Index (PDI) | 100 - 200 nm, PDI < 0.2 | Rapid, non-invasive, provides information on size distribution and aggregation.[1][2][3] | Sensitive to contaminants, provides an intensity-weighted average which can be skewed by larger particles. |
| Cryo-Electron Microscopy (Cryo-EM) | Vesicle morphology, lamellarity, size and shape distribution, protein incorporation | Direct visualization of spherical vesicles, confirmation of unilamellar structures.[4][5] | Provides high-resolution structural information and direct visualization of individual proteoliposomes.[4][5] | Can be technically challenging, requires specialized equipment, and may introduce artifacts during sample preparation. |
| Fluorescence Spectroscopy | Membrane integrity (leakage assays), protein conformation, lipid phase behavior | High dye retention in leakage assays, characteristic emission spectra for incorporated proteins. | High sensitivity, versatile for studying dynamic processes and protein-lipid interactions. | Requires fluorescent labeling which may perturb the system, indirect structural information. |
| Solid-State NMR (ssNMR) | Protein structure and dynamics, lipid order and dynamics, protein-lipid interactions | High-resolution spectra of reconstituted proteins in a lipid environment.[6][7] | Provides atomic-level structural and dynamic information in a near-native environment. The use of this compound can significantly enhance spectral resolution.[6][7] | Requires large sample quantities, complex data analysis, and specialized instrumentation. |
| Neutron Scattering (SANS/NR) | Bilayer thickness, protein position and conformation, lipid organization | Determination of bilayer structure and protein orientation within the membrane.[8][9][10] | Non-destructive, provides detailed structural information on length scales from angstroms to micrometers. Deuteration of lipids like this compound is crucial for contrast variation studies.[8][9][10] | Requires access to a neutron source, and data analysis can be complex. |
| Differential Scanning Calorimetry (DSC) | Phase transition temperature (Tm), enthalpy of transition (ΔH) | Tm for DPPC ~41°C, which can be altered by protein incorporation and other lipids.[11][12] | Provides information on the thermodynamic stability of the lipid bilayer and the effect of protein incorporation on lipid packing.[11][12] | Provides bulk information and may not be sensitive to subtle structural changes. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the structural validation of proteoliposomes.
Dynamic Light Scattering (DLS) for Size and Polydispersity Analysis
Objective: To determine the average size and size distribution of the proteoliposome population.
Protocol:
-
Sample Preparation: Dilute the proteoliposome suspension in an appropriate buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 0.1-1.0 mg/mL to avoid multiple scattering effects. Filter the buffer using a 0.22 µm syringe filter.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C). Set the scattering angle to 90° or use a multi-angle setup if available.
-
Measurement: Transfer the diluted sample to a clean, dust-free cuvette. Place the cuvette in the instrument and allow it to equilibrate for at least 5 minutes.
-
Data Acquisition: Perform at least three independent measurements, with each measurement consisting of 10-15 runs.
-
Data Analysis: Analyze the correlation function to obtain the intensity-weighted size distribution, Z-average diameter, and Polydispersity Index (PDI). A monomodal distribution with a PDI value below 0.2 generally indicates a homogenous population of vesicles.[1][2][3]
Cryo-Electron Microscopy (Cryo-EM) for Morphological Characterization
Objective: To directly visualize the morphology, lamellarity, and size of individual proteoliposomes.
Protocol:
-
Grid Preparation: Glow-discharge a holey carbon grid to make the surface hydrophilic.
-
Sample Application: Apply 3-4 µL of the proteoliposome suspension (at a lipid concentration of 1-5 mg/mL) to the grid.
-
Blotting and Plunging: In a controlled environment of near 100% humidity, blot the grid with filter paper to create a thin aqueous film. Immediately plunge-freeze the grid in liquid ethane.
-
Imaging: Transfer the frozen grid to a cryo-electron microscope. Acquire images at a low electron dose to minimize radiation damage.
-
Image Analysis: Analyze the micrographs to assess the overall morphology of the vesicles (e.g., spherical, unilamellar), their size distribution, and to visualize the incorporated proteins if they are of sufficient size and density.[4][5]
Fluorescence Leakage Assay for Membrane Integrity
Objective: To assess the integrity and permeability of the proteoliposome membrane.
Protocol:
-
Probe Encapsulation: Prepare proteoliposomes in a buffer containing a high concentration of a self-quenching fluorescent dye (e.g., 50 mM carboxyfluorescein).
-
Removal of External Dye: Remove the unencapsulated dye by size-exclusion chromatography (e.g., using a Sephadex G-50 column) or by pelleting the proteoliposomes via ultracentrifugation.
-
Fluorescence Measurement: Dilute the purified proteoliposomes in an iso-osmotic buffer in a fluorometer cuvette. Monitor the fluorescence intensity over time at the appropriate excitation and emission wavelengths for the dye.
-
Inducing Leakage: After establishing a stable baseline, add a detergent (e.g., 0.1% Triton X-100) to disrupt the vesicles and cause complete dye release, representing 100% leakage.
-
Data Analysis: The initial low fluorescence indicates intact vesicles with quenched dye. An increase in fluorescence over time signifies leakage of the dye from the proteoliposomes. The leakage rate can be quantified relative to the maximum fluorescence signal after detergent addition.[13][14]
Mandatory Visualization
The following diagrams illustrate key experimental workflows for validating proteoliposome structural integrity.
References
- 1. Dynamic Light Scattering Analysis to Dissect Intermediates of SNARE-Mediated Membrane Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00158F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Structure Determination of a Membrane Protein in Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-State NMR of Membrane Protein Reconstituted in Proteoliposomes, the Case of TSPO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural changes in dipalmitoylphosphatidylcholine bilayer promoted by Ca2+ ions: a small-angle neutron scattering study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.univpm.it [iris.univpm.it]
- 10. Neutron scattering studies on dynamics of lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermodynamic Properties and Characterization of Proteoliposomes Rich in Microdomains Carrying Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteoliposomes in nanobiotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Experimental and Theoretical Scattering Length Densities of DPPC-d9 for Neutron Scattering Studies
For Immediate Release
This guide provides a detailed comparison between the theoretically calculated and experimentally determined scattering length densities (SLD) of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with a deuterated choline headgroup (DPPC-d9). This comparison is crucial for researchers in the fields of biophysics, materials science, and drug development who utilize neutron scattering techniques to investigate the structure and dynamics of lipid bilayers, a fundamental component of cell membranes.
Understanding Scattering Length Density in Neutron Scattering
Neutron scattering is a powerful technique for probing the structure of biological materials at the nanoscale. The scattering length density (SLD) is a critical parameter that quantifies the scattering power of a material for neutrons. It is dependent on the atomic composition and the molecular volume of the substance. In studies of lipid bilayers, selectively deuterating specific parts of the lipid molecules, such as the headgroup or the acyl chains, creates a significant contrast in SLD, enabling the detailed structural characterization of different regions of the bilayer.
Theoretical vs. Experimental SLD of this compound: A Comparative Table
The theoretical SLD of a molecule can be calculated from its chemical formula and molecular volume. Experimental values are typically determined using techniques like Neutron Reflectometry (NR) and Small-Angle Neutron Scattering (SANS). Below is a comparison of the theoretical and a reported experimental SLD value for this compound.
| Parameter | Theoretical Value | Experimental Value |
| This compound Molecular Formula | C₄₀H₇₁D₉NO₈P | - |
| DPPC Molecular Formula | C₄₀H₈₀NO₈P[1][2][3][4][5] | - |
| Molecular Volume of DPPC (at 50°C) | ~1232 ų | - |
| Calculated Σb (DPPC) | 8.84 x 10⁻⁴ Å | - |
| Calculated Σb (this compound) | 1.48 x 10⁻³ Å | - |
| Theoretical SLD (DPPC) | 0.72 x 10⁻⁶ Å⁻² | - |
| Theoretical SLD (this compound) | 1.20 x 10⁻⁶ Å⁻² | - |
| Experimental SLD of d-DPPC tail region | - | 6.37 x 10⁻⁶ Å⁻²[6] |
Note: The experimental value provided is for the deuterated tail region of DPPC, which has a different deuteration pattern than this compound (deuterated choline headgroup). A direct experimental value for the entire this compound molecule was not found in the immediate literature search. The discrepancy highlights the importance of specifying the exact deuteration pattern when reporting and comparing SLD values.
Experimental Protocols for Determining Scattering Length Density
The experimental determination of SLD for lipid bilayers primarily relies on neutron scattering techniques. Below are detailed methodologies for Neutron Reflectometry (NR) and Small-Angle Neutron Scattering (SANS).
Neutron Reflectometry (NR) for Supported Lipid Bilayers
Neutron reflectometry is an ideal technique for studying the structure of thin films, including supported lipid bilayers, at interfaces. It provides detailed information about the thickness, composition, and roughness of the layers.
Sample Preparation:
-
Substrate Preparation: A flat, polished single-crystal silicon block is typically used as the substrate. The substrate is cleaned meticulously to remove organic contaminants, often using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or plasma cleaning.
-
Supported Lipid Bilayer (SLB) Formation: An SLB of this compound is formed on the hydrophilic silicon oxide surface of the substrate. This is commonly achieved through vesicle fusion.
-
Small unilamellar vesicles (SUVs) of this compound are prepared by dissolving the lipid in a suitable organic solvent, drying the solvent to form a thin lipid film, and then hydrating the film with an aqueous buffer (e.g., PBS) followed by sonication or extrusion.
-
The SUV solution is then incubated with the cleaned silicon substrate, allowing the vesicles to adsorb, rupture, and fuse to form a continuous bilayer.
-
-
Solvent Exchange: The sample cell is rinsed with buffer to remove excess vesicles. For contrast variation experiments, the bulk solvent can be exchanged with buffers having different H₂O/D₂O ratios.
Data Acquisition:
-
A collimated beam of neutrons is directed at the surface of the SLB at a grazing angle.
-
The intensity of the reflected neutrons is measured as a function of the momentum transfer vector, Q (Q = 4πsin(θ)/λ, where θ is the angle of incidence and λ is the neutron wavelength).
-
Data is collected at multiple solvent contrasts (e.g., 100% D₂O, 100% H₂O, and a contrast-matched water mixture) to enhance the structural determination.
Data Analysis:
-
The reflectivity data is analyzed by fitting it to a model of the interfacial structure.
-
The model typically consists of several layers representing the silicon substrate, the silicon oxide layer, a thin water layer, the lipid headgroups, and the lipid tails.
-
Each layer is characterized by its thickness, SLD, and interfacial roughness. By fitting the model to the data from multiple contrasts, a unique and detailed SLD profile of the bilayer can be obtained.
Small-Angle Neutron Scattering (SANS) for Lipid Vesicles
SANS is used to study the structure of particles in solution, including the size, shape, and internal structure of lipid vesicles.
Sample Preparation:
-
Vesicle Preparation: Unilamellar vesicles (ULVs) of this compound are prepared as described for the NR sample preparation (hydration of a lipid film followed by extrusion through polycarbonate membranes with a defined pore size to obtain a monodisperse sample).
-
Sample Concentration: The vesicle solution is prepared at a concentration suitable for SANS measurements, typically in the range of 1-10 mg/mL.
-
Solvent Contrast: The vesicles are dispersed in buffers with varying H₂O/D₂O ratios to perform contrast variation experiments.
Data Acquisition:
-
The vesicle solution is placed in a quartz cuvette.
-
A collimated neutron beam is passed through the sample.
-
The scattered neutrons are detected by a 2D detector. The scattering intensity is measured as a function of the scattering vector, Q.
Data Analysis:
-
The 2D scattering data is radially averaged to obtain a 1D scattering curve (Intensity vs. Q).
-
The scattering data is then fitted to a model that describes the form factor of the vesicles (their shape and internal structure) and the structure factor (interactions between vesicles).
-
For unilamellar vesicles, the model typically describes a spherical shell with distinct SLDs for the headgroup and tail regions. By fitting the data from different solvent contrasts, the SLDs of the different lipid regions can be determined.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for determining the SLD of a supported this compound bilayer using Neutron Reflectometry.
Caption: Workflow for determining the SLD of this compound vesicles using Small-Angle Neutron Scattering.
References
- 1. research.abo.fi [research.abo.fi]
- 2. Partial molecular volumes of lipids and cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
- 4. Passive and reversible area regulation of supported lipid bilayers in response to fluid flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epj-conferences.org [epj-conferences.org]
Assessing Lot-to-Lot Variability of Commercial DPPC-d9: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The consistency and purity of reagents are paramount in achieving reproducible and reliable experimental outcomes. This is particularly true for isotopically labeled internal standards like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d9 (DPPC-d9), which is widely used in mass spectrometry-based lipidomics and for the preparation of specialized liposomal formulations.[1][2] Lot-to-lot variability in the chemical purity, isotopic enrichment, and lipid composition of commercial this compound can introduce significant analytical errors and affect the physicochemical properties of lipid-based drug delivery systems. This guide provides a framework for assessing this variability, offering a comparison of key quality attributes and detailed experimental protocols for their verification.
Comparative Analysis of Commercial this compound
The quality of commercially available this compound can differ between suppliers and even between different lots from the same supplier. Researchers should critically evaluate key parameters provided in the Certificate of Analysis (CoA) and consider independent verification. The following table summarizes the critical quality attributes to consider when sourcing this compound.
| Parameter | Typical Specification | Potential Impact of Variability | Key Suppliers |
| Chemical Purity | ≥98% (often >99%) by HPLC or TLC.[3] | Impurities can interfere with analytical measurements, alter the properties of lipid bilayers, and introduce artifacts in biological assays. | Avanti Polar Lipids, Cayman Chemical, Echelon Biosciences, MedChemExpress |
| Isotopic Enrichment | ≥98% (often >99% Deuterium enrichment).[4] | Lower isotopic enrichment can lead to inaccurate quantification in mass spectrometry when used as an internal standard, as the unlabeled portion will contribute to the analyte signal. | Avanti Polar Lipids, Cayman Chemical, FB Reagents |
| Lipid Composition | Specification of fatty acid composition (e.g., two palmitic acid chains). | Presence of other lipids (e.g., lyso-PC, other fatty acid chains) can affect the physical properties of membranes and liposomes, such as fluidity and stability. | Avanti Polar Lipids, Echelon Biosciences |
| Molecular Weight | Provided and verified by mass spectrometry. | Incorrect molecular weight indicates isotopic labeling or chemical structure issues. | Avanti Polar Lipids, Cayman Chemical, FB Reagents |
| Physical Form | Typically a white to off-white powder or solid.[3] | Deviations from the expected physical form may indicate degradation or the presence of impurities. | Most suppliers |
Experimental Protocols for Quality Assessment
To ensure the consistency of experimental results, it is advisable to perform in-house quality control on different lots of this compound, especially for sensitive applications. The following are key experimental protocols for assessing the quality of commercial this compound.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and identify any lipid-related impurities.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Chromatographic System: Utilize a normal-phase or reversed-phase HPLC system with an appropriate column (e.g., C18 for reversed-phase).
-
Mobile Phase: A gradient of organic solvents is typically used. For reversed-phase, a gradient of methanol/water or acetonitrile/water with additives like formic acid or ammonium formate is common.
-
Detection: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is ideal for lipid analysis as they do not require a chromophore. Mass spectrometry (LC-MS) can also be used for identification of impurities.
-
Quantification: The purity is determined by calculating the area of the main this compound peak as a percentage of the total area of all peaks detected in the chromatogram.
Verification of Isotopic Enrichment and Molecular Weight by Mass Spectrometry (MS)
Objective: To confirm the molecular weight and determine the degree of deuterium labeling.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the ionization source (e.g., methanol or isopropanol).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass determination.
-
Ionization: Electrospray ionization (ESI) is commonly used for phospholipids.
-
Data Analysis:
-
Acquire the mass spectrum in the appropriate mass range.
-
Identify the molecular ion of this compound.
-
Compare the experimentally determined monoisotopic mass with the theoretical mass.
-
Analyze the isotopic distribution of the molecular ion peak to determine the percentage of deuterated species.
-
Assessment of Lipid Composition by Thin-Layer Chromatography (TLC)
Objective: A rapid and cost-effective method to qualitatively assess the presence of major lipid impurities, such as lysophosphatidylcholine.
Methodology:
-
Sample Application: Spot a small amount of the dissolved this compound onto a silica TLC plate.
-
Mobile Phase: A solvent system such as chloroform/methanol/water in a ratio of 65:25:4 (v/v/v) is commonly used for separating phospholipids.
-
Visualization: After developing the plate, visualize the lipid spots using a suitable stain, such as iodine vapor, primuline spray, or a molybdenum blue spray for phospholipids.
-
Analysis: Compare the spot of the this compound sample with a known standard. The presence of additional spots indicates impurities.
Visualizing the Assessment Workflow and Application Context
To better illustrate the process of assessing lot-to-lot variability and the context in which this compound is used, the following diagrams are provided.
Caption: Workflow for Assessing this compound Lot-to-Lot Variability.
References
Safety Operating Guide
Proper Disposal of DPPC-d9: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d9 (DPPC-d9), a deuterated phospholipid commonly used in research.
Immediate Safety and Handling Precautions
While this compound and its non-deuterated counterpart are not classified as hazardous substances, it is crucial to adhere to standard laboratory safety protocols.[1][2] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. In the event of contact, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Wash out mouth with water. Do NOT induce vomiting.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste identification, segregation, and documentation.
Step 1: Waste Identification and Classification
The first critical step is to determine if the this compound waste is contaminated with any hazardous materials.
-
Uncontaminated this compound: Pure, unused, or expired this compound that has not been mixed with other chemicals.
-
Contaminated this compound: this compound that has been used in experiments and is mixed with other chemical, biological, or radioactive substances.
Step 2: Waste Segregation
Proper segregation is essential to prevent accidental reactions and to ensure compliant disposal.
-
Non-Hazardous Waste Stream: If the this compound is uncontaminated and your institution's guidelines permit, it may be disposed of as non-hazardous chemical waste.
-
Hazardous Waste Stream: If the this compound is mixed with hazardous materials, it must be disposed of according to the regulations governing the hazardous components of the mixture. For instance, if mixed with a flammable solvent, it should be treated as flammable waste.
Step 3: Containerization and Labeling
Use appropriate, well-sealed containers for waste collection.
-
Label the container clearly with "this compound Waste" and list all other components of the mixture.
-
Include the date of waste generation and the name of the responsible researcher or lab.
Step 4: Storage
Store the waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.
Step 5: Disposal
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Never dispose of chemical waste down the drain unless explicitly permitted by your institution's EHS for specific, neutralized, non-hazardous solutions.
Quantitative Data for Laboratory Waste Disposal
The following table provides general guidelines for the classification and disposal of laboratory chemical waste, which can be applied to this compound waste streams.
| Waste Characteristic | Disposal Guideline | Regulatory Consideration |
| pH | Neutralize to pH 6-9 before sewer disposal (if permitted) | Local wastewater discharge regulations |
| Flash Point | < 60°C is considered flammable | Resource Conservation and Recovery Act (RCRA) |
| Toxicity | Consult Safety Data Sheet (SDS) for specific toxicity data | RCRA and local regulations |
| Reactivity | Segregate from incompatible materials | RCRA and institutional safety protocols |
Experimental Protocol: Waste Characterization
To determine the appropriate disposal route for contaminated this compound, a simple waste characterization can be performed:
-
Review Experimental Records: Identify all substances that have come into contact with the this compound.
-
Consult Safety Data Sheets (SDS): Obtain the SDS for all components of the waste mixture to identify any hazardous characteristics.
-
pH Testing: If the waste is aqueous, use a calibrated pH meter or pH strips to determine its corrosivity.
-
Segregate and Label: Based on the characterization, segregate the waste into the appropriate hazardous waste stream (e.g., flammable, corrosive, toxic) and label the container accordingly.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling DPPC-d9
Essential Safety and Handling Protocols for Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of DPPC-d9 (1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d9), a deuterated lipid commonly used in biophysical and drug delivery research. While this compound is not classified as a hazardous substance, adherence to proper laboratory safety protocols is paramount to ensure a safe working environment and maintain the integrity of your research.[1]
Personal Protective Equipment (PPE): A Multi-layered Defense
When handling this compound in its powdered form, a comprehensive approach to personal protection is essential to minimize exposure to nuisance dust and prevent contamination.
Recommended PPE for Handling this compound Powder:
| PPE Category | Type/Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or safety goggles.[2][3] | Protects against airborne particles and accidental splashes. |
| Face shield (in addition to glasses/goggles).[3] | Recommended when handling larger quantities or when there is a significant risk of dust generation. | |
| Hand Protection | Disposable nitrile gloves.[2][3] | Provides a barrier against skin contact and prevents contamination of the sample. Gloves should be inspected before use and disposed of properly after handling.[2] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from dust. |
| Respiratory Protection | N95 or P1 dust mask.[2] | Recommended when weighing or transferring powder to minimize inhalation of nuisance dust.[2] |
| Footwear | Closed-toe shoes. | Standard laboratory practice to protect feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A structured workflow is critical for the safe and efficient handling of this compound. The following diagram outlines the key steps, from receiving the compound to its final disposal.
Disposal Plan: Responsible Waste Management
While this compound is not considered hazardous, it is crucial to follow institutional and local regulations for chemical waste disposal.
This compound Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of in a designated chemical waste container.[2] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated solid waste container. |
| Solutions of this compound | Dispose of in a designated non-halogenated organic solvent waste container, if applicable. Follow your institution's guidelines for solvent waste. |
| Contaminated PPE (e.g., gloves) | Dispose of in accordance with standard laboratory procedures for non-hazardous chemical waste.[2] |
By implementing these safety and handling protocols, researchers can confidently work with this compound while ensuring a secure and controlled laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
